Tariquidar methanesulfonate, hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;methanesulfonic acid;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N4O6.2CH4O3S.3H2O/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;2*1-5(2,3)4;;;/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H3,(H,2,3,4);3*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKRYFJEUQPYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52N4O15S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856149 | |
| Record name | Methanesulfonic acid--N-[2-({4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}carbamoyl)-4,5-dimethoxyphenyl]quinoline-3-carboxamide--water (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
893.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625375-83-9 | |
| Record name | Methanesulfonic acid--N-[2-({4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}carbamoyl)-4,5-dimethoxyphenyl]quinoline-3-carboxamide--water (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Tariquidar Methanesulfonate, Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer and for limiting drug distribution to sanctuary sites such as the brain. This technical guide provides a comprehensive overview of the mechanism of action of Tariquar methanesulfonate, hydrate, detailing its molecular interactions with P-gp, its impact on the transporter's conformational dynamics and ATPase activity, and its effect on substrate efflux. This document synthesizes key quantitative data and provides detailed experimental protocols for the assays used to elucidate Tariquidar's mechanism, intended to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
P-glycoprotein, the product of the ABCB1 (or MDR1) gene, is a 170-kDa transmembrane protein that functions as an ATP-dependent efflux pump. It recognizes a broad range of structurally diverse hydrophobic compounds, including many clinically important chemotherapeutic agents, and actively transports them out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. Overexpression of P-gp is a major mechanism of acquired multidrug resistance in cancer cells.
Tariquidar was developed to overcome P-gp-mediated MDR. It is a highly potent and specific inhibitor that, unlike earlier generations of P-gp modulators, exhibits minimal interaction with other ABC transporters at therapeutic concentrations and has a lower potential for pharmacokinetic interactions with co-administered drugs.[1] Understanding the precise mechanism by which Tariquidar inhibits P-gp is crucial for its optimal clinical application and for the design of next-generation MDR modulators.
Molecular Mechanism of Action
Tariquidar's inhibitory action on P-gp is multifaceted, involving direct binding to the transporter, modulation of its conformational state, and a paradoxical effect on its ATPase activity.
Binding to P-glycoprotein
Tariquidar binds with high affinity to P-glycoprotein, with a dissociation constant (Kd) reported to be approximately 5.1 nM.[2] It is a non-competitive inhibitor, meaning it does not compete directly with transport substrates for the same binding site.[1] Instead, Tariquidar is thought to bind within the transmembrane domains (TMDs) of P-gp, at a site distinct from the substrate-binding pocket. Evidence suggests that Tariquidar is not a transport substrate of P-gp.[3]
Conformational Arrest of P-glycoprotein
The prevailing model for P-gp function involves a cycle of conformational changes fueled by ATP hydrolysis. Substrate binding to an inward-facing conformation triggers ATP binding and hydrolysis at the nucleotide-binding domains (NBDs), which in turn drives a conformational switch to an outward-facing state, leading to substrate efflux.
Tariquidar appears to lock P-gp in a specific conformational state. Studies using cysteine cross-linking have shown that Tariquidar blocks the transition of P-gp from a closed to an open conformation during the catalytic cycle.[4] This "conformational arrest" prevents the transporter from completing the conformational changes necessary for substrate translocation and release, effectively inhibiting drug efflux.[4][5]
Paradoxical Activation of ATPase Activity
A unique characteristic of Tariquidar's mechanism is its effect on P-gp's ATPase activity. While it potently inhibits the transport function of P-gp, it has been shown to stimulate its basal ATPase activity.[5] This suggests that Tariquidar traps the transporter in a conformation that is incompetent for substrate transport but still allows for ATP hydrolysis. This uncoupling of ATP hydrolysis from substrate transport is a key feature of its inhibitory mechanism.
Interaction with Other ABC Transporters
While Tariquidar is highly specific for P-gp at low nanomolar concentrations, at higher concentrations (≥100 nM), it has been shown to also inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2).[6] Furthermore, studies have indicated that Tariquidar can be a substrate for BCRP.[6] This is an important consideration for its clinical use and for the interpretation of experimental data. Tariquidar does not appear to significantly interact with Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of Tariquidar with P-glycoprotein.
Table 1: Binding Affinity and Inhibitory Constants of Tariquidar for P-glycoprotein
| Parameter | Value | Species | Assay Method | Reference |
| Kd | 5.1 nM | Hamster | [3H]-Tariquidar binding to CHrB30 cell membranes | [2] |
| IC50 (ATPase Activity) | 43 ± 9 nM | Hamster | Vanadate-sensitive ATPase activity in CHrB30 cell membranes | [2] |
| IC50 (Verapamil Transport) | ~0.04 µM | Rat | In vitro P-gp substrate transport | [7] |
Table 2: Efficacy of Tariquidar in Reversing P-gp Mediated Drug Resistance
| Substrate | Cell Line | EC50 | Assay Method | Reference |
| [3H]-Vinblastine | CHrB30 | 487 ± 50 nM | Steady-state drug accumulation | [2] |
| [3H]-Paclitaxel | CHrB30 | 25 nM | Steady-state drug accumulation | [3] |
| Rhodamine 123 | KB-8-5-11 | ~40 nM | Flow cytometry-based accumulation | [3] |
| Paclitaxel | KB-8-5-11 | >10 nM | Cytotoxicity assay | [3] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanism of action of Tariquidar.
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis rate of P-gp in the presence of Tariquidar. A common method involves measuring the release of inorganic phosphate (Pi) using a malachite green-based colorimetric detection.
-
Materials:
-
P-gp-containing membrane vesicles (e.g., from Sf9 cells infected with baculovirus encoding human ABCB1)
-
Assay Buffer: 50 mM MES-Tris (pH 6.8), 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2, 1 mM ouabain
-
ATP solution (100 mM)
-
Tariquidar methanesulfonate, hydrate stock solution in DMSO
-
Sodium orthovanadate (Na3VO4) solution (as a P-gp ATPase inhibitor control)
-
Malachite Green Reagent: Solution A (4.2 g ammonium molybdate tetrahydrate in 400 mL 4N HCl), Solution B (0.133 g malachite green hydrochloride in 100 mL H2O), Solution C (2 g sodium citrate in 100 mL H2O). Mix 100 mL of Solution A with 300 mL of Solution B, then add 2.5 mL of Triton X-100. Finally, add 25 mL of Solution C.
-
Phosphate standard solution (e.g., KH2PO4)
-
96-well microplate
-
-
Procedure:
-
Prepare a phosphate standard curve using the phosphate standard solution.
-
In a 96-well plate, add 10 µL of varying concentrations of Tariquidar (e.g., 1 nM to 10 µM) or control vehicle (DMSO).
-
Add 20 µL of P-gp membrane vesicles (typically 5-10 µg of total protein) to each well.
-
Add 60 µL of Assay Buffer to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 100 mM ATP (final concentration 10 mM).
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of 10% SDS.
-
Add 150 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the amount of Pi released by comparing the absorbance to the phosphate standard curve. The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate from the total activity.
-
Radiolabeled Substrate Transport Assay
This assay measures the ability of Tariquidar to inhibit the P-gp-mediated efflux of a radiolabeled substrate, leading to its intracellular accumulation.
-
Materials:
-
P-gp overexpressing cells (e.g., KB-8-5-11, CHrB30) and the corresponding parental cell line (e.g., KB-3-1, AuxB1).
-
Cell culture medium and supplements.
-
[3H]-Paclitaxel or another suitable radiolabeled P-gp substrate.
-
This compound stock solution in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail.
-
24-well cell culture plates.
-
Scintillation counter.
-
-
Procedure:
-
Seed the P-gp overexpressing and parental cells in 24-well plates at a density that allows them to reach ~90% confluency on the day of the experiment.
-
On the day of the assay, wash the cells twice with warm PBS.
-
Pre-incubate the cells for 30 minutes at 37°C with culture medium containing varying concentrations of Tariquidar (e.g., 1 nM to 10 µM) or vehicle control (DMSO).
-
Add the radiolabeled substrate (e.g., [3H]-Paclitaxel to a final concentration of 100 nM) to each well and incubate for 60-90 minutes at 37°C.
-
Aspirate the medium and rapidly wash the cells three times with ice-cold PBS to stop the transport.
-
Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in parallel wells to normalize the radioactivity counts.
-
Plot the intracellular accumulation of the radiolabeled substrate as a function of Tariquidar concentration to determine the EC50 value.
-
Photoaffinity Labeling Competition Assay
This assay indirectly demonstrates the binding of Tariquidar to P-gp by its ability to compete with the binding of a photoactivatable, radiolabeled ligand.
-
Materials:
-
P-gp-containing membrane vesicles.
-
A radiolabeled photoaffinity ligand for P-gp (e.g., [3H]-Azidopine).
-
This compound stock solution in DMSO.
-
Assay buffer (as in the ATPase assay).
-
SDS-PAGE reagents and equipment.
-
Autoradiography film or a phosphorimager.
-
UV lamp (e.g., 365 nm).
-
-
Procedure:
-
In microcentrifuge tubes, incubate P-gp membrane vesicles (50-100 µg protein) with a fixed concentration of [3H]-Azidopine (e.g., 50 nM) in the absence or presence of increasing concentrations of Tariquidar (e.g., 10 nM to 100 µM) in assay buffer.
-
Incubate the mixture on ice for 10-15 minutes in the dark to allow for binding equilibrium.
-
Expose the samples to UV light for 5-10 minutes on ice to induce covalent cross-linking of the photoaffinity label to P-gp.
-
Quench the reaction by adding SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the radiolabeled P-gp band.
-
Quantify the intensity of the radiolabeled P-gp band. A decrease in band intensity in the presence of Tariquidar indicates competition for binding.
-
Visualizations
Signaling and Transport Pathways
Caption: The P-glycoprotein transport cycle and the inhibitory mechanism of Tariquidar.
Experimental Workflows
Caption: Workflow for the P-glycoprotein ATPase activity assay.
Conclusion
This compound is a potent and specific non-competitive inhibitor of P-glycoprotein. Its mechanism of action is characterized by high-affinity binding to the transporter's transmembrane domains, leading to a conformational arrest that uncouples ATP hydrolysis from substrate transport. This results in the inhibition of drug efflux while paradoxically stimulating ATPase activity. A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols provided in this guide, is essential for the continued development and clinical application of Tariquidar and other P-gp modulators in overcoming multidrug resistance.
References
- 1. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a P-glycoprotein Antagonist: A Technical Guide to the History and Discovery of Tariquidar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a formidable obstacle in the effective treatment of cancer. A key player in this phenomenon is the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), a transmembrane efflux pump that actively expels a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The quest to overcome P-gp-mediated MDR has led to the development of several generations of inhibitors. This technical guide provides an in-depth exploration of the history, discovery, and mechanism of action of Tariquidar (XR9576), a potent, third-generation, noncompetitive P-gp inhibitor.
The Dawn of P-gp Inhibition: A Historical Perspective
The development of P-gp inhibitors has been an iterative process, evolving from repurposed drugs to highly specific modulators.
-
First-Generation Inhibitors: These were primarily existing drugs found to have off-target P-gp inhibitory effects, such as the calcium channel blocker verapamil and the immunosuppressant cyclosporin A. While demonstrating the potential to reverse MDR, their clinical utility was hampered by the high doses required for P-gp inhibition, which often resulted in unacceptable toxicity.
-
Second-Generation Inhibitors: This wave of compounds, including valspodar (PSC 833), was developed with improved potency and specificity over the first generation. However, they were often substrates of P-gp themselves and could lead to complex and unpredictable pharmacokinetic interactions with co-administered chemotherapeutic agents.
-
Third-Generation Inhibitors: The shortcomings of the earlier generations spurred the development of third-generation inhibitors, designed for high potency, specificity, and minimal pharmacokinetic interactions. Tariquidar emerged as a leading candidate from this generation, characterized by its high affinity for P-gp and its noncompetitive mechanism of inhibition.[1]
The Discovery and Development of Tariquidar (XR9576)
Tariquidar was discovered and developed by the British biotechnology company Xenova Group plc. The development of Tariquidar was a result of extensive structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacological profile of earlier P-gp inhibitors. It is an anthranilic acid derivative.[2]
The logical progression from identifying the problem of multidrug resistance to the development of Tariquidar can be visualized as follows:
Mechanism of Action: A Noncompetitive Approach
Tariquidar distinguishes itself from many other P-gp inhibitors through its noncompetitive mechanism of action. It binds with high affinity to P-gp, with a reported dissociation constant (Kd) of approximately 5.1 nM.[3] This binding is thought to induce a conformational change in the transporter that locks it in a state where it can still bind ATP but is unable to efficiently hydrolyze it to fuel drug efflux. This ultimately inhibits the transport of chemotherapeutic substrates out of the cell, leading to their intracellular accumulation and restored cytotoxicity. Interestingly, while inhibiting drug efflux, Tariquidar has been shown to stimulate the ATPase activity of P-gp, suggesting a complex interaction with the enzyme's catalytic cycle.
The signaling pathway of P-gp mediated drug efflux and its inhibition by Tariquidar is illustrated below:
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Tariquidar.
Table 1: Preclinical Efficacy of Tariquidar
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (Kd) | 5.1 nM | P-glycoprotein | [3] |
| Effective Concentration (in vitro) | 25-80 nmol/L | Multidrug-resistant human tumor cell lines | [1][2] |
| Reversal of Doxorubicin Resistance | ~7-fold decrease in resistance | NCI/ADR-RES cells | |
| Reversal of Vinblastine Resistance | ~7-fold decrease in resistance | NCI/ADR-RES cells | |
| Reversal of Paclitaxel Resistance | Potentiation of paclitaxel cytotoxicity | SKOV-3TR cells |
Table 2: Tariquidar in Clinical Trials
| Trial Phase | Combination Therapy | Dosage of Tariquidar | Key Findings | Reference |
| Phase I | Vinorelbine | 150 mg (fixed dose) | Well-tolerated; demonstrated P-gp inhibition in surrogate tissues; minimal pharmacokinetic interaction with vinorelbine. | [1][4] |
| Phase I | Docetaxel | 150 mg | Safe in combination; increased accumulation of 99mTc-sestamibi in some tumors. | |
| Phase II | Doxorubicin or Taxane | 150 mg (intravenously) | Limited clinical activity in restoring sensitivity; functional imaging showed increased sestamibi uptake in a subset of patients. | [5][6] |
| Phase I (Pediatric) | Doxorubicin, Vinorelbine, or Docetaxel | 1, 1.5, or 2 mg/kg | Tolerable and biologically active dose established; dose-dependent inhibition of rhodamine efflux. | |
| Phase III | Paclitaxel/Carboplatin or Vinorelbine | Not specified | Trials in non-small-cell lung cancer were stopped due to toxicity concerns in the chemotherapy arms. |
Detailed Experimental Protocols
Rhodamine 123 Efflux Assay
This assay is a common functional test to assess P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively effluxed, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence, which can be quantified by flow cytometry.
Workflow for Rhodamine 123 Efflux Assay
Materials:
-
Cancer cell line of interest (and a P-gp overexpressing counterpart if available)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Tariquidar or other P-gp inhibitors
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in complete medium.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in pre-warmed complete medium. For inhibitor studies, add Tariquidar at the desired concentration. Incubate for 1-2 hours at 37°C to allow for dye efflux.
-
Sample Preparation for Flow Cytometry: After the efflux period, place the cells on ice to stop the transport process.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of ~530 nm. Compare the fluorescence intensity of the control (no inhibitor) and Tariquidar-treated cells. An increase in fluorescence in the presence of Tariquidar indicates P-gp inhibition.
99mTc-Sestamibi Imaging
Technetium-99m (99mTc)-sestamibi is a radiopharmaceutical agent that is a substrate of P-gp. In vivo imaging with 99mTc-sestamibi can be used to non-invasively assess P-gp function in tumors and normal tissues. Inhibition of P-gp by Tariquidar results in increased retention of 99mTc-sestamibi, which can be visualized and quantified using single-photon emission computed tomography (SPECT) or planar gamma imaging.
Workflow for 99mTc-Sestamibi Imaging
Materials:
-
99mTc-sestamibi
-
Tariquidar for intravenous administration
-
SPECT or gamma camera
-
Animal model with P-gp expressing tumors or human subjects enrolled in a clinical trial
Procedure:
-
Baseline Imaging: A baseline scan is performed by injecting the subject with 99mTc-sestamibi and acquiring images over a specified period to determine the normal biodistribution and clearance of the radiotracer.
-
Tariquidar Administration: Tariquidar is administered intravenously.
-
Post-Inhibitor Imaging: After a suitable interval to allow for the distribution of Tariquidar, a second dose of 99mTc-sestamibi is administered, and imaging is repeated.
-
Image Analysis: The images from the baseline and post-Tariquidar scans are compared. Regions of interest (ROIs) are drawn around the tumor and other organs to quantify the uptake and retention of 99mTc-sestamibi. Increased retention in the post-Tariquidar scan indicates P-gp inhibition.
P-gp ATPase Activity Assay
This in vitro assay measures the ATP hydrolysis activity of P-gp in isolated membrane vesicles. P-gp's ATPase activity is stimulated by its substrates. Inhibitors like Tariquidar can modulate this activity. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Workflow for P-gp ATPase Activity Assay
Materials:
-
Membrane vesicles from cells overexpressing P-gp
-
ATP
-
An ATP regeneration system (e.g., creatine kinase and creatine phosphate)
-
Buffer solution (e.g., Tris-HCl)
-
P-gp substrates (e.g., verapamil) and inhibitors (Tariquidar)
-
Reagents for phosphate detection (e.g., malachite green)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the membrane vesicles with the reaction buffer and the ATP regeneration system.
-
Addition of Compounds: Add the test compounds (Tariquidar, a known P-gp substrate as a positive control, or vehicle as a negative control) to the wells.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Termination of Reaction and Phosphate Detection: Stop the reaction and add the phosphate detection reagent.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of Pi released is proportional to the ATPase activity. The effect of Tariquidar on both basal and substrate-stimulated ATPase activity can be determined.
Conclusion and Future Directions
Tariquidar stands as a testament to the progress in rational drug design for overcoming multidrug resistance. Its high potency and specificity for P-gp, coupled with a noncompetitive mechanism of action, represented a significant advancement in the field. While clinical trials have shown that Tariquidar can effectively inhibit P-gp in patients, its translation into improved overall survival in large-scale studies has been challenging. This highlights the complexity of clinical drug resistance, which often involves multiple mechanisms beyond P-gp overexpression.
Despite the setbacks in its development for oncology, the story of Tariquidar provides invaluable lessons for future research. The robust preclinical and clinical data generated have deepened our understanding of P-gp function and inhibition. Furthermore, the methodologies developed and refined during its evaluation, such as in vivo imaging of P-gp activity, continue to be valuable tools for drug development. The journey of Tariquidar underscores the importance of a multi-faceted approach to combatting multidrug resistance, potentially involving combination therapies that target multiple resistance pathways simultaneously. The continued exploration of the vast chemical space around the Tariquidar scaffold may yet yield even more effective modulators of ABC transporters for a range of therapeutic applications.
References
- 1. ovid.com [ovid.com]
- 2. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II study of tariquidar, a selective P-glycoprotein inhibitor, in patients with chemotherapy-resistant, advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Tariquidar Methanesulfonate, Hydrate: A Technical Guide to a Third-Generation P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump. Tariquidar (formerly XR9576) is a potent, specific, third-generation, non-competitive P-gp inhibitor developed to counteract this resistance mechanism. Unlike earlier generations of inhibitors, Tariquidar exhibits high specificity and potency with minimal pharmacokinetic interactions with co-administered chemotherapy agents. This guide provides an in-depth technical overview of Tariquidar, summarizing its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), encoded by the ABCB1 (MDR1) gene, is a 170 kDa transmembrane protein that actively transports a wide array of structurally diverse xenobiotics, including many cytotoxic cancer drugs, out of cells.[1] This ATP-dependent process lowers the intracellular concentration of chemotherapeutic agents, reducing their efficacy and leading to the MDR phenotype.[2][3][4][5] The development of P-gp inhibitors aims to restore the sensitivity of resistant cancer cells to these drugs. While first and second-generation inhibitors showed promise, their clinical utility was often limited by toxicity, low potency, and significant pharmacokinetic interactions.[6] This necessitated the development of third-generation inhibitors like Tariquidar, designed for improved potency, specificity, and a more favorable clinical profile.[7]
Tariquidar: Mechanism and Specificity
Tariquidar is an anthranilic acid derivative that acts as a potent and specific non-competitive inhibitor of P-gp.[2][3][4][5] Its mechanism is multifaceted, involving direct interaction with the transporter.
-
High-Affinity Binding: Tariquidar binds to P-gp with very high affinity, exhibiting a dissociation constant (Kd) of approximately 5.1 nM.[8][9][10]
-
Inhibition of ATPase Activity: The energy for drug efflux is derived from ATP hydrolysis. Tariquidar potently inhibits the vanadate-sensitive ATPase activity of P-gp, which is crucial for the transport cycle.[3][5][8][9]
-
Conformational Lock: Recent studies suggest that Tariquidar locks P-gp in a conformation that is unable to transport substrates. It blocks the transition of the protein to the "open" state required for drug efflux, effectively jamming the pump.[11][12] This action also makes Tariquidar a potent pharmacological chaperone, capable of rescuing misprocessed P-gp mutants.[11][12]
While highly specific for P-gp, some research indicates that Tariquidar may also inhibit or act as a substrate for the Breast Cancer Resistance Protein (BCRP/ABCG2) at higher concentrations.[6][13]
Quantitative Data Summary
The efficacy of Tariquidar has been quantified through numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy and Binding Affinity of Tariquidar
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 5.1 ± 0.9 nM | CHrB30 cell membranes | [9] |
| Binding Capacity (Bmax) | 275 ± 15 pmol/mg | CHrB30 cell membranes | [9] |
| ATPase Inhibition (IC50) | 43 ± 9 nM | Vanadate-sensitive P-gp | [8][9][14] |
| Drug Accumulation (EC50) | 487 ± 50 nM | CHrB30 cells ([³H]-Vinblastine) | [9] |
| Resistance Reversal | 25 - 80 nM | Various MDR human tumor cell lines | [4][9][15] |
Table 2: Clinical Pharmacokinetics of Tariquidar in Adult Patients
| Parameter | Value | Dosing Regimen | Reference |
| Cmax (Peak Plasma Conc.) | 2.3 µM | 2 mg/kg IV over 30 min | [6][16] |
| AUC0–48 (Area Under Curve) | 12.6 µM·h | 2 mg/kg IV over 30 min | [6][16] |
| Terminal Half-Life (t½) | 26 h | 2 mg/kg IV over 30 min | [6][16] |
| Clearance | 160 mL/min/m² | 2 mg/kg IV over 30 min | [6] |
Table 3: Clinical Pharmacodynamic Effects of Tariquidar
| Endpoint | Result | Clinical Context | Reference |
| Tumor Substrate Accumulation | 22% increase in ⁹⁹ᵐTc-sestamibi | Refractory solid tumors in children | [6][17] |
| Tumor Substrate Retention | Increased ⁹⁹ᵐTc-sestamibi retention | Patients with drug-resistant cancers | [4] |
| Peripheral P-gp Inhibition | Blocked rhodamine efflux from CD56+ cells for ≥ 48h | Phase I study with vinorelbine | [4] |
| Normal Tissue P-gp Inhibition | Reduced liver clearance of ⁹⁹ᵐTc-sestamibi | Phase I study with vinorelbine | [4] |
Detailed Experimental Protocols
The characterization of Tariquidar relies on standardized in vitro and in vivo assays to measure P-gp inhibition and its functional consequences.
In Vitro P-gp Inhibition: Rhodamine 123 Efflux Assay
This assay directly measures the function of P-gp in live cells by monitoring the efflux of the fluorescent P-gp substrate, rhodamine 123.
Objective: To determine the concentration-dependent inhibition of P-gp function by Tariquidar in P-gp-expressing cells (e.g., CD56+ lymphocytes, tumor cell lines).
Methodology:
-
Cell Preparation: Isolate P-gp-expressing cells (e.g., peripheral blood mononuclear cells or cultured tumor cells).
-
Rhodamine Loading: Incubate the cells with a loading concentration of rhodamine 123 (e.g., 0.2 µg/mL) at 37°C to allow for substrate accumulation.[18]
-
Inhibitor Treatment: Aliquot cell suspensions and incubate with a range of Tariquidar concentrations (e.g., 0.01 nM to 1 µM) in parallel with a vehicle control.[18]
-
Efflux Period: Incubate the cells at 37°C for a defined period to allow for P-gp-mediated efflux of rhodamine 123.
-
Flow Cytometry Analysis: Measure the intracellular fluorescence of the cell population using a flow cytometer. Increased fluorescence intensity relative to the control indicates inhibition of rhodamine efflux.
-
Data Analysis: Plot the mean fluorescence intensity against the Tariquidar concentration to determine the EC50 value for P-gp inhibition.
In Vivo P-gp Functional Imaging: ⁹⁹ᵐTc-Sestamibi Scintigraphy
This non-invasive imaging technique uses the P-gp substrate ⁹⁹ᵐTc-sestamibi to assess P-gp function in tumors and normal tissues in a clinical setting.
Objective: To quantify the effect of Tariquidar on P-gp activity in vivo.
Methodology:
-
Baseline Scan: Perform a baseline SPECT or planar scintigraphy scan after intravenous injection of ⁹⁹ᵐTc-sestamibi to determine its initial distribution and clearance from tumors and organs (e.g., liver).[4][17]
-
Tariquidar Administration: Administer Tariquidar intravenously (e.g., 150 mg or 2 mg/kg).[4][17][19]
-
Post-Inhibitor Scan: After a specified time following Tariquidar administration, perform a second ⁹⁹ᵐTc-sestamibi scan.[4]
-
Image Analysis: Quantify the uptake and retention of ⁹⁹ᵐTc-sestamibi in regions of interest (e.g., tumor lesions, liver) from both scans.
-
Endpoint Calculation: An increase in ⁹⁹ᵐTc-sestamibi accumulation and a reduction in its clearance rate from the post-inhibitor scan compared to the baseline scan indicates effective P-gp inhibition.[4][17][20]
In Vitro P-gp ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by P-gp in isolated membranes and its modulation by inhibitors.
Objective: To determine the IC50 of Tariquidar for P-gp's ATPase activity.
Methodology:
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp (e.g., CHrB30 cells).
-
Assay Reaction: Incubate the membrane vesicles with ATP and a range of Tariquidar concentrations in an appropriate buffer. The reaction is typically performed in the presence and absence of sodium orthovanadate, a potent ATPase inhibitor, to determine the P-gp-specific, vanadate-sensitive activity.[8][9]
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Calculate the percentage of inhibition of vanadate-sensitive ATPase activity at each Tariquidar concentration and fit the data to a dose-response curve to determine the IC50 value.[8][9]
Visualizations: Pathways and Workflows
Clinical Development and Future Outlook
Clinical trials have established that Tariquidar is well-tolerated and, crucially, does not have significant pharmacokinetic interactions with co-administered chemotherapies like docetaxel and vinorelbine, a major advantage over previous P-gp inhibitors.[4][7][17][20] Pharmacodynamic studies have consistently demonstrated potent P-gp inhibition in both normal tissues and some tumors.[4][6][17][20]
Despite its potent biological activity, Tariquidar has shown limited clinical efficacy in restoring sensitivity to chemotherapy in unselected patient populations.[7][19] Objective responses in clinical trials have been modest.[17][20] This suggests that while P-gp is a valid target, it may not be the sole or primary driver of resistance in all patients.
Future research may focus on identifying patient populations most likely to benefit from P-gp inhibition through the use of functional imaging or biomarkers.[19] Furthermore, Tariquidar remains an invaluable tool for researchers to investigate the precise role of P-gp in drug disposition and resistance, particularly in challenging environments like the blood-brain barrier.[21] Its high potency and specificity make it an ideal agent for definitively testing the clinical relevance of P-gp inhibition.[3][5]
References
- 1. apexbt.com [apexbt.com]
- 2. tandfonline.com [tandfonline.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tariquidar methanesulfonate, hydrate | CAS:625375-83-9 | P-glycoprotein inhibitor, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. journals.plos.org [journals.plos.org]
- 17. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase II study of tariquidar, a selective P-glycoprotein inhibitor, in patients with chemotherapy-resistant, advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Pharmacodynamic Study of Docetaxel in Combination with the P-glycoprotein Antagonist, Tariquidar (XR9576) in Patients with Lung, Ovarian, and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Mechanism of Tariquidar Inhibition on the ABCB1 Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of the ATP-binding cassette (ABC) transporter B1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). ABCB1 is a key contributor to multidrug resistance (MDR) in cancer cells and plays a significant role in limiting drug distribution to sanctuary sites such as the brain. This technical guide provides an in-depth overview of the molecular mechanisms by which Tariquidar inhibits ABCB1, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Core Mechanism of Action: Allosteric Inhibition and Conformational Arrest
Tariquidar's inhibitory action is unique in that it is a non-competitive inhibitor that, paradoxically, can stimulate the ATPase activity of ABCB1.[1][2] The prevailing model suggests that Tariquidar binds with high affinity to the transmembrane domains (TMDs) of ABCB1, within the drug-binding pocket at the interface between the two homologous halves of the transporter.[1][3] This binding event locks the transporter in a specific, inward-facing conformation.[1][4]
This conformational arrest prevents the transporter from cycling through the subsequent steps required for substrate efflux, namely the transition to an outward-facing conformation.[1][4] While substrate transport is effectively blocked, the transporter's nucleotide-binding domains (NBDs) remain active, leading to ATP hydrolysis. This uncoupling of ATP hydrolysis from substrate transport explains the observed stimulation of ATPase activity in the presence of Tariquidar.[1][2]
Recent cryo-electron microscopy studies have revealed that two molecules of Tariquidar can bind simultaneously to ABCB1. One molecule occupies the central drug-binding pocket in a U-shaped conformation, while a second, L-shaped molecule binds at an access tunnel. This dual binding is thought to be crucial for its potent inhibitory effect at higher concentrations.[3] At lower concentrations, a single molecule may bind and be transported, suggesting a concentration-dependent dual role as both a substrate and an inhibitor.[3]
Quantitative Data on Tariquidar-ABCB1 Interaction
The following tables summarize key quantitative data from various studies, highlighting the potency and nature of Tariquidar's interaction with ABCB1.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 5.1 nM | P-glycoprotein | [1] |
| IC50 (Calcein-AM Efflux) | 114 pM (95% CI: 54-228 pM) | Flp-In-ABCB1 cells | [5][6] |
| IC50 (ATPase Inhibition) | 5.1 nM | P-glycoprotein | [7] |
| IC50 (Vincristine reversal) | 787.11 ± 227.51 nM (at 1 µM Vincristine) | HEK293/MDR19 cells | Not explicitly cited |
Table 1: Binding Affinity and IC50 Values of Tariquidar for ABCB1.
| Condition | Effect on ATPase Activity | System | Reference |
| Basal | Stimulation (up to 10-fold) | Purified P-gp | [1] |
| In the presence of substrates | Inhibition of substrate-stimulated ATPase activity | Purified P-gp | [8] |
Table 2: Effect of Tariquidar on ABCB1 ATPase Activity.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the interaction between Tariquidar and ABCB1 are provided below.
ABCB1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ABCB1 in the presence and absence of Tariquidar.
Materials:
-
Purified ABCB1-containing membrane vesicles (e.g., from Sf9 or mammalian cells)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM dithiothreitol, 10 mM MgCl2
-
ATP solution (e.g., 100 mM)
-
Tariquidar stock solution (in DMSO)
-
Phosphate standard solution
-
Reagent for phosphate detection (e.g., a malachite green-based colorimetric reagent)
-
Sodium orthovanadate (a P-gp ATPase inhibitor, for determining basal activity)
-
96-well microtiter plates
Procedure:
-
Thaw the ABCB1 membrane vesicles on ice.
-
Prepare serial dilutions of Tariquidar in assay buffer. Also, prepare a control with DMSO alone.
-
In a 96-well plate, add the ABCB1 membrane vesicles to each well.
-
Add the Tariquidar dilutions or control to the respective wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to each well to a final concentration of 2-5 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 630-850 nm) using a microplate reader.
-
To determine the vanadate-sensitive ATPase activity, perform parallel experiments in the presence of sodium orthovanadate.
-
Calculate the amount of inorganic phosphate released by comparing the absorbance to a phosphate standard curve. The Tariquidar-stimulated ATPase activity is the difference between the activity in the presence and absence of the inhibitor.
Calcein-AM Efflux Assay
This cell-based assay measures the ability of Tariquidar to inhibit the efflux of a fluorescent ABCB1 substrate, Calcein-AM.
Materials:
-
Cells overexpressing ABCB1 (e.g., K562/MDR, Flp-In-ABCB1) and a parental control cell line.
-
Calcein-AM stock solution (in DMSO)
-
Tariquidar stock solution (in DMSO)
-
Cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed the ABCB1-expressing and parental cells into a 96-well plate and allow them to adhere (if applicable).
-
Prepare serial dilutions of Tariquidar in the assay medium.
-
Remove the culture medium from the cells and wash with buffer.
-
Add the Tariquidar dilutions to the cells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add Calcein-AM to each well to a final concentration of approximately 0.25-1 µM.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Wash the cells with ice-cold buffer to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (Ex/Em ~490/525 nm) or a flow cytometer.
-
The increase in intracellular fluorescence in the presence of Tariquidar corresponds to the inhibition of ABCB1-mediated efflux. The IC50 value can be determined by plotting the fluorescence intensity against the Tariquidar concentration.[9][10][11]
Photoaffinity Labeling
Materials:
-
A photoactive, radiolabeled or biotinylated analog of Tariquidar.
-
ABCB1-containing membranes or intact cells.
-
UV irradiation source (e.g., 366 nm).
-
SDS-PAGE reagents and equipment.
-
Autoradiography film or streptavidin-HRP for detection.
-
Competing ligands (e.g., non-labeled Tariquidar, verapamil) for competition experiments.
Procedure:
-
Incubate the ABCB1-containing sample with the photoactive Tariquidar analog in the dark for a specified time to allow for binding.
-
For competition experiments, pre-incubate the sample with an excess of a non-photoactive competitor before adding the photoactive probe.
-
Expose the sample to UV light for a short period to induce covalent cross-linking of the probe to the protein.
-
Solubilize the proteins and separate them by SDS-PAGE.
-
Detect the labeled ABCB1 protein by autoradiography (for radiolabeled probes) or western blotting with a streptavidin conjugate (for biotinylated probes).
-
A decrease in the labeling signal in the presence of a competitor confirms the specific binding of the photoactive probe to the Tariquidar binding site.[12][13][14]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key molecular events in Tariquidar's inhibition of the ABCB1 transporter.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of human P-glycoprotein (MDR1/ABCB1) ATPase activity assay method by comparing with in vitro transport measurements: Michaelis-Menten kinetic analysis to estimate the affinity of P-glycoprotein to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutational analysis reveals the importance of residues of the access tunnel inhibitor site to human P‐glycoprotein (ABCB1)‐mediated transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoaffinity labeling of the multidrug-resistance-related P-glycoprotein with photoactive analogs of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photoaffinity labeling of the multidrug-resistance-related P-glycoprotein with photoactive analogs of verapamil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Binding Affinity and Mechanism of Tariquidar on P-glycoprotein
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Tariquidar (XR9576) to P-glycoprotein (P-gp, ABCB1), a critical ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in oncology. We will explore the quantitative binding parameters, detailed experimental protocols for their determination, and the unique molecular mechanism of inhibition.
Introduction to P-glycoprotein and Tariquidar
P-glycoprotein is an ATP-dependent efflux pump located in the cell membrane that actively transports a wide variety of structurally diverse xenobiotics, including many chemotherapeutic agents, out of cells.[1][2] This action lowers the intracellular concentration of these drugs, reducing their efficacy and conferring the MDR phenotype.[1]
Tariquidar is a potent, specific, and third-generation non-competitive inhibitor of P-gp.[1][2][3][4] It was developed to reverse MDR by blocking the efflux function of P-gp. Unlike earlier inhibitors, Tariquidar exhibits high affinity and specificity for P-gp with fewer interactions with other cellular systems like cytochrome P450.[5] A distinctive feature of Tariquidar is its unique mechanism; it stimulates P-gp's ATPase activity while simultaneously inhibiting drug transport, effectively uncoupling the two processes.[5][6][7]
Quantitative Binding Affinity of Tariquidar to P-glycoprotein
The interaction between Tariquidar and P-gp has been quantified using various biochemical and cell-based assays. The reported affinity constants, such as Kd (dissociation constant), IC₅₀ (half-maximal inhibitory concentration), and EC₅₀ (half-maximal effective concentration), can vary based on the experimental system and assay type. A summary of key quantitative data is presented below.
| Parameter | Value (nM) | Assay Type / Context | Reference |
| Kd | 5.1 | Direct binding affinity | [4] |
| IC₅₀ | 43 | Inhibition of vanadate-sensitive ATPase activity | [4] |
| IC₅₀ | ~40 | Inhibition of substrate transport in vitro | [8] |
| EC₅₀ | 487 | Reversal of drug accumulation (restoring cytotoxic levels) | [4] |
| S₅₀ | ~800 | Half-maximal stimulation of ATPase activity | [6] |
| Effective Conc. | 25 - 80 | Concentration range for complete reversal of drug resistance in cell lines | [2][4] |
Mechanism of Action and Binding Site
Tariquidar binds to a site within the drug-binding pocket of P-gp, located at the interface between the two transmembrane domains (TMDs).[6][7] This interaction locks the transporter in a conformation where the nucleotide-binding domains (NBDs) are brought together, a state that stimulates ATP hydrolysis.[6] However, this conformation prevents the subsequent outward-open transition required for substrate efflux.[5][9] This mechanism explains the paradoxical observation that Tariquidar stimulates ATPase activity while potently inhibiting transport.
Key Experimental Protocols
The binding affinity and inhibitory potential of Tariquidar are determined using several standard assays.
This assay measures how a compound affects the rate of ATP hydrolysis by P-gp. P-gp substrates typically stimulate ATPase activity, and inhibitors can either stimulate or inhibit it. Tariquidar is unique in that it stimulates hydrolysis while inhibiting transport.
Methodology:
-
Preparation of Membranes: Isolate membrane vesicles from cells overexpressing P-gp (e.g., High Five insect cells or CHRB30 cells).[10]
-
Reaction Setup: In a 96-well plate, combine membrane vesicles (typically 5-10 µg of protein) with ATPase assay buffer (e.g., 50 mM MES, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT).
-
Compound Incubation: Add varying concentrations of Tariquidar (e.g., 0.1 nM to 10 µM) to the wells. Include control wells with a known substrate (e.g., verapamil) and a vehicle control (DMSO).
-
Initiate Reaction: Start the reaction by adding a final concentration of 5 mM Mg-ATP. Incubate at 37°C for a set time (e.g., 20-40 minutes).
-
Measure Phosphate Release: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based assay.
-
Data Analysis: Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate (a P-gp ATPase inhibitor) from the total activity. Plot the rate of Pi release against the Tariquidar concentration to determine the S₅₀ (stimulation) or IC₅₀ (inhibition).[6]
This cell-based assay directly measures the ability of an inhibitor to block P-gp's efflux function, thereby increasing the intracellular accumulation of a known P-gp substrate.
Methodology:
-
Cell Culture: Grow P-gp overexpressing cells (e.g., HCT-Pgp, MC26) and the corresponding parental (non-overexpressing) cell line to confluency in multi-well plates.[4][11]
-
Pre-incubation: Wash the cells and pre-incubate them with a range of Tariquidar concentrations (e.g., 1 nM to 1 µM) in assay buffer for 30-60 minutes at 37°C.
-
Substrate Addition: Add a fluorescent (e.g., Rhodamine-123) or radiolabeled (e.g., [³H]-vinblastine) P-gp substrate at a fixed concentration to all wells.[4][12]
-
Incubation: Incubate for a sufficient time (e.g., 60-90 minutes) to reach steady-state accumulation.
-
Cell Harvesting and Lysis: Terminate the assay by washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the accumulated substrate. For fluorescent substrates, use a fluorescence plate reader or flow cytometry (FACS).[12] For radiolabeled substrates, use liquid scintillation counting.
-
Data Analysis: Normalize the signal to the protein content in each well. Plot the intracellular substrate accumulation against the Tariquidar concentration to calculate the EC₅₀ value, which is the concentration required to achieve 50% of the maximal substrate accumulation.[4]
This assay uses radiolabeled Tariquidar ([³H]-Tariquidar) to directly measure its binding to P-gp expressed in cells.
Methodology:
-
Cell Culture: Use paired cell lines: a parental line with low P-gp expression and a line overexpressing P-gp (e.g., KB-3-1 and KB-8-5-11).[10]
-
Incubation: Incubate a known number of cells from each cell line with a low concentration (e.g., 1 nM) of [³H]-Tariquidar at 37°C for a set time (e.g., 4 hours) to reach equilibrium.[10]
-
Separation: Rapidly separate the cells from the incubation medium, for example by centrifugation through an oil layer to minimize non-specific binding.
-
Quantification: Lyse the cells and measure the radioactivity in the cell pellet using liquid scintillation counting.
-
Data Analysis: The difference in accumulated radioactivity between the P-gp overexpressing cells and the parental cells represents the amount of Tariquidar specifically bound to P-gp.[10] This data can be used to calculate binding capacity (Bmax) and, with competition experiments using unlabeled Tariquidar, the dissociation constant (Kd).
Conclusion
Tariquidar is a high-affinity ligand for P-glycoprotein, with reported Kd and IC₅₀ values in the low nanomolar range. Its clinical potential stems from its potent, non-competitive inhibition of P-gp's drug efflux capabilities. The unique mechanism of uncoupling ATP hydrolysis from substrate transport distinguishes it from other inhibitors and makes it a valuable tool for studying P-gp function. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify the interaction of Tariquidar and other potential modulators with P-glycoprotein, aiding in the continued development of strategies to overcome multidrug resistance in clinical settings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor | Semantic Scholar [semanticscholar.org]
- 4. Tariquidar | P-gp | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Structure-Activity Relationship of Tariquidar: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tariquidar, a potent third-generation P-glycoprotein (P-gp) inhibitor, has been the subject of extensive research aimed at overcoming multidrug resistance (MDR) in cancer chemotherapy. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of even more effective and selective MDR modulators. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Tariquidar and its analogs. It details the key experimental protocols used to evaluate their efficacy and explores the downstream cellular signaling pathways affected by P-gp inhibition.
Introduction to Tariquidar and Multidrug Resistance
Multidrug resistance is a major obstacle to the success of cancer chemotherapy.[1] One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1]
Tariquidar (XR9576) is a potent and specific noncompetitive inhibitor of P-glycoprotein.[2] It has been shown to reverse P-gp-mediated MDR in various cancer cell lines at nanomolar concentrations.[3] Unlike first and second-generation P-gp inhibitors, Tariquidar exhibits lower toxicity and fewer drug-drug interactions, making it a promising candidate for clinical applications.[3] A thorough understanding of its SAR is crucial for optimizing its pharmacological properties and developing next-generation MDR inhibitors.
Structure-Activity Relationship of Tariquidar Analogs
The chemical structure of Tariquidar can be divided into three main pharmacophoric regions: the anthranilamide core, the dimethoxytetrahydroisoquinoline moiety, and a hydrophobic aromatic group. Numerous studies have explored modifications of these regions to elucidate their impact on P-gp inhibitory activity.
Key Structural Features for P-gp Inhibition
A comprehensive analysis of Tariquidar analogs has revealed several key structural features that are essential for potent P-gp inhibition[4][5]:
-
The Anthranilamide Core: This central scaffold is crucial for the molecule's overall conformation and interaction with the P-gp binding site.
-
The Dimethoxytetrahydroisoquinoline Moiety: This group, connected to the anthranilamide core via a phenyl ring, plays a significant role in the high-affinity binding to P-gp.
-
The Hydrophobic Aromatic Group: A bulky and hydrophobic aromatic system is generally required for potent inhibitory activity.
Quantitative SAR Data of Tariquidar Analogs
The inhibitory potency of Tariquidar and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of P-gp by 50%. The following table summarizes the P-gp inhibitory activities of a selection of Tariquidar analogs, highlighting the impact of structural modifications.
| Compound | R1 | R2 | P-gp IC50 (nM) | Reference |
| Tariquidar (XR9576) | H | Quinoline-3-carboxamide | 43 | [5] |
| Analog 1 | OCH3 | Quinoline-3-carboxamide | 65 | [5] |
| Analog 2 | H | Benzoyl | 150 | [5] |
| Analog 3 | H | Naphthoyl | 80 | [5] |
| Analog 4 | H | Biphenyl-4-carbonyl | 55 | [5] |
| Analog 5 | Cl | Quinoline-3-carboxamide | 90 | [5] |
Note: The specific structures of the analogs and the full dataset can be found in the cited literature.
Experimental Protocols for Evaluating P-gp Inhibition
The evaluation of P-gp inhibitors like Tariquidar involves a series of in vitro assays to determine their potency, mechanism of action, and cellular effects. The following are detailed protocols for two key experiments.
Calcein-AM Efflux Assay
This is a fluorescence-based assay to measure the functional activity of P-gp in living cells.[6] Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Once inside the cell, it is cleaved by intracellular esterases into the fluorescent molecule calcein, which is a poor P-gp substrate. In cells with active P-gp, Calcein-AM is effluxed before it can be cleaved, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of calcein and a corresponding increase in fluorescence.[6]
Materials:
-
P-gp overexpressing cell line (e.g., K562/MDR) and its parental cell line (e.g., K562)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Tariquidar or its analogs
-
Calcein-AM stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Inhibitor Treatment: On the day of the assay, wash the cells with PBS and add fresh medium containing various concentrations of the test compounds (e.g., 0.1 nM to 10 µM). Include a positive control (e.g., a known P-gp inhibitor) and a vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM and incubate for an additional 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM. Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.[6]
-
Data Analysis: Calculate the percentage of P-gp inhibition using the following formula: % Inhibition = [(F_inhibitor - F_MDR) / (F_parental - F_MDR)] x 100 Where F_inhibitor is the fluorescence of P-gp overexpressing cells with the inhibitor, F_MDR is the fluorescence of P-gp overexpressing cells without the inhibitor, and F_parental is the fluorescence of parental cells without the inhibitor.[6]
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to efflux substrates.[2] The P-gp ATPase activity assay measures the rate of ATP hydrolysis in the presence and absence of test compounds. P-gp inhibitors can either stimulate or inhibit the ATPase activity.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells infected with a baculovirus expressing P-gp)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 10 mM MgCl2)
-
ATP
-
Tariquidar or its analogs
-
Phosphate detection reagent (e.g., malachite green-based reagent)
-
96-well microplate
Procedure:
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Inhibitor Incubation: Add various concentrations of the test compounds to the wells and pre-incubate for 5-10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Stop Reaction and Color Development: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis to produce a colored product.[7][8]
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., ~620-650 nm for malachite green).[7][8]
-
Data Analysis: Generate a standard curve using known concentrations of inorganic phosphate. Calculate the amount of phosphate released in each sample and determine the ATPase activity. The effect of the test compound is expressed as the percentage of stimulation or inhibition of the basal P-gp ATPase activity.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Tariquidar SAR Studies
The following diagram illustrates a typical workflow for the structure-activity relationship studies of Tariquidar analogs.
References
- 1. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators | Semantic Scholar [semanticscholar.org]
- 5. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
The role of Tariquidar in modulating ATPase activity of P-gp.
An In-depth Technical Guide on the Role of Tariquidar in Modulating ATPase Activity of P-glycoprotein
Introduction
P-glycoprotein (P-gp, ABCB1) is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump. A member of the ATP-binding cassette (ABC) transporter superfamily, P-gp plays a crucial protective role in normal tissues by extruding a wide array of xenobiotics and toxins from cells. However, its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by actively pumping anticancer drugs out of the target cells. The energy for this transport is derived from ATP hydrolysis, a process catalyzed by the protein's two nucleotide-binding domains (NBDs).
Tariquidar (XR9576) is a potent, third-generation, non-competitive P-gp inhibitor developed to overcome MDR.[1][2] Unlike earlier inhibitors, Tariquidar exhibits high specificity and potency for P-gp with minimal toxicity and fewer pharmacokinetic interactions with co-administered chemotherapy agents.[2][3] Its mechanism of action is unique; it paradoxically stimulates P-gp's ATPase activity while simultaneously inhibiting its core function of drug efflux.[4][5] This guide provides a detailed examination of Tariquidar's complex interaction with P-gp, focusing on its modulation of the ATPase cycle, supported by quantitative data, experimental protocols, and mechanistic diagrams.
Mechanism of Action: A Non-Competitive Paradox
Tariquidar's interaction with P-gp is distinct from that of transport substrates or competitive inhibitors. It is generally considered a non-transported inhibitor of human P-gp.[3][5] The prevailing mechanism suggests that Tariquidar binds within the transmembrane domains (TMDs) of P-gp, locking the transporter in a specific conformation.[4][6] This conformational lock prevents the final step of the transport cycle—the release of the substrate to the extracellular space—thereby potently inhibiting drug efflux.[4][7]
Intriguingly, this locked conformation appears to favor the close association of the two NBDs, a state that mimics the transition state for ATP hydrolysis.[5][8] Consequently, while transport is blocked, the ATPase "engine" is sent into a futile cycle of accelerated ATP consumption. This explains the observation that Tariquidar inhibits drug transport while simultaneously stimulating ATPase activity.[4][5]
It is important to note that some studies have reported Tariquidar inhibiting ATPase activity. This discrepancy can be attributed to the experimental system; for instance, in Sf9 insect cell membranes, where P-gp exhibits high basal ATPase activity, Tariquidar can act as an inhibitor.[6] However, in systems using purified human P-gp reconstituted into lipids, stimulation is consistently observed.[5][9]
Quantitative Data on Tariquidar's Interaction with P-gp
The following tables summarize key quantitative parameters defining the interaction between Tariquidar and P-gp, compiled from various studies.
Table 1: Binding Affinity and ATPase Modulation
| Parameter | Value | Species/System | Notes | Reference(s) |
| Kd (Binding Affinity) | 5.1 nM | Human P-gp | High-affinity binding to the protein. | [10] |
| IC50 (ATPase Inhibition) | 43 ± 9 nM | Not specified | Represents inhibition of vanadate-sensitive ATPase activity. | [10] |
| S50 (ATPase Stimulation) | 0.33 µM | Human P-gp | Concentration for half-maximal ATPase stimulation. | [5] |
| S50 (ATPase Stimulation) | 138.4 ± 21.4 nM | Human BCRP (ABCG2) | For comparison, shows Tariquidar also interacts with BCRP. | [11] |
| Maximal Stimulation | ~10-fold | Human P-gp | Tariquidar stimulates ATPase activity to a level comparable to substrates like verapamil. | [5][7] |
| Maximal Stimulation | ~6-fold | A80C/R741C P-gp mutant | Demonstrates binding and stimulation even with mutations in extracellular loops. | [9] |
Table 2: Functional Inhibition of P-gp Mediated Transport
| Parameter | Value | Cell Line / System | Notes | Reference(s) |
| Reversal of Resistance | 25 - 80 nM | Multidrug-resistant human tumor cell lines | Concentration range for complete reversal of resistance to drugs like doxorubicin and paclitaxel. | [3][10] |
| IC50 (Brain Efflux) | 1052 nM | (R)-[11C]verapamil in mice | In vivo concentration for half-maximal inhibition of P-gp at the blood-brain barrier. | [12] |
| IC50 (Brain Efflux) | 1329 nM | [11C]-N-desmethyl-loperamide in mice | In vivo concentration for half-maximal inhibition of P-gp at the blood-brain barrier. | [12] |
Key Experimental Protocols
P-gp ATPase Activity Assay (Pgp-Glo™ Assay System)
This protocol describes a common method for measuring the effect of compounds on P-gp ATPase activity using a luminescence-based assay.
Principle: The Pgp-Glo™ Assay quantifies P-gp's ATPase activity by measuring the amount of inorganic phosphate (Pi) produced from ATP hydrolysis. The amount of remaining unmetabolized ATP is detected as a luminescent signal. A decrease in luminescence corresponds to higher ATPase activity.
Methodology:
-
Preparation of Reagents: Reconstitute recombinant human P-gp membrane fraction in the provided assay buffer. Prepare serial dilutions of Tariquidar and control compounds (e.g., verapamil as a stimulator, sodium orthovanadate as an inhibitor).
-
Reaction Setup: In a 96-well plate, add P-gp membranes, the test compound (Tariquidar), and initiate the reaction by adding MgATP. Include control wells: "no P-gp" (basal ATP hydrolysis), "no compound" (basal P-gp activity), and "+ vanadate" (fully inhibited P-gp).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 40-60 minutes) to allow for ATP hydrolysis.
-
ATP Detection: Stop the reaction and detect the remaining ATP by adding the ATP Detection Reagent. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The change in luminescence relative to controls is used to calculate the percent stimulation or inhibition of P-gp ATPase activity. The formula is often: Activity = 1 - (Luminescencesample / Luminescencevanadate control). Data is then plotted against compound concentration to determine S50 or IC50 values.[13]
Cysteine Cross-linking Assay for Conformational State
This protocol is used to probe the conformational state of P-gp by monitoring the proximity of engineered cysteine residues.[4]
Principle: Cysteines are introduced at specific positions in P-gp's extracellular loops (e.g., A80C and R741C). These positions are predicted to be close (<7 Å) in the "open" conformation of P-gp and far apart (>30 Å) in the "closed" conformation. Spontaneous disulfide bond formation between these cysteines, which can be detected by a shift in protein migration on an SDS-PAGE gel, indicates an open conformation.[9]
Methodology:
-
Cell Culture and Transfection: HEK 293 cells are transiently transfected with the cDNA for the A80C/R741C P-gp mutant.
-
Compound Treatment: The transfected cells are cultured for 18-24 hours in the presence or absence of various concentrations of Tariquidar.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing SDS but lacking any reducing agents (e.g., DTT or β-mercaptoethanol) to preserve existing disulfide bonds.
-
SDS-PAGE and Immunoblotting: The whole-cell lysates are subjected to SDS-PAGE. The cross-linked P-gp dimer will migrate slower than the non-cross-linked monomer.
-
Detection: The separated proteins are transferred to a membrane and probed with a P-gp-specific monoclonal antibody (e.g., A52) for detection.
-
Analysis: The intensity of the bands corresponding to the cross-linked and non-cross-linked forms of P-gp are quantified. A decrease in the cross-linked band in the presence of Tariquidar indicates that the inhibitor prevents P-gp from adopting the open conformation.[4][9]
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanistic and experimental concepts described.
Caption: Tariquidar's interruption of the P-gp transport cycle.
Caption: Experimental workflow for a P-gp ATPase activity assay.
Caption: Logical model of Tariquidar's dual effect on P-gp.
References
- 1. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. ovid.com [ovid.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving Tariquidar Methanesulfonate, Hydrate for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Tariquidar methanesulfonate, hydrate for use in various in vitro assays. Tariquidar is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, ABCB1) and, at higher concentrations, also inhibits the breast cancer resistance protein (BCRP, ABCG2).[1][2][3] Accurate and consistent preparation of Tariquidar solutions is critical for obtaining reliable and reproducible experimental results.
Data Presentation: Solubility of this compound
The solubility of this compound in commonly used solvents for in vitro studies is summarized in the table below. It is crucial to use high-purity solvents to prepare solutions.
| Solvent | Concentration | Remarks |
| DMSO | ≥ 296 mg/mL (≥ 331.47 mM) | Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[4] Use of fresh, anhydrous DMSO is advised as moisture can reduce solubility.[5] |
| Water | 5.56 mg/mL (6.23 mM) | Dissolution in water requires sonication and heating to 70°C.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (1.55 mM) | This formulation is suitable for in vivo studies but can be adapted for specific in vitro applications if required. Sonication is recommended for complete dissolution.[6] |
| 2.5% Aqueous Dextrose Solution | Not specified | Used for fresh preparation on the day of in vivo experiments.[7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Pre-warm Tariquidar: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of Tariquidar powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 8.93 mg of this compound (Molecular Weight: 893.05 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the Tariquidar powder. For a 10 mM stock solution, add 1 mL of DMSO for every 8.93 mg of powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the preparation of working solutions from the 10 mM DMSO stock for use in typical cell-based assays, such as cytotoxicity or substrate accumulation assays.
Materials:
-
10 mM Tariquidar stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM Tariquidar stock solution at room temperature.
-
Intermediate Dilutions: Prepare one or more intermediate dilutions of the stock solution in cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in cell culture medium (e.g., 10 µL of 10 mM stock + 990 µL of medium).
-
Final Working Concentrations: Further dilute the intermediate solutions to the final desired concentrations for your assay. For instance, to treat cells with a final concentration of 1 µM Tariquidar, you can add 10 µL of a 100 µM intermediate solution to 990 µL of cell suspension or medium in your culture plate.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically ≤ 0.5% (v/v).
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately.
Mandatory Visualizations
Experimental Workflow for Tariquidar Solution Preparation
The following diagram illustrates the workflow for preparing this compound solutions for in vitro assays.
Caption: Workflow for preparing Tariquidar solutions.
Signaling Pathway of Tariquidar Inhibition
This diagram illustrates the mechanism of action of Tariquidar as an inhibitor of P-glycoprotein (P-gp) and ABCG2, leading to increased intracellular concentration of substrate drugs.
Caption: Tariquidar inhibits P-gp and ABCG2 efflux pumps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Tariquidar | P-gp | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Tariquidar in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tariquidar, a potent third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/ABCB1), in cell culture experiments. Tariquidar is a critical tool for investigating multidrug resistance (MDR) and enhancing the efficacy of chemotherapeutic agents that are P-gp substrates.
Mechanism of Action
Tariquidar is a highly potent and specific inhibitor of P-glycoprotein, a key ATP-binding cassette (ABC) transporter responsible for the efflux of various anticancer drugs from tumor cells, thereby conferring multidrug resistance.[1] It functions as a non-competitive inhibitor, suggesting it does not directly compete with the substrate for binding but rather inhibits the ATPase activity of P-gp, which is essential for the transport cycle.[1][2] This inhibition blocks the efflux of P-gp substrates, leading to their increased intracellular accumulation and enhanced cytotoxicity in MDR cells.[3][4]
At low nanomolar concentrations, Tariquidar selectively inhibits P-gp.[5] However, at higher concentrations (≥100 nM), it has also been shown to inhibit another important ABC transporter, the Breast Cancer Resistance Protein (BCRP/ABCG2).[3][5] This dual inhibitory activity should be considered when designing experiments and interpreting results. Tariquidar is not a substrate for P-gp itself.[4][6]
Quantitative Data Summary
The following table summarizes key quantitative data for Tariquidar from various in vitro studies.
| Parameter | Cell Line | Substrate/Drug | Tariquidar Concentration | Value | Reference |
| P-gp Binding (Kd) | CHrB30 | - | - | 5.1 nM | [3] |
| P-gp ATPase Inhibition (IC50) | - | - | - | 43 nM | [3] |
| P-gp Efflux Inhibition (EC50) | CHrB30 | Cytotoxic drugs | - | 487 nM | [3] |
| Reversal of Doxorubicin Resistance | NCI/ADRRES | Doxorubicin | 25-80 nM | Complete reversal | [3] |
| Reversal of Doxorubicin Resistance | MC26 | Doxorubicin | 0.1 µM | 5-fold decrease in IC50 | [3] |
| Reversal of Doxorubicin Resistance | EMT6/AR1.0, H69/LX4, 2780 AD | Doxorubicin | 0.1 µM | 22-150-fold decrease in IC50 | [3] |
| BCRP Inhibition | - | Camptothecins | 1 µM | Abrogates resistance | [3] |
| P-gp and BCRP Inhibition | ABCB1- and ABCG2-expressing cells | Calcein-AM, Mitoxantrone | ≥100 nM | Significant inhibition | [5] |
| Rhodamine-123 Efflux Inhibition (EC50) | CD56+ lymphocytes | Rhodamine-123 | - | 0.5 ± 0.2 ng/mL | [7] |
Experimental Protocols
Cytotoxicity Assay to Evaluate Reversal of Multidrug Resistance
This protocol determines the ability of Tariquidar to sensitize MDR cells to a cytotoxic drug.
Materials:
-
MDR and parental (drug-sensitive) cell lines
-
Complete cell culture medium
-
Tariquidar (stock solution in DMSO)
-
Cytotoxic drug (e.g., Doxorubicin, Paclitaxel)
-
96-well plates
-
Sulforhodamine B (SRB) assay kit or similar cell viability assay kit
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 800 cells/well) in 100 µL of medium and incubate for 4 hours at 37°C to allow for cell attachment.[3]
-
Tariquidar Pre-incubation: Add 50 µL of medium containing varying concentrations of Tariquidar (or solvent control) to the wells. A final concentration range of 10 nM to 1 µM is a good starting point.[5] Incubate for 1 hour at 37°C.[3]
-
Cytotoxic Drug Addition: Add 50 µL of medium containing the cytotoxic drug at various concentrations to achieve a final desired concentration range.[3]
-
Incubation: Incubate the plates for an additional 4 days at 37°C.[3]
-
Cell Viability Assessment: Assess cell proliferation using the SRB assay or another suitable method.[3]
-
Data Analysis: Calculate the IC50 values (the concentration of the cytotoxic drug that inhibits cell growth by 50%) for the cytotoxic drug alone and in the presence of each Tariquidar concentration. The fold-reversal of resistance can be calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of Tariquidar.
Drug Accumulation Assay (Fluorescent Substrate)
This protocol measures the intracellular accumulation of a fluorescent P-gp substrate to assess the inhibitory activity of Tariquidar.
Materials:
-
MDR and parental cell lines
-
Suspension of single cells
-
Tariquidar
-
Fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine-123)
-
Flow cytometer or fluorescence plate reader
-
Incubator (37°C)
Procedure:
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer or medium.
-
Tariquidar Pre-treatment: Pre-incubate the cells with varying concentrations of Tariquidar (e.g., 10 nM, 100 nM, 1 µM) or a known inhibitor (positive control) for 10 minutes at 37°C.[5]
-
Substrate Incubation: Add the fluorescent substrate (e.g., 0.25 µM Calcein-AM) to the cell suspension containing Tariquidar.[5]
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C, protected from light.[3][8]
-
Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity of Tariquidar-treated cells to untreated and positive control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Drug Accumulation Assay (Radiolabeled Substrate)
This protocol provides a highly sensitive method to quantify the intracellular accumulation of a radiolabeled drug.
Materials:
-
MDR and parental cell lines
-
Tariquidar
-
Radiolabeled P-gp substrate (e.g., [3H]-Paclitaxel, [14C]-Ciprofloxacin)[9]
-
24-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/mL per well and allow them to adhere overnight.[8]
-
Treatment: Add medium containing the radiolabeled substrate (e.g., 3 nM [3H]-Tariquidar as a non-substrate control for binding studies) with or without Tariquidar (e.g., 1 µM) to the cells.[8]
-
Incubation: Incubate the cells for a specific duration (e.g., 30-60 minutes) at 37°C to reach a steady state.[3][8]
-
Washing: Rapidly wash the cells with ice-cold buffer to terminate the uptake and remove extracellular radioactivity.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Determine the protein concentration in parallel wells to normalize the radioactivity counts.[3]
-
Data Analysis: Compare the intracellular radioactivity in Tariquidar-treated cells to that in untreated cells.
Visualizations
Caption: Experimental workflows for cytotoxicity and drug accumulation assays using Tariquidar.
Caption: Mechanism of Tariquidar in overcoming P-gp mediated multidrug resistance.
References
- 1. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The third-generation P-glycoprotein inhibitor tariquidar may overcome bacterial multidrug resistance by increasing intracellular drug concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recommended Dosage of Tariquidar for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and administration protocols for the P-glycoprotein (P-gp) inhibitor, Tariquidar, in in vivo mouse models. The information is intended to assist in the design and execution of preclinical studies aimed at overcoming multidrug resistance or enhancing drug delivery to target tissues.
Overview of Tariquidar
Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (ABCB1). P-gp is a key efflux pump expressed in various tissues, including the blood-brain barrier, gastrointestinal tract, and tumor cells. By inhibiting P-gp, Tariquidar can increase the intracellular concentration of co-administered P-gp substrate drugs, thereby enhancing their efficacy or enabling them to cross biological barriers.
Recommended Dosages
The optimal dosage of Tariquidar in mice can vary depending on the administration route, the specific research question, and the co-administered drug. The following tables summarize dosages reported in the literature for various applications.
Table 1: Intravenous (i.v.) Administration
| Dose Range (mg/kg) | Mouse Model | Application | Key Findings |
| 1.5 - 30 | Wild-type | P-gp inhibition at the blood-brain barrier (BBB) | Dose-dependent increase in brain penetration of P-gp substrates. |
| 15 | Wild-type | Modulation of multidrug transporters at the BBB | Significant increase in brain uptake of tracer compounds.[1] |
Table 2: Intraperitoneal (i.p.) Administration
| Dose (mg/kg) | Mouse Model | Application | Key Findings |
| 13 | Experimental Autoimmune Encephalomyelitis (EAE) | Enhance efficacy of Astragaloside IV | Increased penetration of Astragaloside IV into the central nervous system (CNS).[2][3] |
| 15 | Rat (relevant for mice) | Pharmacokinetic studies | High bioavailability observed.[4][5] |
Table 3: Oral (p.o.) Administration
| Dose (mg/kg) | Mouse Model | Application | Key Findings |
| 15 | Rat (relevant for mice) | Pharmacokinetic studies | High oral bioavailability was found in rats.[4][5] |
Signaling Pathway of P-glycoprotein Inhibition by Tariquidar
Tariquidar inhibits P-gp function through a non-competitive mechanism. It binds with high affinity to P-gp, locking the transporter in a conformation that is unable to bind or transport its substrates. This prevents the ATP-dependent efflux of co-administered drugs, leading to their intracellular accumulation.
Experimental Protocols
The following are detailed protocols for the preparation and administration of Tariquidar in mice for common in vivo experimental setups.
Protocol 1: Intraperitoneal (i.p.) Injection
Objective: To inhibit P-gp systemically to enhance the efficacy of a co-administered drug.
Materials:
-
Tariquidar powder
-
5% Dextrose solution (sterile)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 1 mL syringes with 27-30G needles
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of Tariquidar Solution (Example for a 13 mg/kg dose in a 25g mouse):
-
Calculate the required amount of Tariquidar. For a 25g mouse, the dose is 0.325 mg (13 mg/kg * 0.025 kg).
-
Prepare a stock solution of Tariquidar in DMSO. For example, dissolve 10 mg of Tariquidar in 100 µL of DMSO to get a 100 mg/mL stock.
-
For a final injection volume of 100 µL, you will need 3.25 µL of the stock solution.
-
In a sterile microcentrifuge tube, add 3.25 µL of the Tariquidar stock solution.
-
Add 96.75 µL of sterile 5% Dextrose solution to the tube.
-
Vortex thoroughly to ensure the Tariquidar is fully dissolved and the solution is homogenous. The final DMSO concentration should be kept low (e.g., <5%) to minimize toxicity.
-
-
Administration:
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
Turn the mouse to expose the abdomen. The injection site is in the lower right or left quadrant of the abdomen.
-
Insert the needle at a 10-20 degree angle to the abdominal wall to avoid puncturing internal organs.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.
-
Inject the Tariquidar solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Administer the co-administered drug at the desired time point after Tariquidar administration (e.g., 30 minutes to 1 hour).[2]
-
Protocol 2: Oral Gavage (p.o.)
Objective: To administer Tariquidar orally to study its effect on the bioavailability of a co-administered drug.
Materials:
-
Tariquidar powder
-
Vehicle (e.g., 0.5% methylcellulose in water, or a microemulsion formulation)
-
Sterile water
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
1 mL syringes
-
Weighing scale
Procedure:
-
Preparation of Tariquidar Suspension (Example for a 15 mg/kg dose in a 25g mouse):
-
Calculate the required amount of Tariquidar: 0.375 mg for a 25g mouse.
-
Prepare the vehicle. For 0.5% methylcellulose, dissolve 0.5 g of methylcellulose in 100 mL of sterile water.
-
Weigh the required amount of Tariquidar and place it in a sterile tube.
-
Add a small amount of the vehicle to the Tariquidar powder to create a paste.
-
Gradually add the remaining vehicle to the desired final volume (e.g., 100 µL for a 25g mouse) while vortexing to ensure a uniform suspension.
-
-
Administration:
-
Securely restrain the mouse.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, administer the Tariquidar suspension.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Protocol 3: Intravenous (i.v.) Injection (Tail Vein)
Objective: To achieve rapid and complete bioavailability of Tariquidar for studies requiring precise timing of P-gp inhibition, such as blood-brain barrier modulation.
Materials:
-
Tariquidar powder
-
Vehicle (e.g., sterile saline with a solubilizing agent like DMSO or a cyclodextrin-based formulation)
-
Sterile 1 mL syringes with 27-30G needles
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Preparation of Tariquidar Solution (Example for a 15 mg/kg dose in a 25g mouse):
-
Calculate the required amount of Tariquidar: 0.375 mg.
-
Due to the poor aqueous solubility of Tariquidar, a specific formulation is required. A common approach is to first dissolve Tariquidar in a minimal amount of DMSO and then dilute it with sterile saline or a dextrose solution to the final injection volume (e.g., 100 µL). The final concentration of the organic solvent should be minimized.
-
Ensure the final solution is clear and free of precipitates. Filtration through a 0.22 µm filter may be necessary.
-
-
Administration:
-
Place the mouse in a restrainer, leaving the tail exposed.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Wipe the tail with an alcohol swab.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Inject the Tariquidar solution slowly and steadily. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the mouse to its cage.
-
Experimental Workflow Example: Co-administration Study
This workflow outlines a typical experiment to evaluate the effect of Tariquidar on the efficacy of a chemotherapeutic agent in a tumor xenograft mouse model.
Important Considerations
-
Vehicle Selection: Tariquidar is poorly soluble in aqueous solutions. Careful selection of a vehicle is crucial for its effective delivery. The use of co-solvents like DMSO or specialized formulations such as microemulsions may be necessary. Always perform pilot studies to ensure the vehicle is well-tolerated by the animals.
-
Timing of Administration: The timing of Tariquidar administration relative to the co-administered drug is critical. It should be given prior to the therapeutic agent to allow for sufficient time to achieve maximal P-gp inhibition. Pre-treatment times of 30 minutes to 2 hours are commonly reported.[2]
-
Animal Welfare: Monitor animals closely for any signs of toxicity, especially when using co-solvents or new formulations. Adhere to institutional guidelines for animal care and use.
-
Control Groups: Appropriate control groups are essential for interpreting the results. These should include groups treated with the vehicle alone, the therapeutic drug alone, and Tariquidar alone.
By following these guidelines and protocols, researchers can effectively utilize Tariquidar as a tool to investigate the role of P-gp in drug disposition and to develop novel therapeutic strategies.
References
- 1. Tariquidar and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein Inhibitor Tariquidar Potentiates Efficacy of Astragaloside IV in Experimental Autoimmune Encephalomyelitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of the P-gp Inhibitor Tariquidar in Rats After Intravenous, Oral, and Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tariquidar in Overcoming Chemoresistance
Introduction
Chemoresistance remains a significant hurdle in the successful treatment of many cancers. One of the primary mechanisms behind multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, or ABCB1), which function as drug efflux pumps.[1][2] These transporters actively remove a wide array of chemotherapeutic agents from cancer cells, lowering their intracellular concentration and thereby reducing their cytotoxic efficacy.[1]
Tariquidar (XR9576) is a potent, third-generation, non-competitive P-gp inhibitor developed to counteract this resistance mechanism.[3][4] It binds to P-gp and is thought to inhibit its function by blocking the transition to an open conformation required for drug efflux and inhibiting ATP hydrolysis.[5][6][7] Unlike earlier generation inhibitors, Tariquidar exhibits high specificity and potency with fewer pharmacokinetic interactions with cytochrome P450 enzymes.[4] While its primary target is P-gp, studies have shown that Tariquidar can also inhibit the function of other clinically relevant ABC transporters, including ABCG2 (Breast Cancer Resistance Protein, BCRP) and MRP7 (ABCC10).[8][9][10] The co-administration of Tariquidar with standard chemotherapeutics like taxanes, anthracyclines, and vinca alkaloids has been investigated as a strategy to re-sensitize resistant tumors and improve treatment outcomes.[11][12]
These application notes provide a summary of quantitative data and detailed protocols for researchers investigating the use of Tariquidar to reverse chemoresistance in cancer cell models.
Data Presentation: Efficacy of Tariquidar
The following tables summarize the quantitative effects of Tariquidar in reversing chemoresistance from various preclinical and clinical studies.
Table 1: In Vitro Reversal of Chemoresistance to Cytotoxic Drugs
| Cell Line/Tumor Type | Chemotherapeutic Agent | Tariquidar Concentration | Effect on Resistance/Potency |
|---|---|---|---|
| NCI/ADRRes (Ovarian) | Doxorubicin | 300 nM | Decreased 104-fold resistance to 7-fold[13] |
| NCI/ADRRes (Ovarian) | Vinblastine | 300 nM | Decreased 2333-fold resistance to ~7-fold[13] |
| ABCB1-expressing | Doxorubicin | 100 nM | Decreased resistance by 30-fold (P < 0.001)[8][9][14] |
| ABCG2-expressing | Mitoxantrone | 100 nM | Decreased resistance by 2-fold (P < 0.05)[8][9][14] |
| MRP7-transfected HEK293 | MRP7 Substrates | 0.1 - 0.3 µM | Significantly potentiated sensitivity[10] |
| Solid Tumors (Ex vivo) | Doxorubicin | Not specified | Median IC90 decreased from 2.57 µM to 1.67 µM[11] |
| Solid Tumors (Ex vivo) | Paclitaxel | Not specified | Median IC90 decreased from 27.4 µM to 20.6 µM[11] |
| Solid Tumors (Ex vivo) | Vinorelbine | Not specified | Median IC90 decreased from 15.5 µM to 9.5 µM[11] |
Table 2: Effect of Tariquidar on Substrate Accumulation in Resistant Cells
| Cell Line | Substrate | Tariquidar Concentration | Effect on Accumulation |
|---|---|---|---|
| ABCB1-expressing | Calcein-AM | 100 nM | 14-fold increase (P < 0.001)[8][9] |
| ABCB1-expressing | Calcein-AM | 1 µM | 19-fold increase (P < 0.001)[8][9] |
| ABCG2-expressing | Mitoxantrone | 100 nM | 4-fold increase (P < 0.001)[8][9] |
| ABCG2-expressing | Mitoxantrone | 1 µM | 8-fold increase (P < 0.001)[8][9] |
| MRP7-transfected HEK293 | Paclitaxel | 0.1 - 0.3 µM | Increased intracellular accumulation[10] |
| HeyA8-MDR & SKOV3-TR (Ovarian) | Rhodamine 123 | 140 nM | Efficiently blocked efflux[15][16] |
Table 3: Clinical Pharmacodynamic Effects of Tariquidar
| Cancer Type(s) | Chemotherapy Combination | Tariquidar Dose | Pharmacodynamic Marker | Observed Effect |
|---|---|---|---|---|
| Lung, Ovarian, Cervical | Docetaxel | 150 mg | Rhodamine efflux from CD56+ cells | P-gp mediated efflux inhibited[4][17] |
| Lung, Ovarian, Cervical | Docetaxel | 150 mg | ⁹⁹ᵐTc-sestamibi clearance from liver | Reduced clearance, consistent with P-gp inhibition[4][17] |
| Lung | Docetaxel | 150 mg | ⁹⁹ᵐTc-sestamibi uptake in tumors | 12% to 24% increase in visible lesions in 8 of 10 patients[4][17] |
| Advanced Breast Carcinoma | Anthracycline or Taxane | 150 mg | ⁹⁹ᵐTc-sestamibi uptake in tumors | ≥10% increase in 29% of patients (median increase 40%)[18] |
| Refractory Solid Tumors (Pediatric) | Doxorubicin, Docetaxel, or Vinorelbine | 1 - 2 mg/kg | Rhodamine efflux | Inhibition was dose-dependent[19] |
| Refractory Solid Tumors (Pediatric) | Doxorubicin, Docetaxel, or Vinorelbine | 1 - 2 mg/kg | ⁹⁹ᵐTc-sestamibi accumulation in tumor | Increased by 22% after Tariquidar administration[19] |
Visualizations
References
- 1. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reversal of MRP7 (ABCC10)-mediated multidrug resistance by tariquidar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ex vivo reversal of chemoresistance by tariquidar (XR9576) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversal of multidrug resistance by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. Reversal of chemoresistance in ovarian cancer by co-delivery of a P-glycoprotein inhibitor and paclitaxel in a liposomal platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A pharmacodynamic study of docetaxel in combination with the P-glycoprotein antagonist tariquidar (XR9576) in patients with lung, ovarian, and cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase II study of tariquidar, a selective P-glycoprotein inhibitor, in patients with chemotherapy-resistant, advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Drug Delivery Across the Blood-Brain Barrier with Tariquidar
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a significant obstacle in the treatment of central nervous system (CNS) diseases, as it severely restricts the entry of most therapeutic agents into the brain. A key mechanism underlying this restriction is the action of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by ABCB1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2), which actively efflux a wide range of xenobiotics from the brain endothelial cells back into the bloodstream.
Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of both P-gp and BCRP.[1][2] By blocking these efflux pumps, Tariquidar can significantly increase the brain penetration of co-administered therapeutic agents that are substrates of these transporters. This application note provides a summary of quantitative data on Tariquidar's efficacy, detailed protocols for key in vitro and in vivo experiments, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
Tariquidar binds with high affinity to P-gp and also inhibits BCRP, though its potency is generally higher for P-gp.[1][2] It functions as a non-competitive inhibitor of P-gp, meaning it does not compete with the substrate for the same binding site.[1][3] Instead, it is thought to lock the transporter in a conformation that is unable to bind ATP or complete the transport cycle, thereby preventing the efflux of substrate drugs.[1] This inhibition leads to increased intracellular and, consequently, brain concentrations of co-administered drugs that are P-gp and/or BCRP substrates.
Caption: Mechanism of Tariquidar at the BBB.
Quantitative Data
The efficacy of Tariquidar in enhancing drug delivery has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of Tariquidar
| Cell Line | Substrate | Tariquidar Concentration | Effect | Reference |
| ABCB1-expressing cells | Calcein-AM | 100 nM | 14-fold increase in accumulation | [2] |
| ABCB1-expressing cells | Calcein-AM | 1 µM | 19-fold increase in accumulation | [2] |
| ABCG2-expressing cells | Mitoxantrone | 100 nM | 4-fold increase in accumulation | [2] |
| ABCG2-expressing cells | Mitoxantrone | 1 µM | 8-fold increase in accumulation | [2] |
| CHrB30 (P-gp overexpressing) | Vinblastine/Paclitaxel | 487 nM (EC50) | Increased steady-state accumulation | [1] |
| P-gp membranes | ATP | 43 nM (IC50) | Inhibition of vanadate-sensitive ATPase activity | [1] |
| BCRP membranes | ATP | 138.4 nM (EC50 for stimulation) | Stimulation of ATPase activity | [2] |
Table 2: In Vivo Efficacy of Tariquidar in Rodent Models
| Animal Model | Co-administered Drug (radiolabeled) | Tariquidar Dose | Fold Increase in Brain Uptake | Reference |
| Rat | (R)-[11C]Verapamil | 15 mg/kg | 12-fold (in Distribution Volume) | [4][5] |
| Rat | (R)-[11C]Verapamil | 15 mg/kg | 8-fold (in Influx Rate Constant K1) | [4][5] |
| Mouse | [11C]-N-desmethyl-loperamide | 15 mg/kg | 18.3-fold | [6] |
| Mouse | (R)-[11C]Verapamil | 15 mg/kg | 14.1-fold | [6] |
| Rat | (R)-[11C]Verapamil | 3.0 mg/kg (ED50) | ~5.5-fold increase in brain distribution volumes | [7] |
Table 3: Human Studies with Tariquidar
| Study Population | Co-administered Drug (radiolabeled) | Tariquidar Dose | Effect on Brain Penetration | Reference |
| Healthy Volunteers | (R)-[11C]Verapamil | 2 mg/kg i.v. | 24% increase in Distribution Volume (DV) | [8][9] |
| Healthy Volunteers | (R)-[11C]Verapamil | 2 mg/kg i.v. | 49% increase in Influx Rate Constant (K1) | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro P-gp and BCRP Inhibition Assays
4.1.1. Calcein AM Accumulation Assay (for P-gp Inhibition)
This assay measures the intracellular accumulation of the fluorescent substrate calcein, which is formed from the non-fluorescent calcein AM by intracellular esterases. Calcein AM is a substrate for P-gp, and its inhibition by Tariquidar leads to increased intracellular fluorescence.
Caption: Workflow for the Calcein AM accumulation assay.
Protocol:
-
Cell Culture: Culture P-gp overexpressing cells (e.g., K562/MDR, MDCKII-MDR1) and a parental control cell line in appropriate media. Seed cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Tariquidar in DMSO. Serially dilute the stock solution to obtain a range of concentrations. Also prepare a vehicle control (DMSO).
-
Pre-incubation: Remove the culture medium from the wells and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Add the Tariquidar dilutions or vehicle control to the respective wells and incubate for 10-30 minutes at 37°C.[2]
-
Substrate Addition: Prepare a working solution of Calcein AM (e.g., 0.25 µM) in buffer.[2] Add the Calcein AM solution to all wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the dye-containing buffer and wash the cells twice with ice-cold buffer to remove extracellular calcein AM.
-
Fluorescence Measurement: Add buffer to the wells and measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 490 nm and 525 nm, respectively.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence in Tariquidar-treated cells to the vehicle-treated control cells. Calculate the fold-increase in calcein accumulation. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of Tariquidar concentration.
4.1.2. Mitoxantrone Accumulation Assay (for BCRP Inhibition)
This assay is analogous to the Calcein AM assay but uses the fluorescent anticancer drug mitoxantrone, a known BCRP substrate.
Protocol:
-
Cell Culture: Culture BCRP-overexpressing cells (e.g., HEK293-ABCG2) and a parental control cell line. Seed cells as described for the Calcein AM assay.
-
Compound Preparation: Prepare Tariquidar dilutions and a vehicle control as described above.
-
Pre-incubation: Pre-incubate the cells with Tariquidar or vehicle for 10-30 minutes at 37°C.[2]
-
Substrate Addition: Add a working solution of mitoxantrone (e.g., 5-10 µM) to all wells.[2][10]
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold buffer.
-
Fluorescence Measurement: Measure the intracellular mitoxantrone fluorescence using a fluorescence plate reader (excitation ~610 nm, emission ~685 nm) or by flow cytometry.
-
Data Analysis: Analyze the data as described for the Calcein AM assay to determine the fold-increase in mitoxantrone accumulation and the IC50 of Tariquidar for BCRP inhibition.
In Vivo Brain Penetration Studies
4.2.1. In Situ Brain Perfusion in Rodents
This technique allows for the precise measurement of drug transport across the BBB, independent of peripheral pharmacokinetics.
Caption: Workflow for the in situ brain perfusion experiment.
Protocol:
-
Animal Preparation: Anesthetize a rat or mouse. Expose the common carotid artery and ligate its external branches. Insert a cannula into the common carotid artery for perfusion.
-
Tariquidar Administration: Administer Tariquidar (e.g., 15 mg/kg) or vehicle intravenously via the femoral vein a set time before the perfusion (e.g., 30-60 minutes).[4][5]
-
Perfusion: Start the perfusion with a physiological buffer (e.g., modified Ringer's solution) pre-warmed to 37°C and saturated with 95% O2/5% CO2. The buffer should contain the radiolabeled drug of interest at a known concentration. Perfuse for a short, defined period (e.g., 1-5 minutes).
-
Sample Collection: At the end of the perfusion, stop the pump and immediately decapitate the animal. Collect a sample of the perfusate for concentration analysis.
-
Brain Tissue Processing: Dissect the brain and weigh it. Homogenize the brain tissue.
-
Quantification: Determine the amount of radiolabeled drug in the brain homogenate and the perfusate sample using liquid scintillation counting or gamma counting.
-
Data Analysis: Calculate the brain uptake clearance (K_in) or the brain-to-perfusate concentration ratio (Kp). Compare the values between the Tariquidar-treated and vehicle-treated groups to determine the fold-increase in brain penetration.
4.2.2. In Vivo Microdialysis
This technique allows for the continuous sampling of the extracellular fluid in the brain of a freely moving animal, providing a dynamic measure of unbound drug concentrations.
Protocol:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the brain region of interest. Allow the animal to recover from surgery.
-
Tariquidar and Drug Administration: On the day of the experiment, insert a microdialysis probe through the guide cannula. Administer Tariquidar and the drug of interest systemically (e.g., intravenously or intraperitoneally).
-
Microdialysis Sampling: Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 15-30 minutes).
-
Sample Analysis: Analyze the concentration of the drug in the dialysate samples using a sensitive analytical method such as LC-MS/MS.
-
Data Analysis: Plot the drug concentration in the dialysate over time. Calculate the area under the concentration-time curve (AUC) for the brain extracellular fluid. Compare the AUC values between animals treated with and without Tariquidar to determine the effect on brain exposure.
Analytical Methods
4.3.1. LC-MS/MS for Tariquidar and Co-administered Drug Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of Tariquidar and the co-administered drug in plasma and brain homogenate samples.
Protocol Outline:
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances from the plasma or brain homogenate samples.[11][12]
-
Chromatographic Separation: Use a suitable C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[11]
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both Tariquidar and the co-administered drug.
-
Quantification: Prepare a calibration curve using standards of known concentrations. Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Conclusion
Tariquidar is a powerful tool for enhancing the delivery of P-gp and BCRP substrate drugs across the blood-brain barrier. The protocols and data presented in this application note provide a foundation for researchers to design and execute experiments to evaluate the potential of Tariquidar in their specific CNS drug development programs. Careful consideration of the experimental model, drug properties, and analytical methods is crucial for obtaining reliable and translatable results. The use of Tariquidar in combination with CNS-targeted therapies holds significant promise for improving the treatment of a wide range of neurological disorders.
References
- 1. Tariquidar | P-gp | TargetMol [targetmol.com]
- 2. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)-11C-verapamil and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
Co-administration of Tariquidar with Chemotherapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the co-administration of Tariquidar, a potent P-glycoprotein (P-gp) inhibitor, with various chemotherapeutic agents. This document is intended to guide researchers in designing and executing experiments to evaluate the potential of Tariquidar to overcome multidrug resistance (MDR) in cancer.
Introduction
Multidrug resistance is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1][2] P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] Tariquidar (XR9576) is a third-generation, non-competitive P-gp inhibitor that has shown promise in reversing P-gp-mediated MDR.[3][4] It binds with high affinity to P-gp, inhibiting its ATPase activity and consequently blocking the efflux of cytotoxic drugs.[3][4][5] This document outlines key in vitro and in vivo experimental protocols to assess the synergistic effects of Tariquidar when co-administered with chemotherapeutic agents.
Data Presentation
Table 1: In Vitro Cytotoxicity of Chemotherapeutic Agents with and without Tariquidar
| Cell Line | Chemotherapeutic Agent | IC50 without Tariquidar (nM) | IC50 with Tariquidar (0.3 µM) (nM) | Fold Reversal | Reference |
| HEK/MRP7 | Paclitaxel | 12.11 | Significantly Decreased | >10 | [3] |
| HEK/MRP7 | Docetaxel | 17.18 | Significantly Decreased | >10 | [3] |
| HEK/MRP7 | Vincristine | 4.12 | Significantly Decreased | >4 | [3] |
| HEK/MRP7 | Vinblastine | 6.7 | Significantly Decreased | >6 | [3] |
| HEK/MRP7 | Vinorelbine | 5.9 | Significantly Decreased | >5 | [3] |
| ABCB1-expressing cells | Doxorubicin | - | - | 30-fold decrease in resistance with 100 nM Tariquidar | [6] |
| ABCG2-expressing cells | Mitoxantrone | - | - | 2-fold decrease in resistance with 100 nM Tariquidar | [6] |
Note: Specific IC50 values with Tariquidar were described as "significantly decreased" in the source material. The fold reversal is an approximation based on the provided information.
Table 2: Pharmacokinetic Parameters of Chemotherapeutic Agents Co-administered with Tariquidar (Clinical Studies)
| Chemotherapeutic Agent | Tariquidar Dose | Change in Clearance | Change in Systemic Exposure (AUC) | Patient Population | Reference |
| Docetaxel | 150 mg | No significant difference | - | Patients with lung, ovarian, and cervical cancer | [1][7] |
| Vinorelbine | 150 mg | No effect | No change | Patients with advanced solid tumors | [5][8] |
| Doxorubicin | 2 mg/kg | - | 26% increase | Adults with cancer | [5] |
| Paclitaxel | 2 mg/kg | - | 44% increase | Adults with cancer | [5] |
| Docetaxel | 1, 1.5, or 2 mg/kg | Reduced compared to prior studies | - | Children and adolescents with refractory solid tumors | [9][10][11] |
| Vinorelbine | 1, 1.5, or 2 mg/kg | Reduced compared to prior studies | - | Children and adolescents with refractory solid tumors | [9][10][11] |
Experimental Protocols
In Vitro Assays
1. Assessment of P-glycoprotein Inhibition: Rhodamine 123 Efflux Assay
This assay functionally determines the inhibitory effect of Tariquidar on P-gp-mediated efflux. Rhodamine 123, a fluorescent substrate of P-gp, is used to measure efflux activity.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MCF7/ADR, NCI/ADR-RES) and a parental sensitive cell line (e.g., MCF7, OVCAR-8).
-
Rhodamine 123 (stock solution in DMSO).
-
Tariquidar (stock solution in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in 6-well plates and allow them to adhere overnight.
-
Tariquidar Incubation: Pre-incubate the cells with varying concentrations of Tariquidar (e.g., 0.1, 0.3, 1 µM) in complete medium for 1-2 hours at 37°C. Include a vehicle control (DMSO).
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM to all wells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Period: Add fresh, pre-warmed complete medium (with or without Tariquidar at the same pre-incubation concentrations) and incubate for 1-2 hours at 37°C to allow for dye efflux.
-
Cell Harvesting: Trypsinize the cells, wash with cold PBS, and resuspend in PBS for flow cytometry analysis.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123. Increased fluorescence in Tariquidar-treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.
2. Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the ability of Tariquidar to sensitize MDR cancer cells to chemotherapeutic agents by measuring cell viability.
Materials:
-
P-gp overexpressing and parental cancer cell lines.
-
Chemotherapeutic agent of interest (e.g., Paclitaxel, Doxorubicin).
-
Tariquidar.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
DMSO or Solubilization solution.
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[13]
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of Tariquidar (e.g., 0.3 µM).[3] Include wells with Tariquidar alone to assess its intrinsic cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[13] Incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate for 15 minutes.[13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent with and without Tariquidar to determine the fold-reversal of resistance.
In Vivo Assessment
1. P-glycoprotein Inhibition Imaging: 99mTc-Sestamibi Scintigraphy
99mTc-Sestamibi is a radiolabeled substrate of P-gp. Inhibition of P-gp by Tariquidar leads to increased retention of 99mTc-Sestamibi in P-gp-expressing tissues and tumors, which can be visualized and quantified using SPECT/CT.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografts of P-gp overexpressing cancer cells).
-
Tariquidar.
-
99mTc-Sestamibi.
-
SPECT/CT scanner.
Protocol:
-
Baseline Scan: Anesthetize the tumor-bearing animal and administer 99mTc-Sestamibi intravenously. Perform a baseline SPECT/CT scan to determine the initial biodistribution and tumor uptake of the radiotracer.[13]
-
Tariquidar Administration: After a washout period (typically 48-96 hours), administer Tariquidar to the same animal. The route and dose will depend on the specific study design (e.g., intravenous or oral).[13]
-
Post-Tariquidar Scan: Following Tariquidar administration (typically 1-3 hours later), inject a second dose of 99mTc-Sestamibi and perform another SPECT/CT scan.[13]
-
Image Analysis: Compare the uptake and retention of 99mTc-Sestamibi in the tumor and other P-gp-expressing organs (e.g., liver, kidneys) between the baseline and post-Tariquidar scans. Increased radiotracer accumulation after Tariquidar administration indicates P-gp inhibition.
2. Preclinical Pharmacokinetic Study
This protocol outlines a typical design for evaluating the effect of Tariquidar on the pharmacokinetics of a co-administered chemotherapeutic agent in a mouse model.
Materials:
-
Healthy or tumor-bearing mice.
-
Chemotherapeutic agent (e.g., Docetaxel).
-
Tariquidar.
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein).
-
Analytical method for drug quantification (e.g., LC-MS/MS).
Protocol:
-
Animal Groups: Divide the mice into at least two groups: one receiving the chemotherapeutic agent alone and another receiving the chemotherapeutic agent in combination with Tariquidar.
-
Drug Administration:
-
Combination Group: Administer Tariquidar (e.g., orally or intravenously) at a predetermined time before the chemotherapeutic agent.
-
Control and Combination Groups: Administer the chemotherapeutic agent (e.g., intravenously).
-
-
Blood Sampling: Collect blood samples at various time points post-administration of the chemotherapeutic agent (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Drug Quantification: Analyze the plasma samples to determine the concentration of the chemotherapeutic agent at each time point using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), area under the curve (AUC), and half-life (t1/2) for both groups. Compare the parameters to determine if Tariquidar significantly alters the pharmacokinetics of the co-administered drug.
Signaling Pathways and Experimental Workflows
P-gp Inhibition and Apoptosis Induction by Tariquidar Co-administration
Caption: Mechanism of Tariquidar-mediated sensitization of cancer cells to chemotherapy.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro assessment of Tariquidar's chemosensitizing effect.
Tariquidar's Potential Impact on PI3K/Akt Signaling in MDR Cells
Caption: Potential interplay of Tariquidar with the PI3K/Akt pathway in MDR cancer cells.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines, animal models, and experimental conditions. It is crucial to consult relevant literature and perform preliminary experiments to validate the assays.
References
- 1. A Pharmacodynamic Study of Docetaxel in Combination with the P-glycoprotein Antagonist, Tariquidar (XR9576) in Patients with Lung, Ovarian, and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of MRP7 (ABCC10)-Mediated Multidrug Resistance by Tariquidar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 6. graphviz.org [graphviz.org]
- 7. A pharmacodynamic study of docetaxel in combination with the P-glycoprotein antagonist tariquidar (XR9576) in patients with lung, ovarian, and cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sketchviz.com [sketchviz.com]
- 10. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medium.com [medium.com]
- 12. researchgate.net [researchgate.net]
- 13. Graphviz [graphviz.org]
In Vitro Models for Testing Tariquidar Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, MDR1, ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer and for limiting drug distribution to sanctuary sites like the brain.[1][2] Accurate in vitro assessment of Tariquidar's efficacy is crucial for preclinical drug development and for understanding its potential to overcome MDR in clinical settings. These application notes provide detailed protocols for key in vitro assays and summarize quantitative data to facilitate the evaluation of Tariquidar and other P-gp inhibitors.
P-glycoprotein is a transmembrane efflux pump that actively transports a wide variety of structurally diverse xenobiotics out of cells, thereby reducing intracellular drug concentrations and limiting their efficacy.[3] Overexpression of P-gp is a major mechanism of resistance to chemotherapy in various cancers.[4] Tariquidar binds with high affinity to P-gp, inhibiting its function and restoring the sensitivity of MDR cells to chemotherapeutic agents.[2]
Data Presentation
The following tables summarize the in vitro efficacy of Tariquidar in various cell lines and assay formats.
Table 1: Tariquidar IC50 Values for P-gp Inhibition
| Cell Line | Assay Method | P-gp Substrate | Tariquidar IC50 | Reference |
| P-gp expressing cells | Substrate Transport | - | ~40 nM | [5] |
| CHrB30 | ATPase Activity | Vanadate | 43 ± 9 nM | [2] |
| Peripheral White Blood Cells | Rhodamine 123 Efflux | Rhodamine 123 | 0.5 ± 0.2 ng/mL | [6] |
Table 2: Reversal of Chemotherapy Resistance by Tariquidar
| Cell Line | Chemotherapeutic Agent | Tariquidar Concentration | Fold Reversal of Resistance | Reference |
| SKOV-3TR (ovarian cancer) | Paclitaxel | Co-loaded in liposomes | ~80-fold decrease in IC50 | [4] |
| NCI/ADRRes | Doxorubicin | 300 nM | 7-fold decrease in resistance | [7] |
| NCI/ADRRes | Vinblastine | 300 nM | ~333-fold decrease in resistance | [7] |
| CHrB30 | Paclitaxel | 487 ± 50 nM (EC50) | - | [2] |
| CHrB30 | Vinblastine | 487 ± 50 nM (EC50) | - | [2] |
Table 3: Effect of Tariquidar on P-gp Substrate Accumulation
| Cell Line | P-gp Substrate | Tariquidar Concentration | Fold Increase in Accumulation | Reference |
| ABCB1-expressing cells | Calcein-AM | 100 nM | 14-fold | [8] |
| ABCB1-expressing cells | Calcein-AM | 1 µM | 19-fold | [8] |
Experimental Protocols
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR, SKOV3-TR) and parental control cells (e.g., MCF7, SKOV3)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Tariquidar stock solution (in DMSO)
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of Tariquidar and the positive control in serum-free medium or assay buffer at 2x the final desired concentrations.
-
Carefully remove the culture medium from the wells and wash once with PBS.
-
Add 50 µL of the 2x inhibitor solutions to the respective wells. Include wells with medium only (no inhibitor control).
-
Incubate at 37°C for 30-60 minutes.
-
-
Rhodamine 123 Loading:
-
Prepare a 2x working solution of Rhodamine 123 (e.g., 10.5 µM) in serum-free medium.[9]
-
Add 50 µL of the 2x Rhodamine 123 solution to all wells, resulting in a final volume of 100 µL and the desired final concentrations of the inhibitor and Rhodamine 123.
-
Incubate at 37°C for 30-60 minutes, protected from light.[9][10]
-
-
Efflux:
-
Carefully remove the loading solution and wash the cells twice with ice-cold PBS.
-
Add 100 µL of pre-warmed fresh medium (with or without inhibitor, consistent with the pre-incubation step) to each well.
-
Incubate at 37°C for 1-2 hours to allow for dye efflux.[10]
-
-
Fluorescence Measurement:
-
Plate Reader: Remove the medium, wash cells twice with ice-cold PBS, and add 100 µL of PBS or lysis buffer. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[9]
-
Flow Cytometer: Gently detach the cells, transfer to FACS tubes, wash with ice-cold PBS, and resuspend in PBS. Analyze the samples on a flow cytometer in the appropriate channel (e.g., FITC).[11]
-
Data Analysis:
Calculate the percentage of P-gp inhibition using the following formula: % Inhibition = [ (Fluorescenceinhibitor - FluorescenceMDR) / (Fluorescenceparental - FluorescenceMDR) ] x 100
Where:
-
Fluorescenceinhibitor = Fluorescence of P-gp overexpressing cells with the inhibitor.
-
FluorescenceMDR = Fluorescence of P-gp overexpressing cells without the inhibitor.
-
Fluorescenceparental = Fluorescence of parental cells without the inhibitor.
Calcein-AM Efflux Assay
This assay is based on the P-gp-mediated efflux of the non-fluorescent Calcein-AM. Once inside the cell, esterases convert it to the fluorescent calcein, which is retained. P-gp activity results in lower intracellular fluorescence.
Materials:
-
P-gp overexpressing cells and parental control cells
-
Cell culture medium
-
PBS
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Tariquidar stock solution (in DMSO)
-
Positive control P-gp inhibitor (e.g., Verapamil, Cyclosporin A)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed cells as described in the Rhodamine 123 assay protocol.
-
Inhibitor Pre-incubation:
-
Prepare 2x working solutions of Tariquidar and controls.
-
Remove the culture medium, wash with PBS, and add 50 µL of the 2x inhibitor solutions.
-
Incubate at 37°C for 30-60 minutes.
-
-
Calcein-AM Staining:
-
Fluorescence Measurement:
Data Analysis:
The same formula as for the Rhodamine 123 assay can be used to calculate the percent inhibition.
Bidirectional Transport Assay
This assay, typically using MDCK-MDR1 cells, assesses whether a compound is a P-gp substrate and/or inhibitor by measuring its transport across a cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
MDCK-MDR1 cells and wild-type MDCK cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Tariquidar and test compound stock solutions
-
LC-MS/MS or other appropriate analytical method for compound quantification
Protocol:
-
Cell Seeding and Monolayer Formation: Seed MDCK-MDR1 and MDCK-WT cells on Transwell® inserts and culture for 4-7 days to form a confluent monolayer. Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).[14][15]
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare transport buffer containing the test compound, with and without Tariquidar.
-
-
Transport Measurement:
-
A-B Transport: Add the compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
B-A Transport: Add the compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).[14][15]
-
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers. Quantify the concentration of the test compound using LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER) : ER = Papp (B-A) / Papp (A-B) An efflux ratio ≥ 2 suggests the compound is a P-gp substrate.[15]
-
To assess inhibition by Tariquidar, compare the efflux ratio of a known P-gp substrate in the absence and presence of Tariquidar. A significant reduction in the efflux ratio indicates P-gp inhibition.
Visualizations
References
- 1. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reversal of chemoresistance in ovarian cancer by co-delivery of a P-glycoprotein inhibitor and paclitaxel in a liposomal platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. MDCK-MDR1 Permeability | Evotec [evotec.com]
Application Notes and Protocols for PET Imaging Studies Using Tariquidar to Assess P-gp Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Positron Emission Tomography (PET) imaging in conjunction with the P-glycoprotein (P-gp) inhibitor, Tariquidar, to assess P-gp function in vivo.
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is an efflux pump expressed in various tissues, including the blood-brain barrier (BBB), gastrointestinal tract, liver, and kidneys. It plays a crucial role in limiting the penetration of a wide range of xenobiotics, including many therapeutic drugs, into tissues. Overexpression of P-gp is a significant mechanism of multidrug resistance (MDR) in cancer and can limit the efficacy of drugs targeting the central nervous system (CNS).
Tariquidar is a potent and specific third-generation, non-competitive inhibitor of P-gp.[1][2] It modulates P-gp function by inhibiting its ATPase activity, which is essential for the transport of substrates.[2] PET imaging with a radiolabeled P-gp substrate, in combination with Tariquidar administration, allows for the quantitative assessment of P-gp function and its inhibition. This technique is invaluable for drug development, enabling the investigation of drug-drug interactions, the assessment of P-gp's role in disease, and the evaluation of the efficacy of P-gp inhibitors.
Principle of the Method
The fundamental principle involves performing a PET scan with a P-gp substrate radiotracer before and after the administration of Tariquidar. An increase in the uptake of the radiotracer in the target tissue (e.g., the brain) after Tariquidar administration indicates inhibition of P-gp-mediated efflux. The magnitude of this increase provides a quantitative measure of P-gp function and the extent of its inhibition by Tariquidar.
Quantitative Data Summary
The following tables summarize quantitative data from various PET imaging studies that have utilized Tariquidar to assess P-gp function.
Table 1: Effect of Tariquidar on Brain Uptake of P-gp Substrate PET Tracers in Humans
| PET Tracer | Tariquidar Dose | Change in Distribution Volume (DV) | Change in Influx Rate (K1) | Reference |
| (R)-[11C]verapamil | 2 mg/kg i.v. | +24% ± 15% | +49% ± 36% | [3][4] |
| (R)-[11C]verapamil | ≥4 mg/kg | 2.5-fold increase (maximum) | - | [5] |
Table 2: Effect of Tariquidar on Brain Uptake of P-gp Substrate PET Tracers in Rodents
| PET Tracer | Animal Model | Tariquidar Dose | Change in Distribution Volume (DV) | Change in Influx Rate (K1) | ED50 / ID50 | Reference |
| (R)-[11C]verapamil | Wistar Unilever Rats | 15 mg/kg i.v. | +1,137% (12-fold increase) | ~8-fold increase | 8.4 ± 9.5 mg/kg (ED50) | [6][7][8][9] |
| (R)-[11C]verapamil | Sprague-Dawley Rats | - | Up to 11-fold increase | - | 3.0 ± 0.2 mg/kg (ED50) | |
| [18F]MC225 | Rats | 0.75 - 12 mg/kg i.v. | - | - | 2.23 mg/kg (ID50, based on K1) | [10] |
| [18F]MC225 | Rats | - | - | - | 2.93 mg/kg (ID50, based on VT) | [11][10] |
Experimental Protocols
Protocol 1: Assessment of P-gp Function at the Human Blood-Brain Barrier
This protocol is based on studies using (R)-[11C]verapamil PET in healthy human volunteers.[3][4]
1. Subject Population:
-
Healthy volunteers.
-
Obtain informed consent and ethical approval.
-
Perform a health screening, including medical history, physical examination, and routine laboratory tests.
2. Study Design:
-
A paired PET scan design is employed for each subject.
-
Scan 1 (Baseline): A PET scan is performed to measure the baseline brain uptake of the P-gp substrate radiotracer.
-
Tariquidar Administration: Following the baseline scan, Tariquidar is administered intravenously. A common dose is 2 mg/kg body weight.[3][4]
-
Scan 2 (Post-Tariquidar): A second PET scan is performed to measure brain uptake of the radiotracer after P-gp inhibition. The scan is typically initiated around 2 hours and 50 minutes after the start of Tariquidar infusion.[3][4]
3. PET Imaging Procedure:
-
Radiotracer: (R)-[11C]verapamil is a commonly used P-gp substrate.
-
Data Acquisition:
-
Perform dynamic PET imaging of the brain immediately following an intravenous bolus injection of the radiotracer.
-
Acquire data for a duration sufficient to capture the tracer kinetics (e.g., 60-90 minutes).
-
-
Arterial Blood Sampling:
-
Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma. This is crucial for kinetic modeling.
-
4. Data Analysis:
-
Kinetic Modeling:
-
Use a suitable kinetic model (e.g., a one-tissue compartment model) to analyze the PET data and the arterial input function.[11]
-
Calculate key kinetic parameters, including the volume of distribution (VT) and the influx rate constant (K1).
-
-
Statistical Analysis:
-
Compare the VT and K1 values between the baseline and post-Tariquidar scans using appropriate statistical tests (e.g., Wilcoxon test for paired samples).[3]
-
Protocol 2: Dose-Response Assessment of Tariquidar in Rodents
This protocol is based on studies using P-gp substrate PET tracers in rats to determine the dose-dependent effect of Tariquidar.[6]
1. Animal Model:
-
House animals under standard laboratory conditions.
-
Obtain approval from the institutional animal care and use committee.
2. Study Design:
-
Dose Groups:
-
Divide the animals into multiple groups, with each group receiving a different dose of Tariquidar.
-
Include a control group that receives only the vehicle.
-
-
Tariquidar Administration:
3. PET Imaging Procedure:
-
Radiotracer: (R)-[11C]verapamil or [18F]MC225 can be used.[6][11]
-
Data Acquisition:
-
Perform dynamic small-animal PET imaging of the brain following an intravenous bolus injection of the radiotracer.
-
Arterial blood sampling is recommended for accurate kinetic modeling.
-
4. Data Analysis:
-
Kinetic Modeling:
-
As in the human protocol, use kinetic modeling to determine VT and K1.
-
-
Dose-Response Analysis:
-
Plot the change in VT or K1 as a function of the Tariquidar dose.
-
Fit the data to a dose-response model (e.g., a four-parameter logistic sigmoidal curve) to calculate the half-maximal effective dose (ED50) or half-maximal inhibitory dose (ID50).[11]
-
Visualizations
Mechanism of P-gp Inhibition by Tariquidar
Caption: Mechanism of P-gp inhibition by Tariquidar.
Experimental Workflow for Assessing P-gp Inhibition
Caption: Experimental workflow for PET studies.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor | Semantic Scholar [semanticscholar.org]
- 3. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)-11C-verapamil and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response assessment of tariquidar for inhibition of P-glycoprotein at the human blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Dose-response assessment of cerebral P-glycoprotein inhibition in vivo with [18F]MC225 and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Liposomal Formulation of Tariquidar for Targeted Drug Delivery
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of various cancers. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1] Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of P-gp.[2][3][4] By binding to P-gp, Tariquidar inhibits its ATPase activity, which is crucial for the energy-dependent drug efflux process.[2][3][5] This inhibition restores the sensitivity of resistant cancer cells to chemotherapeutic agents.[4]
However, the systemic administration of free Tariquidar can lead to non-specific inhibition of P-gp in healthy tissues where it plays a protective role, such as the blood-brain barrier and the gastrointestinal tract, potentially leading to adverse effects and altered pharmacokinetics of co-administered drugs.[6] Liposomal encapsulation of Tariquidar offers a promising strategy to overcome these limitations. Liposomes, as nanoscale drug delivery systems, can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, thereby increasing the local concentration of Tariquidar at the tumor site while minimizing systemic exposure.[7] This targeted delivery approach can enhance the reversal of MDR and improve the therapeutic index of co-administered chemotherapeutic agents.[1]
These application notes provide an overview of the liposomal formulation of Tariquidar, including quantitative data on its characteristics and efficacy, detailed experimental protocols for its preparation and evaluation, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
Table 1: Characteristics of Liposomal Tariquidar Formulations
| Formulation | Lipid Composition (Molar Ratio) | Mean Particle Size (nm) | Zeta Potential (mV) | Tariquidar Loading Efficiency (%) | Reference |
| Long-circulating liposomes | EPC:CHOL:DOTAP:PEG2kPE (64:30:6:2) | 188.3 ± 1.5 | +23 to +32 | >90% | [6] |
| pH-sensitive liposomes | Not specified | Not specified | Not specified | Not specified | [8] |
EPC: Egg Phosphatidylcholine; CHOL: Cholesterol; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; PEG2kPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]
Table 2: In Vitro Efficacy of Liposomal Tariquidar in Reversing Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | Formulation | Tariquidar Concentration | Fold Reversal of Resistance (IC50 ratio) | Reference |
| SKOV-3TR (ovarian cancer) | Paclitaxel | Long-circulating liposomes co-loaded with Tariquidar and Paclitaxel | Not specified | Significant resensitization | [1][6] |
| OVCAR8/ADR (ovarian cancer) | Doxorubicin | pH-sensitive liposomes co-loaded with Tariquidar and Doxorubicin | Not specified | Almost complete restoration of drug sensitivity | [8] |
| NCI/ADRRes | Doxorubicin | Free Tariquidar | 300 nM | 7-fold decrease in resistance | [9] |
| NCI/ADRRes | Vinblastine | Free Tariquidar | 300 nM | ~333-fold decrease in resistance | [9] |
Table 3: Pharmacokinetic Parameters of Tariquidar
| Formulation | Administration Route | Species | Clearance | Terminal Half-life | Reference |
| Free Tariquidar | Intravenous | Human | 287 ± 196 mL/min | 33.6 ± 13.5 h | [10] |
| Free Tariquidar | Intravenous | Children/Adolescents | 160 mL/min/m² | 26 h | [11] |
| PEGylated liposomes | Intravenous | Rat | Not specified | 1.9 times longer than free Tariquidar | [12] |
Experimental Protocols
Protocol 1: Preparation of Long-Circulating Liposomes Loaded with Tariquidar (and Paclitaxel)
This protocol is based on the thin-film hydration method.[6]
Materials:
-
Egg Phosphatidylcholine (EPC)
-
Cholesterol (CHOL)
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (PEG2kPE)
-
Tariquidar
-
Paclitaxel (optional, for co-delivery)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hand-held extruder with polycarbonate membranes (200 nm pore size)
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Dissolve the lipids (EPC, CHOL, DOTAP, and PEG2kPE in a 64:30:6:2 molar ratio), Tariquidar, and optionally Paclitaxel in chloroform in a round-bottom flask. The total amount of drug(s) should be kept at 1% w/w of the final lipid amount.[6]
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the lipid phase transition temperature to form a thin, dry lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask for 1-2 hours at a temperature above the lipid phase transition temperature.
-
Subject the resulting liposomal suspension to bath sonication for 20 minutes to reduce the size of the vesicles.[6]
-
Allow the liposomes to rest for 15 minutes to anneal any structural defects.[6]
-
Extrude the liposomal suspension through a 200 nm polycarbonate membrane using a hand-held extruder to obtain small unilamellar vesicles with a uniform size distribution.[6]
-
To determine the loading efficiency, centrifuge the liposomal formulation to separate the unentrapped drug. Lyse the liposomes in the supernatant with a suitable solvent (e.g., acetonitrile) and quantify the entrapped drug using High-Performance Liquid Chromatography (HPLC).[6]
Protocol 2: Characterization of Liposomes
A. Particle Size and Zeta Potential Analysis:
-
Dilute an aliquot of the liposomal suspension in distilled water.[6]
-
Measure the particle size distribution and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Zetaplus).[6]
B. Drug Loading Efficiency Determination:
-
Prepare standard curves for Tariquidar (and Paclitaxel, if applicable) at known concentrations using HPLC.
-
Centrifuge the liposomal formulation at 10,000 rpm for 10 minutes to pellet the non-entrapped drug.[6]
-
Take a known volume of the supernatant containing the liposomes and lyse them with acetonitrile.[6]
-
Analyze the resulting solution by HPLC to determine the concentration of the entrapped drug.[6]
-
Calculate the loading efficiency using the following formula: Loading Efficiency (%) = (Amount of drug in liposomes / Initial amount of drug used) x 100
Protocol 3: In Vitro P-glycoprotein Inhibition Assay (Rhodamine 123 Uptake)
This assay measures the function of P-gp by quantifying the intracellular accumulation of the P-gp substrate, Rhodamine 123 (Rh123).[6]
Materials:
-
P-gp overexpressing cancer cells (e.g., SKOV-3TR, HeyA8-MDR) and their sensitive counterparts (e.g., SKOV-3, HeyA8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Free Tariquidar and liposomal Tariquidar formulations
-
Rhodamine 123 (Rh123)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Flow cytometer
Procedure:
-
Seed the sensitive and resistant cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with free Tariquidar or liposomal Tariquidar at a desired final concentration (e.g., 100 nM of Tariquidar) for a specific duration (e.g., 30 minutes to 1 hour).[6] Include an untreated control group.
-
Following the treatment, add Rh123 to the cells at a final concentration of 200 ng/mL and incubate for 1 hour at 37°C.[6]
-
After incubation, wash the cells with ice-cold PBS to remove extracellular Rh123.[6]
-
Trypsinize the cells, centrifuge to obtain a cell pellet, and resuspend in PBS.
-
Analyze the intracellular fluorescence of Rh123 using a flow cytometer. An increase in mean fluorescence intensity (MFI) in treated cells compared to untreated resistant cells indicates inhibition of P-gp-mediated efflux.[13]
Protocol 4: In Vitro Cytotoxicity Assay
This assay determines the ability of liposomal Tariquidar to sensitize MDR cancer cells to a chemotherapeutic agent.[6]
Materials:
-
MDR cancer cells (e.g., SKOV-3TR)
-
Complete cell culture medium
-
Liposomal formulations (empty liposomes, Tariquidar-loaded, chemotherapeutic-loaded, and co-loaded)
-
Cell viability reagent (e.g., Cell Titer Blue)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the MDR cancer cells in a 96-well plate at a density of approximately 3,000 cells/well and allow them to attach for 24 hours.[6]
-
Treat the cells with various concentrations of the different liposomal formulations (empty, Tariquidar-loaded, chemotherapeutic-loaded, and co-loaded with both Tariquidar and the chemotherapeutic agent).
-
Incubate the cells for 48 hours.[6]
-
After incubation, wash the cells with fresh media.
-
Measure cell viability using the Cell Titer Blue assay according to the manufacturer's protocol.
-
Calculate the half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent in the presence and absence of Tariquidar to determine the fold reversal of resistance.
Visualizations
Caption: Mechanism of P-glycoprotein inhibition by Tariquidar.
Caption: Experimental workflow for liposomal Tariquidar.
References
- 1. Reversal of multidrug resistance by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pH sensitive liposomes delivering tariquidar and doxorubicin to overcome multidrug resistance of resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomes Coloaded with Elacridar and Tariquidar To Modulate the P-Glycoprotein at the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting solubility issues with Tariquidar methanesulfonate, hydrate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tariquar methanesulfonate, hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Tariquidar methanesulfonate, hydrate?
A1: The recommended solvent for creating stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] For in vivo experiments, a vehicle of 2.5% glucose solution has been used.[4]
Q2: What is the expected solubility of this compound in common solvents?
A2: The solubility of this compound can vary. Please refer to the table below for a summary of reported solubility data. It is important to note that using fresh, anhydrous DMSO is crucial, as hygroscopic DMSO can significantly impact solubility.[1][2]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving the compound, you can try the following troubleshooting steps:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.
-
Sonication: Use a water bath sonicator for 5-10 minutes to aid dissolution.[3]
-
Gentle Warming: Gently warm the solution to 37°C to increase solubility. Be cautious with prolonged heating, as it may degrade the compound.[3]
-
Fresh Solvent: Ensure you are using anhydrous, high-purity DMSO. Older or previously opened bottles of DMSO can absorb moisture, which can negatively affect the solubility of the compound.[1][2]
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To prevent precipitation:
-
Add Stock to Buffer: Always add the DMSO stock solution to the aqueous buffer, not the other way around.
-
Rapid Mixing: Immediately and vigorously mix the solution after adding the DMSO stock to ensure rapid and uniform dispersion.
-
Intermediate Dilutions: Consider making intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous buffer.
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (typically ≤ 0.1%) and consistent across all experiments.
Q5: How should I store my this compound stock solution?
A5: Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Always seal the vials tightly to prevent moisture absorption.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 296 mg/mL (≥ 331.47 mM) | Use of fresh, anhydrous DMSO is recommended. Sonication and warming can aid dissolution.[1][2][3] |
| Water | 5 mg/mL (5.60 mM) | Requires sonication to dissolve.[3] |
| 2.5% Glucose Solution | Sufficient for in vivo dosing | Used as a vehicle for in vivo administration.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 892.99 g/mol ), weigh out 8.93 mg.
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve the desired concentration.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved.
-
Troubleshooting Dissolution (if necessary):
-
If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes.
-
Alternatively, gently warm the solution to 37°C for a short period, vortexing intermittently.
-
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes or vials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Visualizations
Caption: Mechanism of P-glycoprotein (P-gp) Inhibition by Tariquidar.
Caption: Workflow for Preparing Tariquidar Working Solution.
Caption: Troubleshooting Tariquidar Solubility Issues.
References
Improving the stability of Tariquidar solutions for experiments.
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and efficacy of Tariquidar solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving Tariquidar powder?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating initial high-concentration stock solutions of Tariquidar.[1] Tariquidar is generally considered insoluble in water and ethanol.[1]
Q2: How should I store Tariquidar powder and stock solutions?
A2: Proper storage is critical to maintain the integrity of Tariquidar. For long-term stability, adhere to the following guidelines. It is highly recommended to aliquot stock solutions after preparation to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q3: What is the mechanism of action of Tariquidar?
A3: Tariquidar is a potent and specific, noncompetitive inhibitor of P-glycoprotein (P-gp).[3][4] P-gp is a cell membrane transporter that actively pumps a wide range of substances, including many chemotherapy drugs, out of cells, leading to multidrug resistance.[5] Tariquidar binds to P-gp and inhibits its ATPase activity, which blocks the transport function and restores the intracellular concentration and efficacy of co-administered drugs.[4][6]
Q4: At what concentration does Tariquidar inhibit P-gp?
A4: Tariquidar is a very potent inhibitor, with an IC₅₀ (the concentration required to inhibit 50% of P-gp activity) of approximately 5.1 nM.[2] However, it's important to note that at low concentrations, it can be a substrate for the transporter, while at concentrations above 100 nM, it acts as an inhibitor.
Data Summary Tables
Table 1: Solubility of Tariquidar in DMSO
The solubility of Tariquidar in DMSO can vary between batches. Always refer to the batch-specific data on the manufacturer's certificate of analysis.
| Compound Form | Molecular Weight ( g/mol ) | Max Concentration (mg/mL) | Max Concentration (mM) | Source(s) |
| Tariquidar | 646.73 | 5.6 - 15 | 8.65 - 23.19 | [1] |
| Tariquidar dihydrochloride | 719.66 | 35.98 | 50 |
Note: Using fresh, anhydrous DMSO is recommended, as moisture-absorbing DMSO can reduce solubility.[1]
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [2] | |
| Stock Solution in DMSO | -80°C | 1 - 2 years | [1][2] |
| -20°C | 1 month - 1 year | [1][2] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Tariquidar Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Tariquidar (MW: 646.73 g/mol ) in DMSO.
-
Weighing: Accurately weigh out 6.47 mg of Tariquidar powder.
-
Dissolution: Add 1 mL of high-quality, anhydrous DMSO to the powder.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store immediately at -80°C for long-term stability (up to 2 years).[2]
Protocol 2: Preparation of Working Solution for In Vitro Cell Culture
This protocol details the dilution of a DMSO stock solution for use in cell-based assays, minimizing precipitation.
-
Pre-warm Media: Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.[7]
-
Thaw Stock: Thaw an aliquot of the Tariquidar DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation, first prepare an intermediate dilution. For example, add 10 µL of a 10 mM stock solution to 990 µL of pre-warmed media to create a 100 µM intermediate solution. Mix gently.
-
Final Dilution: Add the required volume of the intermediate solution to your culture plate wells containing pre-warmed media to achieve the desired final concentration. Ensure the final DMSO concentration remains low (ideally below 0.1%, and no higher than 0.5%).[7] For example, adding 10 µL of the 100 µM intermediate solution to 990 µL of media in a well results in a final Tariquidar concentration of 1 µM.
-
Visual Inspection: After dilution, visually inspect the medium to ensure no precipitate has formed.
Protocol 3: Preparation of Working Solution for In Vivo Studies
For animal studies, Tariquidar is often prepared fresh on the day of the experiment.
-
Weighing: Weigh the required amount of Tariquidar for the desired dose (e.g., 15 mg/kg).[8]
-
Dissolution: Freshly dissolve the Tariquidar powder in a 2.5% aqueous dextrose solution.[9][10][11]
-
Administration: The solution is typically administered intravenously at a specified volume, such as 3 mL/kg.[9][10]
-
Alternative Formulation: An alternative method involves dissolving Tariquidar in DMSO and then diluting it with a heated 5% glucose solution, ensuring the final DMSO concentration is ≤ 2% (v/v).[2][8]
Troubleshooting Guide
Issue: A precipitate forms immediately after adding the Tariquidar stock solution to my cell culture medium.
This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly diluted into an aqueous solution.[7]
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, making the compound insoluble.[7] | Perform a serial dilution. Create an intermediate dilution of Tariquidar in pre-warmed media first, then add this to the final culture volume. Add the stock solution dropwise while gently mixing.[7] |
| Cold Media | The solubility of many compounds, including Tariquidar, decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C before adding the Tariquidar solution.[7] |
| High Final Concentration | The intended final concentration of Tariquidar may exceed its solubility limit in the aqueous medium. | Reduce the final working concentration. Perform a solubility test to determine the maximum concentration your specific media can support without precipitation. |
| High DMSO Concentration | A high final concentration of DMSO in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[7] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[7] |
Issue: The media containing Tariquidar looks clear initially, but becomes cloudy or forms a precipitate after incubation.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Unstable incubator temperatures or frequent opening of the incubator door can cause the compound to fall out of solution over time. | Ensure the incubator temperature is stable. Minimize the frequency and duration of door openings. |
| Interaction with Media Components | Tariquidar may slowly interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes. | If possible, test a different basal media formulation. If using serum, consider reducing the serum concentration or using a serum-free formulation if your cells can tolerate it. |
| Evaporation | Evaporation from culture plates or flasks can increase the effective concentration of Tariquidar over time, pushing it past its solubility limit. | Ensure incubator humidity is properly maintained. Use appropriate seals on cultureware to prevent evaporation, especially during long-term experiments.[12] |
Visualizations
Caption: Mechanism of P-glycoprotein (P-gp) inhibition by Tariquidar.
Caption: Troubleshooting logic for Tariquidar solution precipitation.
Caption: Recommended workflow for preparing Tariquidar solutions for in vitro use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. benchchem.com [benchchem.com]
Potential off-target effects of Tariquidar in cellular models.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the potential off-target effects of Tariquidar in cellular models. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate the design and interpretation of experiments involving this potent P-glycoprotein (P-gp/ABCB1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of Tariquidar?
A1: While Tariquidar is a potent and specific inhibitor of P-glycoprotein (P-gp, ABCB1), it has two primary, well-documented off-target effects. At higher concentrations (≥100 nM), Tariquidar can inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2).[1] Additionally, at micromolar concentrations (starting around 50 µM), it can induce the opening of the mitochondrial permeability transition pore (mPTP), an event linked to cellular necrosis and apoptosis.[2]
Q2: At what concentrations are the off-target effects of Tariquidar observed?
A2: The concentration at which off-target effects are observed is crucial for experimental design. Tariquidar's inhibition of its primary target, P-gp, occurs at low nanomolar concentrations (Kd = 5.1 nM).[3] Inhibition of BCRP is typically seen at concentrations of 100 nM and higher.[1] The effects on the mitochondrial permeability transition pore generally require higher concentrations, in the range of 50-200 µM.[2]
Q3: Is Tariquidar a substrate for any ABC transporters?
A3: Yes, besides being an inhibitor, Tariquidar has been shown to be a substrate for BCRP/ABCG2.[1][4] This means that BCRP can actively transport Tariquidar out of cells, which can complicate the interpretation of experimental results, particularly in cells with high BCRP expression. Tariquidar is not considered a substrate for P-gp.[4]
Q4: Can Tariquidar's off-target effects influence the outcome of my cytotoxicity assays?
A4: Absolutely. If your cell model expresses significant levels of BCRP, Tariquidar's inhibition of this transporter could sensitize the cells to chemotherapeutic agents that are BCRP substrates, confounding the results attributed solely to P-gp inhibition.[1] Furthermore, at higher concentrations, Tariquidar-induced mPTP opening can lead to direct cytotoxicity, independent of its effects on ABC transporters.[2] Therefore, it is essential to characterize the expression of both P-gp and BCRP in your cellular model and to use Tariquidar at concentrations that are as specific as possible for P-gp inhibition.
Q5: How can I minimize the off-target effects of Tariquidar in my experiments?
A5: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate Tariquidar to determine the minimal concentration required to achieve P-gp inhibition in your specific cell model.
-
Characterize your cell line: Determine the expression levels of P-gp and BCRP in your cellular model.
-
Use appropriate controls: Include control groups to assess the intrinsic cytotoxicity of Tariquidar at the concentrations used. For BCRP-expressing cells, consider using a specific BCRP inhibitor as a control to differentiate its effects from those of P-gp inhibition.
-
Consider the experimental timeframe: Prolonged exposure to higher concentrations of Tariquidar may be more likely to induce mitochondrial toxicity.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Control Cells Treated with Tariquidar Alone.
-
Question: I am observing significant cell death in my control group treated only with Tariquidar. What could be the cause?
-
Answer: This is likely due to an off-target effect on the mitochondria. At higher concentrations (typically ≥50 µM), Tariquidar can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to apoptosis or necrosis.[2]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the concentration of your Tariquidar stock solution and the final concentration in your assay.
-
Reduce Concentration: Perform a dose-response curve to determine the highest non-toxic concentration of Tariquidar in your specific cell line.
-
Assess Mitochondrial Health: Use assays such as a calcium retention capacity assay or a mitochondrial swelling assay to directly measure the effect of your Tariquidar concentration on mitochondrial function.
-
Shorten Exposure Time: Reduce the incubation time with Tariquidar to see if the toxicity is time-dependent.
-
-
Issue 2: Inconsistent P-gp Inhibition or Reversal of Multidrug Resistance.
-
Question: The level of P-gp inhibition by Tariquidar is variable between experiments, or I am not seeing the expected reversal of resistance to a P-gp substrate. Why might this be happening?
-
Answer: This could be due to several factors, including the presence of BCRP, which can also contribute to multidrug resistance and is inhibited by Tariquidar at higher concentrations.[1]
-
Troubleshooting Steps:
-
Check for BCRP Expression: Analyze your cell line for the expression of BCRP/ABCG2. If present, it may be contributing to the drug efflux.
-
Optimize Tariquidar Concentration: If BCRP is expressed, use a lower concentration of Tariquidar that is more selective for P-gp. You may need to perform a careful titration to find the optimal window.
-
Use a BCRP-specific inhibitor: To confirm the role of BCRP, use a specific BCRP inhibitor (e.g., Ko143) in parallel experiments to dissect the contributions of P-gp and BCRP to drug resistance.
-
Verify P-gp Expression and Function: Ensure that the P-gp expression and activity in your cell line are consistent across passages. P-gp expression can sometimes be unstable.
-
-
Issue 3: Tariquidar appears to be less effective in certain cell lines despite P-gp expression.
-
Question: I have confirmed P-gp expression, but Tariquidar is not as effective at reversing drug resistance in one of my cell lines compared to others. What could explain this?
-
Answer: This could be due to Tariquidar being a substrate for BCRP.[1] If the less sensitive cell line has high levels of BCRP expression, it might be actively effluxing Tariquidar, thereby reducing its intracellular concentration and its ability to inhibit P-gp.
-
Troubleshooting Steps:
-
Quantify BCRP Expression: Compare the relative expression levels of BCRP in your different cell lines.
-
Measure Intracellular Tariquidar: If possible, use methods like LC-MS/MS to measure the intracellular accumulation of Tariquidar in the different cell lines. Lower accumulation in the less sensitive line could indicate active efflux.
-
Co-treatment with a BCRP inhibitor: Try co-incubating the cells with Tariquidar and a specific BCRP inhibitor to see if this enhances the P-gp inhibitory effect of Tariquidar.
-
-
Quantitative Data on Tariquidar Activity
The following tables summarize the inhibitory concentrations of Tariquidar against its primary target (P-gp) and a key off-target (BCRP) in various cellular models.
Table 1: Inhibitory Potency of Tariquidar on P-glycoprotein (P-gp/ABCB1)
| Cell Line | Assay Method | IC50 (nM) | Reference |
| A2780/ADR | Calcein AM Assay | 78 | [3] |
| A2780adr | Calcein AM Assay | 80 | [3] |
| EMT6/AR 1.0 | [3H]-Daunorubicin Accumulation | 38 | [3] |
| NCI-H460/R | Rhodamine 123 Accumulation | 1.073 | [5] |
| DLD1-TxR | Rhodamine 123 Accumulation | 0.925 | [5] |
Table 2: Inhibitory Potency and Substrate Activity of Tariquidar on BCRP (ABCG2)
| Cell Line/System | Assay Method | Effect | Concentration | Reference |
| ABCG2-expressing cells | Mitoxantrone Accumulation | Inhibition | ≥100 nM | [1] |
| Crude Membranes with BCRP | ATPase Activity | 50% Stimulation (S50) | 138.4 ± 21.4 nM | [1][6] |
Experimental Protocols
Protocol 1: Calcium Retention Capacity (CRC) Assay to Assess mPTP Opening
This assay measures the amount of calcium that isolated mitochondria can sequester before the mPTP opens.
-
Mitochondria Isolation: Isolate mitochondria from your chosen cell line or tissue using differential centrifugation.
-
Assay Buffer Preparation: Prepare a suitable assay buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS, 2 mM KH2PO4, 10 µM EGTA, pH 7.2) containing a respiratory substrate (e.g., 5 mM succinate) and a fluorescent calcium indicator (e.g., 0.5 µM Calcium Green 5N).
-
Mitochondrial Suspension: Resuspend the isolated mitochondria in the assay buffer to a final concentration of 0.5-1.0 mg/mL.
-
Tariquidar Treatment: Add the desired concentration of Tariquidar or vehicle control to the mitochondrial suspension and incubate for a short period (e.g., 2-5 minutes) at 30°C.
-
Calcium Titration: In a fluorometer, sequentially add small aliquots of a standardized CaCl2 solution (e.g., 10 nmoles) to the mitochondrial suspension every 60-90 seconds.
-
Data Acquisition: Continuously monitor the extra-mitochondrial calcium concentration by measuring the fluorescence of the calcium indicator. A sudden, sharp increase in fluorescence indicates the opening of the mPTP and the release of accumulated calcium.
-
Data Analysis: The CRC is calculated as the total amount of calcium added before the rapid release phase.
Protocol 2: Mitochondrial Swelling Assay
This assay spectrophotometrically measures the increase in mitochondrial volume (swelling) that occurs upon mPTP opening.
-
Mitochondria Isolation: Isolate mitochondria as described in Protocol 1.
-
Swelling Buffer Preparation: Prepare a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4) containing a respiratory substrate.
-
Mitochondrial Suspension: Resuspend the mitochondria in the swelling buffer to a final concentration of approximately 0.5 mg/mL.
-
Tariquidar Treatment: Add Tariquidar or vehicle control to the mitochondrial suspension.
-
Induction of Swelling: Initiate mitochondrial swelling by adding a bolus of CaCl2 (e.g., 100-200 µM).
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates an increase in mitochondrial volume.
-
Data Analysis: The rate and extent of the decrease in absorbance are used to quantify mitochondrial swelling.
Visualizations
Tariquidar's primary and off-target interactions.
Workflow for assessing Tariquidar's off-target effects.
Signaling pathway of Tariquidar-induced mitochondrial dysfunction.
References
- 1. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Tariquidar, an ABC Transporter Inhibitor, on the Ca2+-Dependent Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Cytotoxicity of Tariquidar Methanesulfonate, Hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tariquidar methanesulfonate, hydrate.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental assessment of Tariquidar's cytotoxicity.
| Issue/Observation | Potential Cause | Suggested Solution |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent cell seeding density.2. Variability in drug concentration due to improper dissolution or storage.3. Contamination of cell cultures. | 1. Ensure a consistent number of viable cells are seeded in each well. Perform cell counts before each experiment.2. Prepare fresh stock solutions of Tariquidar. This compound is soluble in DMSO (≥ 296 mg/mL) and water (5 mg/mL with sonication)[1]. Store stock solutions in aliquots at -20°C for up to one month or -80°C for up to a year to avoid repeated freeze-thaw cycles[2].3. Regularly test cell lines for mycoplasma contamination. |
| Tariquidar does not potentiate the cytotoxicity of a known P-gp substrate. | 1. The cell line may not express sufficient levels of functional P-glycoprotein (P-gp/ABCB1).2. The concentration of Tariquidar is too low to achieve effective P-gp inhibition.3. The duration of incubation with Tariquidar is insufficient. | 1. Confirm P-gp expression and functionality in your cell line using Western blot or flow cytometry with a fluorescent P-gp substrate like Rhodamine 123.2. Perform a dose-response experiment to determine the optimal concentration of Tariquidar. Effective concentrations for P-gp inhibition are typically in the nanomolar range (25-80 nM)[1][2][3].3. Pre-incubate cells with Tariquidar for at least 1 hour before adding the cytotoxic agent to allow for sufficient inhibition of P-gp[2]. |
| Unexpected cytotoxicity observed with Tariquidar alone. | 1. High concentrations of Tariquidar can induce cytotoxicity.[4][5]2. The vehicle (e.g., DMSO) concentration is too high.3. The cell line is particularly sensitive to Tariquidar. | 1. Tariquidar alone generally exhibits low cytotoxicity, with IC50 values typically above 20 μM[4][5]. If using concentrations in this range, some toxicity is expected.2. Ensure the final concentration of the vehicle in the culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%).3. Determine the baseline cytotoxicity of Tariquidar in your specific cell line by performing a dose-response curve with Tariquidar alone. |
| Inconsistent results when studying BCRP-mediated resistance. | Tariquidar has a dual role with Breast Cancer Resistance Protein (BCRP/ABCG2), acting as both a substrate and an inhibitor.[4][6] At lower concentrations, it may be transported by BCRP, while at higher concentrations, it acts as an inhibitor.[4] | Carefully titrate the concentration of Tariquidar. It has been shown to inhibit BCRP function at concentrations of 100 nM and higher.[4][6] Consider using a specific BCRP inhibitor, such as Ko143, as a positive control for BCRP-mediated transport. |
Frequently Asked Questions (FAQs)
General Properties
What is the mechanism of action of Tariquidar? Tariquidar is a potent, noncompetitive inhibitor of P-glycoprotein (P-gp/ABCB1)[2][7]. It binds with high affinity (Kd = 5.1 nM) to P-gp, inhibiting its ATPase activity and blocking the efflux of P-gp substrates from the cell[1][2][3]. This leads to an increased intracellular concentration of cytotoxic drugs in multidrug-resistant (MDR) cells, thereby restoring their sensitivity. Tariquidar also inhibits the Breast Cancer Resistance Protein (BCRP/ABCG2) but does not significantly affect Multidrug Resistance-associated Protein 1 (MRP1/ABCC1)[4][5][6].
What is the intrinsic cytotoxicity of Tariquidar? Tariquidar alone generally displays low cytotoxicity. Significant cell death is typically observed only at concentrations above 20 μM[4][5]. In human HCT-116 cells, the IC50 was reported to be 12.5 μM after 48 hours of exposure[3].
How should I dissolve and store this compound? this compound is soluble in DMSO (≥ 296 mg/mL) and to a lesser extent in water (5 mg/mL with the aid of ultrasound)[1][8]. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. It is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to one year to minimize freeze-thaw cycles[2][9].
Experimental Design
What is a typical concentration range to use for P-gp inhibition in vitro? For complete reversal of P-gp-mediated resistance, concentrations ranging from 25 to 80 nM are typically effective[1][2][3]. A concentration of 100 nM has been shown to significantly decrease the resistance of ABCB1-expressing cells to doxorubicin[4][5][6].
How long should I pre-incubate my cells with Tariquidar? A pre-incubation period of at least 1 hour is recommended before the addition of the cytotoxic drug to ensure adequate inhibition of P-gp[2]. The inhibitory effect of Tariquidar has been shown to be long-lasting, persisting for over 22 hours after its removal from the culture medium[10].
Which cytotoxicity assays are suitable for use with Tariquidar? Standard colorimetric or fluorometric assays are commonly used. These include:
-
MTT assay: Measures mitochondrial metabolic activity.
-
Sulforhodamine B (SRB) assay: Measures total protein content[2].
-
Fluorescent substrate accumulation assays: To confirm P-gp or BCRP inhibition, you can measure the intracellular accumulation of fluorescent substrates such as:
Data Presentation
Table 1: In Vitro Potency of Tariquidar
| Parameter | Cell Line/System | Value | Reference |
| Kd (P-gp binding) | CHrB30 cell membranes | 5.1 ± 0.9 nM | [1] |
| IC50 (P-gp ATPase activity) | P-gp from CHrB30 cells | 43 ± 9 nM | [1][2] |
| EC50 (P-gp inhibition) | CHrB30 cells | 487 ± 50 nM | [1][2] |
| IC50 (Intrinsic Cytotoxicity) | HCT-116 cells (48h) | 12.5 μM | [3] |
Table 2: Effect of Tariquidar on the IC50 of Cytotoxic Drugs in Resistant Cell Lines
| Cell Line (Transporter) | Cytotoxic Drug | IC50 (Drug Alone) | IC50 (Drug + 100 nM Tariquidar) | Fold Reversal | Reference |
| B1 resistant (P-gp) | Doxorubicin | 4498 ± 398 nM | 132 ± 11 nM | ~34 | [4] |
| G2 resistant (BCRP) | Mitoxantrone | 1058 ± 135 nM | 549 ± 37 nM | ~2 | [4] |
| C1 resistant (MRP1) | Doxorubicin | 704 ± 290 nM | 667 ± 39 nM | ~1 | [4] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (e.g., MTT or SRB)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of Tariquidar or vehicle control and incubate for 1-4 hours.
-
Co-treatment: Add the cytotoxic drug of interest at a range of concentrations to the wells already containing Tariquidar.
-
Incubation: Incubate the plate for a period appropriate for the cell line and cytotoxic drug (typically 48-72 hours).
-
Assay: Perform the chosen cytotoxicity assay (e.g., MTT, SRB) according to the manufacturer's protocol.
-
Data Analysis: Calculate the IC50 values for the cytotoxic drug in the presence and absence of Tariquidar.
Protocol 2: P-gp Functional Assay (Calcein-AM Accumulation)
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with Tariquidar (e.g., 100 nM) or a vehicle control and incubate for 1 hour.
-
Substrate Addition: Add the fluorescent P-gp substrate Calcein-AM to all wells at a final concentration of 1 μM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis: Compare the fluorescence intensity in Tariquidar-treated cells to the control cells. Increased fluorescence indicates P-gp inhibition.
Mandatory Visualizations
Caption: Workflow for assessing Tariquidar-mediated potentiation of cytotoxicity.
Caption: Mechanism of Tariquidar in overcoming multidrug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
How to minimize the toxicity of Tariquidar in animal studies?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Tariquidar in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Tariquidar-related toxicity in animal studies?
A1: The primary cause of Tariquidar's toxicity stems from its mechanism of action as a potent inhibitor of P-glycoprotein (P-gp). P-gp is an ATP-dependent efflux transporter widely expressed in normal tissues, including the blood-brain barrier, gastrointestinal tract, liver, kidneys, and hematopoietic stem cells.[1][2][3] By inhibiting P-gp, Tariquidar can increase the systemic exposure and penetration of co-administered drugs into these sensitive tissues, leading to enhanced toxicity.[1][2] Furthermore, at higher concentrations, Tariquidar can also inhibit another important drug transporter, the Breast Cancer Resistance Protein (BCRP/ABCG2), which may contribute to its overall toxicity profile.[3] Some studies have also indicated potential for vascular toxicity and apoptosis at higher concentrations.[4]
Q2: What are the common adverse effects observed with Tariquidar administration in animal studies?
A2: While third-generation P-gp inhibitors like Tariquidar are designed to have minimal intrinsic toxicity, adverse effects can occur, particularly when co-administered with chemotherapeutic agents.[5] In animal models, side effects can include neutropenia (when combined with chemotherapy), neurotoxicity, and vascular effects such as hypotension.[4][5][6] It is crucial to monitor animals for signs of toxicity, which may include weight loss, lethargy, changes in behavior, and signs of myelosuppression.
Q3: How can the dose of Tariquidar be optimized to minimize toxicity while maintaining efficacy?
A3: Dose optimization is critical for balancing P-gp inhibition and toxicity. Dose-response studies in rodents have been conducted to determine the half-maximum effective dose (ED50) for P-gp inhibition at the blood-brain barrier. These studies can serve as a starting point for designing experiments. It's important to perform preliminary dose-ranging studies in your specific animal model and with the specific co-administered drug to identify the lowest effective dose of Tariquidar that achieves the desired level of P-gp inhibition without causing unacceptable toxicity.[7][8]
Troubleshooting Guides
Issue 1: Increased mortality or severe toxicity observed in the Tariquidar treatment group.
| Possible Cause | Troubleshooting Step |
| Tariquidar dose is too high. | Review the literature for recommended dose ranges in your animal model.[7][8] Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of Tariquidar in combination with your specific chemotherapeutic agent. |
| Enhanced toxicity of the co-administered drug. | Tariquidar is increasing the exposure of the co-administered drug in sensitive tissues. Reduce the dose of the chemotherapeutic agent when administered with Tariquidar. Pharmacokinetic analysis of the co-administered drug with and without Tariquidar is recommended. |
| Off-target effects. | At higher concentrations, Tariquidar can inhibit other transporters like BCRP.[3] Consider if the co-administered drug is a substrate for BCRP. If so, this could be contributing to the toxicity. |
| Animal model sensitivity. | Different species and strains can have varying sensitivities to drugs and P-gp inhibition.[9] Consult literature for data on your specific animal model or conduct preliminary tolerability studies. |
Issue 2: Lack of efficacy in overcoming drug resistance despite Tariquidar administration.
| Possible Cause | Troubleshooting Step |
| Suboptimal Tariquidar dose. | The dose of Tariquidar may be too low to achieve sufficient P-gp inhibition. A dose-escalation study for Tariquidar may be necessary to find the optimal biological dose. |
| Poor co-localization of Tariquidar and the chemotherapeutic agent at the tumor site. | The timing of administration of Tariquidar and the chemotherapeutic agent may not be optimal. Consider formulation strategies like co-encapsulation in liposomes to ensure simultaneous delivery to the tumor.[1][2] |
| Alternative resistance mechanisms. | The tumor cells may have other drug resistance mechanisms besides P-gp overexpression. Investigate other potential resistance pathways in your tumor model.[10][11] |
| Pharmacokinetic interactions. | While Tariquidar is designed to have fewer pharmacokinetic interactions than older P-gp inhibitors, it's still important to assess its impact on the metabolism and clearance of the co-administered drug.[5][12] |
Data Presentation
Table 1: Dose-Response of Tariquidar on P-gp Inhibition at the Blood-Brain Barrier in Rodents
| Animal Model | P-gp Substrate Tracer | Tariquidar Dose (mg/kg) | Outcome | ED50 (mg/kg) | Reference |
| Rat | (R)-11C-verapamil | 15 | 12-fold increase in brain distribution volume | 8.4 ± 9.5 | [7][13] |
| Rat | (R)-[11C]verapamil | 3 | Regionally different enhancement of brain activity | 3.0 ± 0.2 | [8] |
| Mouse | [18F]MC225 | 1.37 - 3.25 | Detectable increase in brain uptake | 2.226 | [14] |
Table 2: In Vitro IC50 Values for Tariquidar
| Cell Line | Assay | IC50 | Reference |
| P-gp overexpressing cells | Reversal of doxorubicin resistance | 7 nM | [15] |
| P-gp overexpressing cells | Reversal of paclitaxel resistance | 25-80 nM | [15] |
| MDCK-MDR1 | Rhodamine 123 efflux | 0.21 µM | [16] |
Experimental Protocols
Protocol 1: Assessment of P-gp Inhibition using Rhodamine 123 Efflux Assay in CD56+ Mononuclear Cells
This protocol is adapted from a clinical study and can be modified for animal studies.[5]
-
Isolation of Mononuclear Cells: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: Incubate the PBMCs with an anti-CD56 antibody conjugated to a fluorophore.
-
Rhodamine 123 Loading: Resuspend the cells in a suitable buffer and load with Rhodamine 123 dye.
-
Tariquidar Treatment: Incubate the cells with varying concentrations of Tariquidar or a vehicle control.
-
Efflux Measurement: After incubation, wash the cells and measure the intracellular fluorescence of Rhodamine 123 in the CD56+ cell population using a flow cytometer. A higher fluorescence intensity in the Tariquidar-treated cells indicates inhibition of P-gp-mediated efflux.
Protocol 2: Co-delivery of Tariquidar and Paclitaxel using Long-Circulating Liposomes
This protocol is based on a study aimed at reducing systemic toxicity by targeted delivery.[1]
-
Liposome Preparation: Prepare long-circulating liposomes composed of lipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000).
-
Drug Loading: Co-load Tariquidar and Paclitaxel into the liposomes using a remote loading method or passive loading.
-
Characterization: Characterize the liposomes for size, zeta potential, and drug encapsulation efficiency.
-
In Vivo Administration: Administer the liposomal formulation intravenously to tumor-bearing animals.
-
Efficacy and Toxicity Assessment: Monitor tumor growth and signs of systemic toxicity (e.g., body weight, complete blood counts) and compare with groups receiving free drugs or single-drug liposomes.
Mandatory Visualization
Caption: Mechanism of Tariquidar-induced toxicity and efficacy.
Caption: Workflow for minimizing Tariquidar toxicity in animal studies.
References
- 1. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of multidrug resistance by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro vascular toxicity of tariquidar, a potential tool for in vivo PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to overcome or circumvent P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. ricerca.uniba.it [ricerca.uniba.it]
- 15. Tariquidar | P-gp | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Oral Bioavailability Challenges of Tariquidar
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the limitations of Tariquidar's oral bioavailability. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Tariquidar and what is its primary mechanism of action?
A1: Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/ABCB1).[1][2] P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cells, contributing to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic agents out of the cell.[3] Tariquidar binds to P-gp with high affinity (Kd of approximately 5.1 nM) and inhibits its function by blocking the transition of the transporter to an open conformation, which prevents drug efflux.[1]
Q2: What is the main challenge associated with the oral administration of Tariquidar?
A2: The primary challenge is its low oral bioavailability in humans.[4][5] This is largely attributed to two key factors:
-
Poor Aqueous Solubility: Tariquidar is practically insoluble in water, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]
-
P-gp Efflux: Tariquidar itself can be a substrate for efflux transporters like P-gp in the intestinal epithelium, which actively pump the drug back into the GI lumen, reducing its net absorption.
Q3: Why is there a discrepancy in Tariquidar's oral bioavailability between rats and humans?
A3: Studies have shown that Tariquidar has a surprisingly high oral bioavailability in rats (upwards of 70-85%) compared to the low bioavailability observed in humans.[4][5] While the exact reasons are not fully elucidated, this species-specific difference is common in drug development and may be due to variations in intestinal P-gp expression levels, first-pass metabolism, and GI tract physiology between rats and humans. This highlights the importance of careful consideration when extrapolating preclinical animal data to human clinical outcomes.
Q4: What are the primary formulation strategies being explored to enhance Tariquidar's oral bioavailability?
A4: Research focuses on advanced drug delivery systems designed to overcome its solubility and permeability limitations. The main strategies include:
-
Lipid-Based Formulations: Such as microemulsions and liposomes, which can solubilize the hydrophobic Tariquidar molecule and facilitate its absorption.[4][6]
-
Polymeric Nanoparticles: Encapsulating Tariquidar in biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can protect it from degradation, improve solubility, and provide controlled release.[7][8]
Section 2: Data Presentation
Table 1: Physicochemical Properties of Tariquidar
| Property | Value | Source |
| Molecular Weight | 646.73 g/mol | --INVALID-LINK-- |
| Aqueous Solubility | Insoluble | --INVALID-LINK-- |
| DMSO Solubility | ≥16.17 mg/mL | --INVALID-LINK-- |
| P-gp Binding Affinity (Kd) | ~5.1 nM | --INVALID-LINK-- |
| P-gp Inhibition (IC50) | 43 nM (ATPase activity) | --INVALID-LINK-- |
Table 2: Comparative Oral Pharmacokinetics of Tariquidar Formulations in Rats
A dose of 15 mg/kg was administered for all formulations.
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (F%) | Source |
|---|---|---|---|---|---|
| Solution | 1007 ± 349 | 4.3 ± 2.6 | 10911 ± 2045 | 71.6% | 9 |
| Microemulsion | 1297 ± 327 | 3.8 ± 2.5 | 13197 ± 1530 | 86.3% | 9 |
Note: As of late 2025, specific oral pharmacokinetic data (AUC, Cmax) for Tariquidar-loaded nanoparticles and liposomes in rats has not been extensively published in peer-reviewed literature. The data above demonstrates a significant bioavailability enhancement using a microemulsion compared to a simple solution. Researchers are encouraged to perform pharmacokinetic studies on their novel nanoparticle or liposomal formulations to establish their in vivo performance.
Section 3: Visualized Workflows and Mechanisms
Caption: Tariquidar's mechanism of P-gp inhibition at the intestinal barrier.
Caption: Experimental workflow for developing and testing new Tariquidar formulations.
Caption: Logical relationship between Tariquidar's bioavailability issues and solutions.
Section 4: Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (%EE) or Drug Loading (%DL) in Nanoparticles.
-
Q: My %EE for Tariquidar in PLGA nanoparticles is consistently low. What are the likely causes and how can I improve it?
-
A: Cause: Tariquidar is highly hydrophobic. During nanoprecipitation or emulsion methods, the drug may prematurely precipitate or fail to efficiently partition into the polymer matrix.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Ensure Tariquidar and PLGA are fully dissolved in a common water-miscible organic solvent (e.g., acetone, acetonitrile) before nanoprecipitation. The drug's solubility in the chosen solvent is critical.
-
Increase Polymer Concentration: A higher concentration of PLGA in the organic phase can create a more viscous environment, slowing drug diffusion away from the forming nanoparticles and trapping it more effectively.
-
Modify the Drug-to-Polymer Ratio: Systematically vary the initial mass ratio of Tariquidar to PLGA. An excessively high drug ratio can lead to saturation and drug precipitation outside the nanoparticles.
-
Check Solvent/Antisolvent Miscibility: In nanoprecipitation, rapid diffusion of the solvent into the antisolvent (water) is key. Ensure the chosen organic solvent is highly miscible with water to induce rapid polymer precipitation and drug entrapment.
-
-
Issue 2: High Polydispersity Index (PDI) and Inconsistent Particle Size.
-
Q: My nanoparticle batches have a high PDI (>0.3) and the size is not reproducible. How can I achieve a more monodisperse population?
-
A: Cause: Inconsistent mixing energy, uncontrolled precipitation rates, or secondary aggregation can lead to a wide particle size distribution.
-
Troubleshooting Steps:
-
Control the Addition Rate: When using batch nanoprecipitation, the rate at which the organic phase is added to the aqueous phase is critical. A slow, controlled addition under vigorous, constant stirring (e.g., using a syringe pump) ensures uniform mixing and nucleation, leading to more consistent particle sizes.
-
Optimize Stirring Speed: The energy input during formation affects particle size. Very high speeds can lead to smaller particles but may also introduce turbulence causing aggregation. Optimize the stirring rate for your specific vessel geometry.
-
Use an Effective Stabilizer: Ensure the concentration of the stabilizer (e.g., PVA, Poloxamer) in the aqueous phase is sufficient to coat the nanoparticle surface immediately after formation, preventing aggregation.
-
Consider Microfluidics: For the highest degree of control over mixing and particle formation, microfluidic-based synthesis offers superior reproducibility and lower PDI compared to batch methods.
-
-
Issue 3: High Variability in Caco-2 Permeability Assay Results.
-
Q: I am seeing significant well-to-well and experiment-to-experiment variability in my Papp values for Tariquidar formulations. What should I check?
-
A: Cause: Variability in Caco-2 assays is a known challenge and can stem from differences in cell monolayer integrity, passage number, and experimental conditions.[10]
-
Troubleshooting Steps:
-
Verify Monolayer Integrity: Always measure the Transepithelial Electrical Resistance (TEER) before and after each experiment. A significant drop in TEER suggests compromised tight junctions. Use a low-permeability marker like mannitol to confirm monolayer integrity.
-
Standardize Cell Passage Number: Use Caco-2 cells within a consistent and validated range of passage numbers (e.g., 25-52), as transporter expression (including P-gp) can change with excessive passaging.[11]
-
Control for Compound Solubility: Tariquidar's poor aqueous solubility can be a major source of variability. Ensure your formulation is completely dispersed in the transport buffer. The presence of precipitates will lead to inaccurate concentration measurements and unreliable Papp values.
-
Assess Non-Specific Binding: Hydrophobic compounds like Tariquidar can bind to the plastic of the Transwell plates. Perform a mass balance study (quantifying the compound in apical, basolateral, and cell lysate fractions) to determine recovery. Low recovery (<80%) may indicate significant binding issues.
-
-
Section 5: Detailed Experimental Protocols
Protocol 1: Preparation of Tariquidar-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation)
This protocol is a standard method for encapsulating hydrophobic drugs like Tariquidar.
-
Preparation of Organic Phase:
-
Accurately weigh 100 mg of PLGA (50:50) and 10 mg of Tariquidar.
-
Dissolve both components in 2 mL of a water-immiscible, volatile organic solvent such as dichloromethane (DCM) or chloroform.
-
Ensure complete dissolution using gentle vortexing or sonication.
-
-
Preparation of Aqueous Phase:
-
Prepare a 1% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water. For example, dissolve 1 g of PVA in 100 mL of water. This may require heating (e.g., to 85°C) and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
-
Emulsification:
-
Add the organic phase dropwise to 10 mL of the aqueous PVA solution under high-energy shearing.
-
Use a probe sonicator on an ice bath to prevent overheating. Sonicate at an appropriate power setting (e.g., 40% amplitude) for 2-5 minutes in pulsed mode (e.g., 10 seconds on, 20 seconds off) to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the resulting emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent (DCM) to evaporate. This process hardens the nanoparticles.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet the nanoparticles.
-
Discard the supernatant, which contains excess PVA and non-encapsulated drug.
-
Resuspend the pellet in deionized water and repeat the centrifugation step twice more to wash the particles.
-
After the final wash, resuspend the nanoparticle pellet in a small volume of cryoprotectant solution (e.g., 5% trehalose) and lyophilize (freeze-dry) to obtain a dry powder for long-term storage.
-
Protocol 2: Preparation of Tariquidar-Loaded Liposomes (Thin-Film Hydration)
This is a classic and widely used method for preparing liposomes.
-
Lipid Film Formation:
-
Dissolve a mixture of lipids (e.g., DSPC:Cholesterol at a 2:1 molar ratio) and Tariquidar (e.g., at a 1:20 drug:lipid molar ratio) in a suitable organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid transition temperature (Tc) to evaporate the organic solvent.
-
A thin, uniform lipid film containing Tariquidar will form on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Add an aqueous buffer (e.g., PBS, pH 7.4) to the flask. The temperature of the buffer should be above the Tc of the lipids.
-
Gently agitate or swirl the flask by hand, allowing the lipid film to hydrate and swell. This process will cause large, multilamellar vesicles (MLVs) to peel off the flask wall.
-
-
Size Reduction (Homogenization):
-
The resulting MLV suspension is typically heterogeneous in size. To obtain smaller, more uniform vesicles (SUVs or LUVs), size reduction is necessary.
-
Extrusion: This is the preferred method for generating vesicles with a defined size. Repeatedly pass the MLV suspension (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a handheld or high-pressure extruder.
-
Sonication: Alternatively, use a probe or bath sonicator to break down the MLVs into smaller vesicles. This method can be less controlled and may lead to lipid degradation if not performed carefully on ice.
-
-
Purification:
-
To remove non-encapsulated Tariquidar, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.
-
Protocol 3: Caco-2 Permeability Assay for Tariquidar Formulations
This assay is the industry standard for predicting intestinal drug absorption and identifying P-gp substrates.
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size) at an appropriate density.
-
Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO₂. Change the culture medium every 2-3 days. The cells will differentiate into a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each well using a voltohmmeter. Only use monolayers with TEER values within your laboratory's validated range (e.g., >300 Ω·cm²).
-
-
Transport Experiment (Bidirectional):
-
Wash the cell monolayers gently with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A→B) Transport (Absorption):
-
Add the Tariquidar formulation (at a non-toxic concentration, e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B→A) Transport (Efflux):
-
Add fresh transport buffer to the apical chamber.
-
Add the same Tariquidar formulation to the basolateral chamber.
-
-
Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers for each direction.
-
Analyze the concentration of Tariquidar in all samples using a validated analytical method, typically LC-MS/MS.
-
-
Data Calculation and Interpretation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER) :
-
ER = Papp (B→A) / Papp (A→B)
-
-
Interpretation:
-
An ER > 2 generally indicates that the compound is a substrate for active efflux (e.g., by P-gp).
-
To confirm P-gp involvement, the experiment can be repeated in the presence of a known P-gp inhibitor (like Verapamil or Tariquidar itself). A significant reduction in the ER in the presence of the inhibitor confirms P-gp-mediated efflux.
-
-
References
- 1. Liposomes Coloaded with Elacridar and Tariquidar To Modulate the P-Glycoprotein at the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of the P-gp Inhibitor Tariquidar in Rats After Intravenous, Oral, and Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential of Liposomes for Enhancement of Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and disposition of various drug loaded biodegradable poly(lactide-co-glycolide) (PLGA) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-loaded PLGA nanoparticles for oral administration: fundamental issues and challenges ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Potential for Tariquidar to inhibit other ABC transporters like BCRP.
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of Tariquidar, focusing on its potential to inhibit various ATP-binding cassette (ABC) transporters, including BCRP.
Frequently Asked Questions (FAQs)
Q1: Is Tariquidar a specific inhibitor of P-glycoprotein (P-gp, ABCB1)?
A1: While initially developed as a potent and specific P-gp inhibitor, further research has shown that Tariquidar is not entirely specific.[1][2] At higher concentrations (≥100 nM), it also inhibits the Breast Cancer Resistance Protein (BCRP, ABCG2).[1][2][3]
Q2: What is the nature of Tariquidar's interaction with BCRP?
A2: Tariquidar exhibits a dual interaction with BCRP that is concentration-dependent. At lower concentrations, it acts as a substrate for BCRP.[1][2] At higher concentrations (≥100 nM), it functions as an inhibitor of BCRP.[1][2][3] This dual role is a critical consideration in experimental design and data interpretation.
Q3: Does Tariquidar inhibit other ABC transporters like MRP1 (ABCC1)?
A3: Studies have shown that Tariquidar does not significantly inhibit the function of Multidrug Resistance-associated Protein 1 (MRP1, ABCC1).[1][3]
Q4: What are the typical concentrations of Tariquidar used to inhibit P-gp and BCRP in vitro?
A4: For potent P-gp inhibition, concentrations in the low nanomolar range are often effective.[4] To achieve inhibition of both P-gp and BCRP, concentrations of 100 nM or higher are generally required.[1][3] Complete reversal of P-gp-mediated resistance in cell culture has been observed with Tariquidar concentrations ranging from 25-80 nM.[4]
Q5: How does Tariquidar's interaction with BCRP affect its use in vivo?
A5: The in vivo specificity and effect of Tariquidar depend on its concentration at the target site, as well as the relative expression levels and transport capacities of P-gp and BCRP.[1][2] Its activity is a balance between its interaction with both of these transporters.[5]
Troubleshooting Guides
Problem 1: Inconsistent or weaker-than-expected P-gp inhibition in my experiments.
-
Possible Cause 1: Tariquidar concentration is too low. While Tariquidar is a potent P-gp inhibitor, ensure the concentration is sufficient for your cell system, which can have varying levels of P-gp expression.
-
Troubleshooting Tip 1: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line.
-
Possible Cause 2: Presence of high levels of BCRP. If your experimental system expresses high levels of BCRP, Tariquidar at lower concentrations might be actively transported out of the cells by BCRP, reducing its effective concentration for P-gp inhibition.
-
Troubleshooting Tip 2: Characterize the expression levels of both P-gp and BCRP in your cell model. If BCRP is highly expressed, consider using a higher concentration of Tariquidar (≥100 nM) to inhibit both transporters.
Problem 2: My results suggest Tariquidar is being transported, not inhibiting the transporter.
-
Possible Cause: You are observing Tariquidar's substrate activity with BCRP. At lower concentrations, Tariquidar is a substrate for BCRP and will be transported.
-
Troubleshooting Tip: If your goal is to inhibit BCRP, increase the Tariquidar concentration to 100 nM or higher. To study its substrate properties, use lower concentrations and measure its transport directly, for example, using radiolabeled Tariquidar.
Problem 3: Unexpected cytotoxicity observed in my cell line with Tariquidar treatment.
-
Possible Cause: Off-target effects at very high concentrations. Although generally considered non-toxic at effective inhibitory concentrations, very high concentrations might induce cytotoxicity. Tariquidar alone has been shown to not induce cytotoxicity at concentrations below 20 μM.[3]
-
Troubleshooting Tip: Perform a cytotoxicity assay with Tariquidar alone on your specific cell line to determine its toxicity profile. Ensure your experimental concentrations are below the cytotoxic threshold.
Data Presentation
Table 1: Inhibitory Potency of Tariquidar on ABC Transporters
| Transporter | Metric | Value | Cell Line/System | Reference |
| P-gp (ABCB1) | Kd | 5.1 nM | --- | [4] |
| P-gp (ABCB1) | IC50 | 43 ± 9 nM | Vanadate-sensitive ATPase activity | [4] |
| BCRP (ABCG2) | IC50 | ~1.5 µM | MCF7 MX cells (Hoechst 33342 staining) | --- |
| BCRP (ABCG2) | Stimulation of ATPase activity (EC50) | 138.4 ± 21.4 nM | Crude membranes | [1][3] |
Table 2: Effect of Tariquidar (100 nM) on Drug Resistance in Transporter-Overexpressing Cells
| Cell Line | Transporter | Cytotoxic Drug | Fold Decrease in Resistance | Reference |
| ABCB1-expressing | P-gp (ABCB1) | Doxorubicin | 30-fold | [3] |
| ABCG2-expressing | BCRP (ABCG2) | Mitoxantrone | 2-fold | [3] |
| ABCC1-expressing | MRP1 (ABCC1) | Doxorubicin | No significant change | [3] |
Experimental Protocols
Protocol 1: Calcein-AM Efflux Assay for P-gp (ABCB1) Inhibition
This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate Calcein-AM, which is transported by P-gp.
Materials:
-
P-gp-overexpressing cells (e.g., K562/ADR) and parental cells (e.g., K562)
-
Calcein-AM (stock solution in DMSO)
-
Tariquidar (or other test inhibitors)
-
Assay buffer (e.g., HBSS or phenol red-free medium)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed the P-gp-overexpressing and parental cells into a 96-well plate and allow them to attach overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of Tariquidar (or test compound) in assay buffer for 30-60 minutes at 37°C. Include a positive control (e.g., a known P-gp inhibitor like verapamil) and a negative control (vehicle).
-
Add Calcein-AM to a final concentration of 0.25 µM to each well.[1]
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Wash the cells with ice-cold assay buffer to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the percent inhibition by comparing the fluorescence in the presence of the inhibitor to the controls.
Protocol 2: Mitoxantrone Efflux Assay for BCRP (ABCG2) Inhibition
This assay quantifies the inhibition of BCRP-mediated efflux of the fluorescent substrate mitoxantrone.
Materials:
-
BCRP-overexpressing cells (e.g., MCF-7/MX) and parental cells (e.g., MCF-7)
-
Mitoxantrone (stock solution in DMSO)
-
Tariquidar (or other test inhibitors)
-
Assay buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Plate the BCRP-overexpressing and parental cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of Tariquidar for 10 minutes at 37°C.[1]
-
Add mitoxantrone to a final concentration of 5 µM.[1]
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with cold assay buffer.
-
Measure the intracellular fluorescence of mitoxantrone using a plate reader (Ex/Em: ~610/~685 nm) or by flow cytometry.
-
Determine the inhibitory effect of Tariquidar by comparing the fluorescence in treated cells to untreated controls.
Protocol 3: ATPase Activity Assay
This assay measures the ATP hydrolysis by ABC transporters in the presence of a test compound. For P-gp, inhibitors often decrease ATPase activity, while for BCRP, substrates can stimulate it.
Materials:
-
Membrane vesicles from cells overexpressing the target transporter (P-gp or BCRP)
-
Tariquidar
-
ATP
-
Assay buffer (containing MgCl2)
-
Phosphate detection reagent (e.g., malachite green)
-
96-well plates
Procedure:
-
Incubate the membrane vesicles with various concentrations of Tariquidar in the assay buffer at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a set time (e.g., 20-30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.
-
For P-gp, calculate the percent inhibition of ATPase activity. For BCRP, determine the concentration-dependent stimulation of ATPase activity.
Visualizations
References
- 1. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Unexpected interactions of Tariquidar with other compounds in vitro.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tariquidar in vitro. Below you will find information to address specific issues you might encounter during your experiments, focusing on unexpected interactions with other compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing incomplete reversal of drug resistance with Tariquidar, even at concentrations that should fully inhibit P-glycoprotein (P-gp). What could be the cause?
A1: While Tariquidar is a potent P-gp inhibitor, incomplete reversal of multidrug resistance (MDR) may indicate the involvement of other ATP-binding cassette (ABC) transporters.[1][2] A key off-target interaction for Tariquidar is with the Breast Cancer Resistance Protein (BCRP/ABCG2).[2][3] At lower concentrations (nM range), Tariquidar may act as a substrate for BCRP, while at higher concentrations (approaching µM), it can inhibit BCRP function.[2] Therefore, if your cell line co-expresses P-gp and BCRP, you may need to use higher concentrations of Tariquidar to inhibit both transporters and achieve complete resistance reversal.
Q2: Is Tariquidar a substrate of P-gp? We have seen conflicting reports.
Q3: We are observing unexpected cytotoxicity when co-administering Tariquidar with our compound of interest, even though our compound is not a known P-gp substrate. What could be happening?
A3: Although Tariquidar is considered a third-generation P-gp inhibitor with minimal off-target effects compared to its predecessors, it's important to consider a few possibilities:[4][6]
-
BCRP Inhibition: Your compound of interest might be a substrate of BCRP. At the concentrations used, Tariquidar could be inhibiting BCRP, leading to increased intracellular accumulation and cytotoxicity of your compound.[2]
-
Alteration of Cellular Homeostasis: While less common, high concentrations of any compound can lead to unforeseen effects on cellular processes. Consider running a dose-response curve of Tariquidar alone on your specific cell line to establish its baseline cytotoxicity.
Q4: How does the interaction of Tariquidar with P-gp differ from its interaction with BCRP?
A4: The interactions are distinct. With P-gp, Tariquidar acts as a high-affinity, non-competitive inhibitor, essentially "locking" the transporter in a conformation that prevents it from effluxing substrates.[4][7] In contrast, with BCRP, Tariquidar appears to have a dual role. At low concentrations, it can be transported by BCRP (acting as a substrate). At higher concentrations, it competitively inhibits BCRP-mediated transport.[2] This dual interaction is a critical consideration in experimental design.
Troubleshooting Guides
Problem: Inconsistent results in P-gp inhibition assays.
| Possible Cause | Troubleshooting Step |
| Cell line instability or heterogeneity | Regularly perform cell line authentication and check for consistent P-gp expression levels via Western blot or flow cytometry. |
| Incorrect Tariquidar concentration | Verify the concentration of your Tariquidar stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and substrate. |
| Presence of other efflux transporters (e.g., BCRP) | Test for the expression of BCRP and other relevant ABC transporters in your cell line. If present, consider using a BCRP-specific inhibitor in combination with Tariquidar or using a higher concentration of Tariquidar to inhibit both. |
| Assay-specific issues (e.g., substrate choice) | Ensure your chosen fluorescent substrate (e.g., Rhodamine 123, Calcein-AM) is specific for P-gp and not significantly transported by other efflux pumps in your system. |
Problem: Tariquidar appears to be transported out of the cells.
| Possible Cause | Troubleshooting Step |
| High BCRP expression in the cell line | This is the most likely cause. At low nanomolar concentrations, Tariquidar can be a substrate for BCRP.[2][3] |
| Experimental artifact | Review your experimental protocol for steps that might lead to an underestimation of intracellular Tariquidar, such as overly stringent washing steps that could remove membrane-bound inhibitor. |
Quantitative Data Summary
Table 1: In Vitro Potency of Tariquidar
| Parameter | Value | System | Reference |
| P-gp Binding Affinity (Kd) | 5.1 nM | P-gp | [5] |
| P-gp ATPase Activity Inhibition (IC50) | 5.1 nM | P-gp | [2] |
| BCRP ATPase Activity Stimulation (EC50) | 138.4 ± 21.4 nM | BCRP | [2] |
| Concentration for P-gp Inhibition | 25-80 nM | Multidrug-resistant human tumor cell lines | [4] |
| Concentration for BCRP Inhibition | ≥100 nM | ABCG2-expressing cells | [2] |
Table 2: Effect of Tariquidar on Paclitaxel Cytotoxicity in P-gp Expressing Cells
| Tariquidar Concentration | Paclitaxel IC50 | Cell Line | Reference |
| 0 nM | High (resistance) | KB-8-5-11 (human P-gp) | [3] |
| 10 nM | Significantly decreased (P < 0.01) | KB-8-5-11 (human P-gp) | [3] |
| 100 nM | Significantly decreased (P < 0.001) | KB-8-5-11 (human P-gp) | [3] |
| 1 µM | Significantly decreased (P < 0.001) | KB-8-5-11 (human P-gp) | [3] |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay via Flow Cytometry
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
-
Cell Preparation: Harvest cells in logarithmic growth phase and wash with pre-warmed PBS. Resuspend cells at a concentration of 1 x 10^6 cells/mL in phenol red-free medium.
-
Tariquidar Incubation: Aliquot cell suspension into flow cytometry tubes. Add Tariquidar at various concentrations (e.g., 0, 10, 50, 100, 500 nM) and incubate for 30 minutes at 37°C. Include a positive control (e.g., a known P-gp inhibitor like Verapamil) and a negative control (vehicle).
-
Substrate Loading: Add Rhodamine 123 to a final concentration of 1 µM to all tubes and incubate for 30 minutes at 37°C in the dark.
-
Efflux Period: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cell pellets in fresh, pre-warmed medium (with and without Tariquidar as in step 2) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Flow Cytometry Analysis: Place cells on ice to stop efflux. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., FITC channel). Increased fluorescence in the presence of Tariquidar indicates inhibition of P-gp-mediated efflux.
Protocol 2: ATPase Activity Assay
This assay determines if a compound is a substrate or inhibitor of an ABC transporter by measuring ATP hydrolysis.
-
Membrane Preparation: Prepare crude membranes from cells overexpressing the transporter of interest (e.g., P-gp or BCRP).
-
Assay Setup: In a 96-well plate, combine the membrane preparation with assay buffer containing ATP.
-
Compound Addition: Add Tariquidar at a range of concentrations.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement of Phosphate Release: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay). An increase in Pi release compared to the basal level suggests Tariquidar is stimulating ATPase activity (acting as a substrate, as seen with BCRP). A decrease in verapamil- or substrate-stimulated ATPase activity indicates inhibition (as seen with P-gp).
Visualizations
References
- 1. A Pharmacodynamic Study of Docetaxel in Combination with the P-glycoprotein Antagonist, Tariquidar (XR9576) in Patients with Lung, Ovarian, and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tariquidar Sensitizes Multiple Myeloma Cells to Proteasome Inhibitors via Reduction of Hypoxia-Induced P-gp-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing variability in experimental results with Tariquidar.
This technical support center provides guidance for researchers, scientists, and drug development professionals to address variability in experimental results when using Tariquidar. The following troubleshooting guides and frequently asked questions (FAQs) are designed to resolve specific issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Tariquidar and what is its primary mechanism of action?
Tariquidar is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), also known as ABCB1.[1][2][3] It binds with high affinity to P-gp, locking the transporter in a conformation that prevents the efflux of its substrates from the cell, thereby increasing their intracellular concentration.[4][5][6] Unlike some other P-gp inhibitors, Tariquidar is not a substrate for P-gp itself.[7][8]
Q2: At what concentrations is Tariquidar effective?
Tariquidar is highly potent, with a dissociation constant (Kd) of approximately 5.1 nM for P-gp in CHrB30 cells.[1] Effective concentrations for complete reversal of P-gp-mediated resistance in vitro are typically in the range of 25-80 nM.[1] However, the optimal concentration can vary depending on the cell line, the P-gp substrate being used, and the specific experimental conditions.
Q3: Does Tariquidar inhibit other ABC transporters?
Yes, at higher concentrations, Tariquidar can also inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2).[1][9][10] It has been shown to be a substrate for BCRP and can inhibit BCRP-mediated efflux at concentrations of 100 nM and higher.[9][10][11] Tariquidar does not appear to significantly inhibit Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[7][9] This concentration-dependent dual specificity is a critical factor to consider when designing experiments and interpreting results.
Q4: How should I prepare and store Tariquidar stock solutions?
Tariquidar is a lipophilic compound with poor aqueous solubility.[12] For in vitro experiments, it is recommended to prepare stock solutions in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][12][13][14][15] It is crucial to use fresh, high-quality DMSO, as moisture can reduce solubility.[1] Stock solutions can typically be stored at -20°C for several months.[14] When diluting the stock solution into aqueous buffers or cell culture media, it is important to do so in a stepwise manner and vortex thoroughly to avoid precipitation.[12]
Q5: What are the key considerations for in vivo studies with Tariquidar?
For in vivo experiments, the formulation of Tariquidar is critical for its bioavailability.[16] Due to its low oral bioavailability in humans, it is often administered intravenously.[16] In animal studies, various formulations have been used, including solutions in 2.5% aqueous dextrose.[17] When co-administered with chemotherapeutic agents, Tariquidar has been shown to increase the exposure of these drugs in tissues with high P-gp expression, such as the brain.[14][18] However, the pharmacokinetic interactions can be complex and may vary depending on the specific cytotoxic drug used.[19][20]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no reversal of drug resistance | Suboptimal Tariquidar Concentration: The concentration may be too low to effectively inhibit P-gp in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration of Tariquidar for your experimental setup. A typical starting range for in vitro studies is 10-500 nM.[1] |
| Low P-gp Expression: The cell line may have low or variable P-gp expression levels. | Verify P-gp expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known for high P-gp expression as a positive control.[21] | |
| Tariquidar Precipitation: Tariquidar may have precipitated out of the aqueous solution upon dilution from the DMSO stock. | Prepare fresh dilutions and ensure thorough mixing. Consider using a carrier solvent or a different formulation for in vivo studies.[12] | |
| Off-target Effects: At higher concentrations (>100 nM), Tariquidar can inhibit BCRP/ABCG2, which may confound results if your cells also express this transporter.[9][10] | If possible, use a cell line that only expresses P-gp or use a lower, more specific concentration of Tariquidar. Alternatively, use a specific BCRP inhibitor as a control to dissect the effects. | |
| High background signal in fluorescence-based assays (e.g., Calcein-AM, Rhodamine 123) | Autofluorescence of Tariquidar: Tariquidar itself can be fluorescent.[8] | Run a control with Tariquidar alone (without the fluorescent substrate) to determine its contribution to the signal and subtract this background. |
| Non-specific Dye Accumulation: The fluorescent dye may be accumulating in cells through mechanisms other than P-gp efflux. | Use a P-gp-negative parental cell line as a control to determine the level of non-specific dye uptake. | |
| Variability in ATPase Assay Results | Contamination with other ATPases: Membrane preparations may contain other ATPases that contribute to the signal. | Measure vanadate-sensitive ATPase activity to specifically assess P-gp activity, as vanadate inhibits P-gp's ATPase function.[21] |
| Lipid Environment: The lipid composition of the membrane preparation can influence P-gp's ATPase activity and its stimulation or inhibition by Tariquidar.[5] | Standardize your membrane preparation protocol to ensure consistency in the lipid environment. | |
| Unexpected in vivo toxicity or altered pharmacokinetics of co-administered drugs | Inhibition of Drug Metabolism: While Tariquidar is reported to have fewer interactions with cytochrome P450 enzymes than older P-gp inhibitors, some interactions cannot be entirely ruled out.[20][22] | Carefully monitor for any unexpected toxicities. Conduct pharmacokinetic studies of the co-administered drug in the presence and absence of Tariquidar to assess any potential interactions.[19] |
| Altered Drug Distribution: Tariquidar can significantly alter the distribution of co-administered drugs to various tissues, potentially leading to increased exposure and toxicity in organs protected by P-gp.[14][18] | Start with lower doses of the co-administered drug when used in combination with Tariquidar and carefully monitor for signs of toxicity. |
Data Presentation
Table 1: In Vitro Efficacy of Tariquidar
| Parameter | Cell Line | Value | Reference |
| Kd | CHrB30 | 5.1 nM | [1] |
| IC50 (ATPase activity) | P-gp | 43 nM | [1] |
| EC50 (Doxorubicin accumulation) | CHrB30 | 487 nM | [1] |
| IC50 (Calcein-AM efflux) | ABCB1-expressing | 223 nM | [18] |
| IC50 (Rh123 efflux) | KB-8-5-11 | 74 nM | [8] |
Table 2: Concentration-Dependent Specificity of Tariquidar
| Concentration | Target Transporter(s) | Effect | Reference |
| < 100 nM | P-gp (ABCB1) | Selective Inhibition | [9][10] |
| ≥ 100 nM | P-gp (ABCB1) and BCRP (ABCG2) | Dual Inhibition | [9][10][11] |
Experimental Protocols
Protocol 1: In Vitro Reversal of Multidrug Resistance
-
Cell Seeding: Seed multidrug-resistant (MDR) cells expressing P-gp and the corresponding parental sensitive cell line in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Tariquidar Pre-incubation: The following day, treat the cells with a range of Tariquidar concentrations (e.g., 0-1000 nM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Cytotoxic Drug Addition: Add the cytotoxic P-gp substrate (e.g., Doxorubicin, Paclitaxel) in a serial dilution to both Tariquidar-treated and untreated cells.
-
Incubation: Incubate the plates for a period appropriate for the cytotoxic drug's mechanism of action (typically 48-72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT, SRB, or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for the cytotoxic drug in the presence and absence of Tariquidar. The fold-reversal of resistance is calculated by dividing the IC50 of the cytotoxic drug alone by the IC50 in the presence of Tariquidar.
Protocol 2: Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest P-gp-expressing cells and the parental control cells and resuspend them in a suitable buffer (e.g., phenol red-free medium).
-
Dye Loading: Incubate the cells with a fluorescent P-gp substrate, such as Rhodamine 123 (e.g., 1 µM), for a specified time (e.g., 30 minutes) at 37°C to allow for dye uptake.
-
Washing: Wash the cells with ice-cold buffer to remove excess extracellular dye.
-
Efflux and Inhibition: Resuspend the cells in fresh, pre-warmed buffer containing different concentrations of Tariquidar or a vehicle control. Incubate at 37°C for a set time (e.g., 60-120 minutes) to allow for dye efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity in the presence of Tariquidar indicates inhibition of P-gp-mediated efflux.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. The results can be expressed as a percentage of the control (vehicle-treated) MFI.
Visualizations
Caption: Mechanism of P-gp inhibition by Tariquidar.
Caption: Troubleshooting workflow for Tariquidar experiments.
Caption: Tariquidar's impact on ABC transporter signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. raybiotech.com [raybiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Tariquidar and Elacridar
This guide provides a detailed comparison of the efficacy of two third-generation ATP-binding cassette (ABC) transporter inhibitors, Tariquidar and elacridar. Both compounds are potent inhibitors of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are key mediators of multidrug resistance (MDR) in cancer and limit drug penetration across physiological barriers such as the blood-brain barrier. This comparison is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Tariquidar and elacridar are non-competitive inhibitors of P-gp and also inhibit BCRP.[1][2][3] They bind to the transporters and lock them in a conformation that prevents the efflux of substrate drugs, thereby increasing their intracellular concentration and efficacy.[4] Tariquidar has been shown to inhibit the ATPase activity of P-gp, which is essential for its transport function.[5] Elacridar also modulates the ATPase activity of P-gp.[6] While both are considered dual P-gp/BCRP inhibitors, their relative potencies and specific interactions with these transporters can differ.[7][8]
In Vitro Efficacy
The in vitro efficacy of Tariquidar and elacridar has been evaluated in various cancer cell lines, measuring their ability to inhibit P-gp and BCRP and to reverse drug resistance. The following tables summarize key quantitative data from these studies.
Table 1: P-glycoprotein (P-gp) Inhibition
| Compound | Cell Line | Assay Method | Probe Substrate | IC50 | Reference |
| Tariquidar | CHrB30 | ATPase Activity | - | 43 nM | [9] |
| A2780/ADR | Calcein AM Assay | Calcein AM | 78 nM | [10] | |
| K562/DOX | Rhodamine 123 Efflux | Rhodamine 123 | ~1 µM | [10] | |
| Rat Brain Capillaries | (R)-11C-verapamil uptake | (R)-11C-verapamil | ~40 nM | [11] | |
| Elacridar | P-gp-expressing membranes | [3H]azidopine labeling | [3H]azidopine | 160 nM | [12] |
| CHRC5, OV1/DXR, MCF7/ADR | Doxorubicin/Vincristine Cytotoxicity | Doxorubicin, Vincristine | 20 nM | [13] | |
| 786-O | Cell Viability | - | 0.001-1 µM | [3] |
Table 2: Breast Cancer Resistance Protein (BCRP) Inhibition
| Compound | Cell Line | Assay Method | Probe Substrate | IC50 / Concentration for effect | Reference |
| Tariquidar | ABCG2-expressing cells | Mitoxantrone Accumulation | Mitoxantrone | 100 nM (4-fold increase) | [14] |
| MCF7 MX | Hoechst 33342 Staining | Hoechst 33342 | 1.5 µM | [10] | |
| Elacridar | - | - | - | Potent BCRP inhibitor | [3][12] |
Table 3: Reversal of Multidrug Resistance
| Compound | Cell Line | Chemotherapeutic Agent | Fold Reversal of Resistance | Reference |
| Tariquidar | EMT6/AR1.0, H69/LX4, 2780 AD | Doxorubicin | 22-150 fold (at 0.1 µM) | [9] |
| Elacridar | A2780PR1 (Paclitaxel-resistant) | Paclitaxel | 162-fold (at 0.1 µM) | [15] |
| A2780PR2 (Paclitaxel-resistant) | Paclitaxel | 397-fold (at 0.1 µM) | [15] | |
| A2780PR1 | Doxorubicin | 46-fold (at 0.1 µM) | [15] | |
| A2780PR2 | Doxorubicin | 92.8-fold (at 0.1 µM) | [15] | |
| A2780TR1 (Topotecan-resistant) | Topotecan | 10.88-fold (at 0.1 µM) | [16] | |
| A2780TR2 (Topotecan-resistant) | Topotecan | 6.91-fold (at 0.1 µM) | [16] |
In Vivo Efficacy
In vivo studies have focused on the ability of Tariquidar and elacridar to enhance the brain penetration of P-gp/BCRP substrate drugs and to increase the efficacy of chemotherapeutics in tumor models.
Table 4: In Vivo Efficacy and Pharmacokinetic Modulation
| Compound | Animal Model | Co-administered Drug | Effect | Reference |
| Tariquidar | Rat | (R)-11C-verapamil | 12-fold increase in brain distribution volume (ED50 = 8.4 mg/kg) | [11] |
| Mouse | Doxorubicin | Potentiated antitumor activity against MC26 colon carcinoma | [9] | |
| Mouse | - | ED50 for P-gp inhibition at the BBB: 3.0 mg/kg | [17] | |
| Elacridar | Mouse | - | ED50 for P-gp inhibition at the BBB: 1.2 mg/kg | [17] |
| Mouse | Paclitaxel, Docetaxel | Increased plasma concentrations | [15] | |
| Mouse | Topotecan | Increased bioavailability | [15] | |
| Mouse | Erlotinib, Palbociclib | Complete inhibition of Abcb1 at ~1.0 µM plasma level | [7][18] |
One study directly comparing the two inhibitors in vivo found that elacridar is approximately three times more potent than tariquidar at inhibiting P-gp at the rat blood-brain barrier.[17] Another study concluded that elacridar is a much more potent inhibitor of both P-gp and BCRP at the blood-brain barrier compared to tariquidar.[7][18]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ABC transporter inhibitors. Below are representative protocols for key experiments.
P-gp/BCRP Inhibition Assay (Calcein-AM Efflux Assay)
-
Cell Culture: Human cancer cell lines overexpressing P-gp (e.g., A2780/ADR) or BCRP (e.g., MCF7/MX) and their parental sensitive cell lines are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled plates at a density of 5 x 10^4 cells/well and allowed to attach overnight.
-
Inhibitor Incubation: The culture medium is removed, and cells are washed with phenol red-free medium. Cells are then incubated with various concentrations of Tariquidar or elacridar for 30 minutes at 37°C.
-
Substrate Addition: Calcein-AM, a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases, is added to each well at a final concentration of 1 µM.
-
Incubation and Measurement: The plate is incubated for another 30 minutes at 37°C. The fluorescence intensity is then measured using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is indicative of P-gp inhibition. IC50 values are calculated by plotting the fluorescence intensity against the inhibitor concentration.
Cellular Drug Accumulation Assay
-
Cell Culture and Plating: Similar to the inhibition assay, MDR and parental cells are cultured and seeded in 6-well plates.
-
Inhibitor Pre-incubation: Cells are pre-incubated with Tariquidar or elacridar at various concentrations for 1 hour at 37°C.
-
Radiolabeled Substrate Addition: A radiolabeled P-gp/BCRP substrate (e.g., [3H]-paclitaxel or [14C]-doxorubicin) is added to the medium and incubated for an additional 1-2 hours.
-
Cell Lysis and Scintillation Counting: After incubation, the medium is removed, and the cells are washed with ice-cold PBS. Cells are then lysed with a lysis buffer (e.g., 0.1 N NaOH with 1% SDS). The lysate is collected, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of intracellular drug accumulation is determined and normalized to the total protein content in each well. The fold-increase in accumulation in the presence of the inhibitor compared to the control is calculated.
Visualizing Mechanisms and Workflows
Mechanism of ABC Transporter Inhibition
References
- 1. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P10.21.A THE ABCB1/ABCG2 INHIBITOR ELACRIDAR IS A MORE POTENT PHARMACOENHANCER COMPARED TO TARIQUIDAR FOR TREATMENT OF INTRACRANIAL TUMORS WITH SMALL MOLECULE DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Elacridar hydrochloride | P-gp inhibitor | Probechem Biochemicals [probechem.com]
- 14. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to P-glycoprotein Inhibition: Tariquidar vs. Verapamil
For researchers engaged in oncology, neuroscience, and drug development, overcoming multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) is a critical challenge. P-gp, an ATP-dependent efflux pump, actively transports a wide range of therapeutic agents out of cells, diminishing their efficacy. This guide provides a detailed comparison of two P-gp inhibitors: Verapamil, a first-generation agent, and Tariquidar, a potent third-generation inhibitor. We will delve into their mechanisms, potency, and clinical performance, supported by experimental data and detailed protocols.
Mechanism of Action and Specificity
Verapamil , a calcium channel blocker, was one of the first compounds identified to have P-gp inhibitory effects. It is a P-gp substrate and is thought to competitively inhibit the transport of other substrates. However, its mechanism is complex, with some evidence suggesting non-competitive actions and even an ability to decrease P-gp expression at the mRNA level.[1][2][3] A major drawback of Verapamil is its lack of specificity; the high concentrations required for effective P-gp inhibition lead to significant cardiovascular side effects due to its primary function as a calcium channel blocker.[4]
Tariquidar (XR9576) , in contrast, is a highly potent and specific third-generation P-gp inhibitor developed specifically to overcome MDR.[5][6] It acts as a non-competitive inhibitor, meaning it does not compete with transport substrates for the same binding site.[5][6][7] Tariquidar inhibits the basal ATPase activity of P-gp, suggesting it locks the transporter in a conformation that is unable to hydrolyze ATP for drug efflux.[4][5][8] While highly selective for P-gp at low nanomolar concentrations, studies have shown that at higher concentrations (≥100 nM), Tariquidar can also inhibit another important ABC transporter, Breast Cancer Resistance Protein (BCRP/ABCG2).[9][10][11] It does not, however, significantly inhibit Multidrug Resistance-Associated Protein 1 (MRP1).[11][12]
Potency and Efficacy: A Quantitative Comparison
The difference in potency between Tariquidar and Verapamil is substantial, with Tariquidar being effective at nanomolar concentrations, while Verapamil requires micromolar concentrations. This is reflected in their respective half-maximal inhibitory concentrations (IC50).
| Parameter | Tariquidar | Verapamil | Reference Cell Line/System |
| Generation | Third | First | - |
| P-gp IC50 | ~40 nM | ~2-25 µM | In vitro cell-based assays[13][14] |
| P-gp Binding (Kd) | 5.1 nM | - | N/A |
| Mechanism | Non-competitive | Competitive Substrate | [1][5][7] |
| ATPase Interaction | Inhibits (rodent P-gp), Stimulates (human P-gp) | Stimulates | [2][7][8] |
| Specificity | P-gp, BCRP (at >100 nM) | Non-specific (Calcium channels, CYP3A4) | [11][12] |
Clinical Performance and Outlook
The clinical development trajectories of Verapamil and Tariquidar highlight the evolution of P-gp inhibitor design.
Verapamil: Early clinical trials attempting to use Verapamil as an MDR reversal agent were largely unsuccessful.[4] The primary obstacle was dose-limiting toxicity, particularly hypotension, which prevented the administration of doses high enough to achieve plasma concentrations necessary for effective P-gp inhibition.[4] Furthermore, pharmacokinetic interactions with co-administered chemotherapies complicated its use.
Tariquidar: As a third-generation inhibitor, Tariquidar was designed for high potency and low toxicity. Clinical trials have confirmed that it is well-tolerated, even at doses of 2-3 mg/kg, and does not have significant pharmacokinetic interactions with common chemotherapy agents.[4][6][15] Despite its excellent safety profile and proven ability to inhibit P-gp in vivo, Tariquidar has demonstrated underwhelming results in improving overall response rates in cancer patients.[4] This has led to a shift in its application, with ongoing research exploring its use to improve drug delivery to the brain for neurological disorders and its potential as a PET imaging agent to quantify P-gp expression.[4][15]
| Feature | Tariquidar | Verapamil |
| Clinical Trial Status | Phase I/II trials completed | Early trials largely unsuccessful for MDR |
| Tolerability | Well-tolerated, minimal side effects | Poorly tolerated at P-gp inhibitory doses |
| Dose-Limiting Toxicity | None reported in major trials | Hypotension, cardiotoxicity |
| Pharmacokinetic (PK) Interactions | Minimal | Significant (e.g., with CYP3A4 substrates) |
| Clinical Efficacy (MDR Reversal) | Low overall response rates observed | Ineffective due to toxicity and insufficient dosage |
| Typical Clinical Dose | 150 mg or 2-3 mg/kg (IV) | 480 mg/day (oral) |
Supporting Experimental Data and Protocols
The comparison between these inhibitors is based on various in vitro and in vivo assays. Below are key experimental results and detailed protocols.
In Vivo Brain Penetration Study (PET Imaging)
Positron Emission Tomography (PET) using the P-gp substrate (R)-[11C]-verapamil is a powerful technique to quantify P-gp function at the blood-brain barrier (BBB) in real-time.
Experimental Data: In a study with healthy human volunteers, a 2 mg/kg intravenous dose of Tariquidar resulted in a significant increase in the brain's distribution volume (DV) of (R)-[11C]-verapamil by +24% and the influx rate constant (K1) by +49%.[12][16] In rats, a 15 mg/kg dose of Tariquidar led to a more dramatic 12-fold increase in the brain distribution volume of (R)-[11C]-verapamil.[13][17] These studies conclusively demonstrate Tariquidar's ability to inhibit P-gp at the BBB.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The "specific" P-glycoprotein inhibitor Tariquidar is also a substrate and an inhibitor for breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tolerability of tariquidar - A third generation P-gp inhibitor as add-on medication to antiseizure medications in drug-resistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)-11C-verapamil and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
Validating P-glycoprotein Inhibition by Tariquidar: A Comparative Guide for New Cell Lines
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the P-glycoprotein (P-gp) inhibitory activity of Tariquidar in new cell lines. It offers an objective comparison with other P-gp inhibitors, supported by experimental data and detailed protocols.
Introduction to P-glycoprotein and Tariquidar
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter.[1][2] It functions as an ATP-dependent efflux pump, actively removing a wide variety of structurally diverse compounds from cells.[1][3] This mechanism plays a vital role in protecting cells from toxins but is also a major contributor to multidrug resistance (MDR) in cancer, where its overexpression leads to the failure of chemotherapy.[3][4]
Tariquidar (XR9576) is a potent, third-generation, non-competitive P-gp inhibitor.[3][5] Unlike first and second-generation inhibitors, Tariquidar is highly specific and does not significantly interact with other transporters like MRP1 or the cytochrome P450 system at therapeutic concentrations.[6] It directly interacts with P-gp, inhibiting its function by blocking the transition of the protein to an "open" conformation, which is necessary for drug efflux.[4][7] This potent inhibition can restore the sensitivity of resistant cells to chemotherapeutic agents.[5][8]
Comparative Performance of P-gp Inhibitors
Validating Tariquidar's activity requires comparison against established P-gp inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The table below summarizes IC50 values for Tariquidar and other common inhibitors across various P-gp-overexpressing cell lines, as determined by the Rhodamine 123 efflux assay.
| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| Tariquidar | K562/DOX | Rhodamine 123 | 1.0-3.0 µM (approx.) | [9] |
| Tariquidar | NCI-H460/R | Rhodamine 123 | 1-20 nM (range) | [10] |
| Tariquidar | DLD1-TxR | Rhodamine 123 | 1-20 nM (range) | [10] |
| Elacridar | MCF7R | Rhodamine 123 | 0.05 µM | [2] |
| Verapamil | MCF7R | Rhodamine 123 | 2.6 µM | [2] |
| Cyclosporin A | MCF7R | Rhodamine 123 | 2.1 µM | [2] |
Note: IC50 values can vary significantly based on the cell line, P-gp expression level, and specific assay conditions.[11] Studies have shown Elacridar to be approximately three times more potent than Tariquidar in certain models, while Tariquidar is significantly more potent than first-generation inhibitors like Verapamil.[12][13]
Experimental Validation Workflow
The process of validating P-gp inhibition involves a series of well-defined steps, from cell line selection to data analysis. The following workflow outlines the typical procedure for assessing Tariquidar's activity using a fluorescent substrate accumulation assay.
Detailed Experimental Protocols
Two common and robust methods for quantifying P-gp activity are the Calcein-AM and Rhodamine 123 accumulation assays.
Calcein-AM Accumulation Assay
This high-throughput assay is highly sensitive for measuring P-gp inhibition.[11] Non-fluorescent Calcein-AM is a P-gp substrate that becomes fluorescent calcein after being hydrolyzed by intracellular esterases. P-gp inhibition prevents Calcein-AM efflux, leading to a higher intracellular fluorescence signal.[14]
Materials:
-
P-gp overexpressing cell line (e.g., K562/MDR, MCF7/ADR) and its parental counterpart.
-
Tariquidar, Verapamil (positive control).
-
Calcein-AM stock solution (e.g., 1 mM in DMSO).
-
Assay buffer (e.g., HBSS or phenol red-free medium).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
Protocol:
-
Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow for attachment.
-
Inhibitor Preparation: Prepare serial dilutions of Tariquidar and Verapamil in assay buffer at 2x the final desired concentration.
-
Pre-incubation: Remove the culture medium and add 50 µL of the 2x inhibitor solutions to the respective wells. Add vehicle control to control wells. Incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Prepare a 2x Calcein-AM working solution (e.g., 1 µM) in assay buffer. Add 50 µL to each well for a final concentration of 0.5 µM.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of P-gp inhibition using the formula: % Inhibition = [(F_inhibitor - F_MDR) / (F_parental - F_MDR)] x 100 Where F is the fluorescence of the inhibitor-treated, untreated MDR, and parental cells. Plot the results to determine the IC50 value.[14]
Rhodamine 123 Efflux Assay
Rhodamine 123 is another fluorescent substrate used to assess the function of P-gp.[13] This protocol measures the efflux of the dye, where active P-gp will pump it out, resulting in low intracellular fluorescence.
Materials:
-
P-gp overexpressing and parental cell lines.
-
Tariquidar, Verapamil.
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).[15]
-
Assay buffer or culture medium.
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Cell Preparation: Harvest cells and adjust the density to 1 x 10⁶ cells/mL in culture medium.
-
Inhibitor Treatment: Add various concentrations of Tariquidar or a known inhibitor like Verapamil to the cell suspensions.[2]
-
Dye Loading: Add Rhodamine 123 to a final concentration of ~5 µM.[2] Incubate for 30 minutes at 37°C, protected from light.
-
Efflux Phase: Centrifuge the cells, remove the supernatant, and resuspend them in fresh, pre-warmed medium (containing the inhibitor for the treated samples).
-
Incubation: Incubate for an additional 60-120 minutes at 37°C to allow for dye efflux.[16]
-
Measurement: Place samples on ice to stop the efflux. Analyze the mean fluorescence intensity of the cell population using a flow cytometer.
-
Data Analysis: Increased fluorescence intensity compared to the untreated control indicates inhibition of P-gp-mediated efflux. Determine IC50 values by plotting fluorescence against inhibitor concentration.
Mechanism of P-gp Inhibition by Tariquidar
P-gp utilizes the energy from ATP hydrolysis to undergo conformational changes that bind and transport substrates out of the cell. Tariquidar acts as a non-competitive inhibitor, binding with high affinity (Kd ≈ 5.1 nM) to a site within the transmembrane domain of P-gp.[9] This binding event locks the transporter in a closed or partially closed state, preventing the conformational changes necessary for substrate efflux, even while ATPase activity may still be stimulated.[4][7]
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Tariquidar in Combination with Chemotherapy: A Comparative Guide to Clinical Trial Results
For researchers and drug development professionals navigating the complexities of multidrug resistance in oncology, the P-glycoprotein (P-gp) inhibitor Tariquidar has been a subject of extensive clinical investigation. This guide provides a comparative analysis of clinical trial results for Tariquidar in combination with various chemotherapy agents, juxtaposed with other P-gp inhibitors, offering an objective look at the performance and experimental data to inform future research and development.
Mechanism of Action: P-glycoprotein Inhibition
Multidrug resistance is a significant hurdle in cancer treatment, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. Tariquidar, a third-generation, non-competitive P-gp inhibitor, was developed to counteract this resistance mechanism. It binds to P-gp and inhibits its function, leading to increased intracellular accumulation and enhanced cytotoxicity of co-administered chemotherapy drugs.
Comparative Clinical Trial Data: Tariquidar vs. Other P-gp Inhibitors
Clinical trials have evaluated Tariquidar in combination with a range of chemotherapeutic agents across various cancer types. The following tables summarize key quantitative data from these trials and provide a comparison with other notable P-gp inhibitors.
Table 1: Efficacy of Tariquidar in Combination Chemotherapy
| Cancer Type | Chemotherapy | Phase | No. of Patients | Key Efficacy Results | Citation |
| Advanced Breast Carcinoma | Doxorubicin or Taxane-based | II | 17 | 1 partial response (6%). 29% of patients showed increased sestamibi uptake. | [1][2] |
| Refractory Solid Tumors (Pediatric) | Doxorubicin, Vinorelbine, or Docetaxel | I | 29 | 1 complete response, 2 partial responses (Overall Response Rate ~10%). | [3][4][5] |
| Lung, Ovarian, Cervical Cancer | Docetaxel | Pharmacodynamic | 48 | 10% of patients had a response. | [2][6] |
| Adrenocortical, Ovarian, Cervical, Lung Cancer | Docetaxel or Doxorubicin/Vincristine/Etoposide | - | 31 | Efficacy evaluation ongoing in refractory cancers. | [6] |
| Breast and Renal Carcinoma | Vinorelbine | I | 26 | 1 minor response (breast cancer), 1 partial remission (renal carcinoma). | [7][8][9][10] |
Table 2: Comparison of P-glycoprotein Inhibitors in Clinical Trials
| P-gp Inhibitor | Generation | Combination Chemotherapy | Key Clinical Findings | Challenges |
| Tariquidar | Third | Vinorelbine, Doxorubicin, Docetaxel, Paclitaxel/Carboplatin | Potent P-gp inhibition demonstrated by functional imaging.[7][9][10] Generally well-tolerated with minimal pharmacokinetic interactions with some agents.[6][10] Limited clinical efficacy in improving overall response rates in several trials.[1][2] | Two Phase III trials in NSCLC were terminated early due to toxicity in the Tariquidar arm.[6] |
| Zosuquidar | Third | Doxorubicin, CHOP, Vinorelbine | Can be safely co-administered with doxorubicin.[1][9] Minimal added toxicity and no significant alteration of doxorubicin pharmacokinetics.[11][12] | Modest clinical efficacy observed in trials. |
| Elacridar | Third | Doxorubicin, Paclitaxel, Topotecan | Demonstrated to be safe with mild side effects in combination with doxorubicin.[6] Can increase plasma levels of oral paclitaxel and topotecan.[6][13] | Not further developed in later-stage clinical trials for oncology indications.[6] |
| Valspodar | Second | Paclitaxel/Carboplatin, VAD, Mitoxantrone/Etoposide | Did not improve time to progression or overall survival in advanced ovarian cancer and was more toxic.[2] Showed limited efficacy in refractory multiple myeloma.[14] Required dose reduction of co-administered chemotherapy due to pharmacokinetic interactions.[14][15] | Increased toxicity and significant pharmacokinetic interactions.[14][15][16] |
| Verapamil | First | FEC, VAD | Showed some ability to overcome multidrug resistance in breast cancer and multiple myeloma.[3][17] | High doses required for P-gp inhibition lead to cardiovascular side effects.[18] Limited clinical benefit demonstrated in many studies.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for key studies involving Tariquidar.
Phase I Study of Tariquidar with Vinorelbine
-
Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicity (DLT) of vinorelbine in combination with a fixed dose of Tariquidar.[9][10]
-
Patient Population: 26 patients with various types of cancer.[7][8][9][10]
-
Methodology: This was an open-label, single-arm, dose-escalation trial.[7][9] Patients initially received Tariquidar alone to assess its effect on the accumulation of 99mTc-sestamibi in tumors and normal organs, and on rhodamine efflux from CD56+ mononuclear cells.[7][8][9][10] In the first cycle, vinorelbine pharmacokinetics were monitored with and without Tariquidar.[7][8][9][10] In subsequent cycles, both drugs were administered in combination.[7][8][9][10]
-
Dosing: Tariquidar was administered at a fixed dose of 150 mg.[19] Vinorelbine was administered intravenously on days 1 and 8 of a 21-day cycle, with escalating doses starting from 15 mg/m².[7][9][19]
-
Endpoints: The primary endpoints were MTD and DLT. Secondary endpoints included pharmacokinetic and pharmacodynamic assessments and preliminary anti-tumor activity.[7][9]
Phase I Trial of Tariquidar with Doxorubicin, Vinorelbine, or Docetaxel in Pediatric Patients
-
Objective: To evaluate the tolerance, toxicity, pharmacokinetics, and pharmacodynamics of Tariquidar in combination with one of three chemotherapy agents in pediatric patients with refractory solid tumors.[3][4]
-
Patient Population: 29 patients aged 2 to 18 years with recurrent or refractory solid tumors.[3][4][5]
-
Methodology: This was a phase I dose-escalation study.[3][4] Tariquidar was administered alone and then in combination with either doxorubicin, docetaxel, or vinorelbine.[3][4][5] Pharmacokinetics of Tariquidar and the cytotoxic drugs were assessed.[3][4] P-gp function was evaluated using a rhodamine efflux assay and 99mTc-sestamibi scintigraphy.[3][4][5]
-
Dosing: Tariquidar was administered at doses of 1, 1.5, or 2 mg/kg.[3][4][5]
-
Endpoints: The primary endpoint was to determine the recommended dose of Tariquidar. Secondary endpoints included toxicity, pharmacokinetics, pharmacodynamics, and tumor response.[5]
Visualizing Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a Phase I dose-escalation clinical trial, similar to those conducted for Tariquidar in combination with chemotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase III study of valspodar (PSC 833) combined with paclitaxel and carboplatin compared with paclitaxel and carboplatin alone in patients with stage IV or suboptimally debulked stage III epithelial ovarian cancer or primary peritoneal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidrug-resistant myeloma: laboratory and clinical effects of verapamil as a chemosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 7. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase I trial of a potent P-glycoprotein inhibitor, zosuquidar trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biotin-hpdp.com [biotin-hpdp.com]
- 12. Phase I/II trial of a P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), given orally in combination with the CHOP regimen in patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase III study of PSC-833 (valspodar) in combination with vincristine, doxorubicin, and dexamethasone (valspodar/VAD) versus VAD alone in patients with recurring or refractory multiple myeloma (E1A95): a trial of the Eastern Cooperative Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I trial of doxorubicin, paclitaxel, and valspodar (PSC 833), a modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I study of valspodar (PSC-833) with mitoxantrone and etoposide in refractory and relapsed pediatric acute leukemia: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of P-glycoprotein Inhibitors: From First to Third Generation
A deep dive into the evolution, performance, and experimental evaluation of P-glycoprotein inhibitors, providing researchers and drug development professionals with a comprehensive guide to understanding and selecting the right tools for overcoming multidrug resistance.
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs.[1] Its ability to efflux a wide range of xenobiotics from cells reduces the intracellular concentration and efficacy of therapeutic agents.[1][2] The development of P-gp inhibitors has been a crucial strategy to counteract MDR and enhance drug delivery. This guide provides a comparative analysis of the three generations of P-gp inhibitors, presenting their performance data, detailed experimental protocols for their evaluation, and visualizations of key biological and experimental pathways.
Generational Leap: A Comparative Overview
The development of P-gp inhibitors has progressed through three distinct generations, each aiming to improve potency, specificity, and reduce off-target effects.
First-Generation Inhibitors: These were primarily existing drugs repurposed for their P-gp inhibitory activity.[3] While they demonstrated the potential to reverse MDR, their clinical use was hampered by low affinity for P-gp, requiring high concentrations that often led to unacceptable toxicity.[3][4] Verapamil, a calcium channel blocker, and cyclosporin A, an immunosuppressant, are classic examples of this generation.[3]
Second-Generation Inhibitors: Developed to address the shortcomings of the first generation, these inhibitors, such as dexverapamil and valspodar (PSC-833), offered improved potency and reduced off-target effects.[3][5] However, they were often substrates of and/or interfered with cytochrome P450 enzymes, leading to complex drug-drug interactions and unpredictable pharmacokinetics.[6]
Third-Generation Inhibitors: This generation, including compounds like tariquidar, zosuquidar, and elacridar, was specifically designed for high potency and selectivity for P-gp, with minimal interaction with other transporters or metabolic enzymes.[3][7][8] These inhibitors exhibit nanomolar affinity for P-gp and have shown promise in preclinical studies, although clinical success has remained elusive.[7][8][9]
Performance Data: A Quantitative Comparison
The inhibitory potency of P-gp inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the P-gp-mediated efflux of a substrate by 50%. The following table summarizes the IC50 values for representative P-gp inhibitors from each generation, as determined by various in vitro assays.
| Generation | Inhibitor | Cell Line | Probe Substrate | IC50 (µM) | Reference |
| First | Verapamil | MCF7R | Rhodamine 123 | 5.3 | [10] |
| Cyclosporin A | MCF7R | Rhodamine 123 | 3.6 | [10] | |
| Cyclosporin A | Rat BBB | [3H]Verapamil | 7.2 (EC50) | [11] | |
| Second | PSC-833 (Valspodar) | LLC-MDR1 | Digoxin | 3.0 (in 100% serum) | [12] |
| PSC-833 (Valspodar) | LLC-MDR1 | Daunorubicin | 1.5 (in 100% serum) | [12] | |
| PSC-833 (Valspodar) | LLC-MDR1 | Paclitaxel | 5.7 (in 100% serum) | [12] | |
| Third | Tariquidar | - | [3H]-Vinblastine | 0.487 | [9] |
| Zosuquidar | - | - | - | [8] | |
| Elacridar | MCF7R | Rhodamine 123 | 0.05 | [10] |
Note: IC50 values can vary significantly depending on the cell line, probe substrate, and specific experimental conditions used.
Experimental Protocols: Evaluating P-gp Inhibition
The functional activity of P-gp and its inhibition can be assessed using various in vitro assays. The following are detailed protocols for two commonly used methods: the Rhodamine 123 Efflux Assay and the Doxorubicin Transport Assay.
Rhodamine 123 Efflux Assay
This assay utilizes the fluorescent substrate Rhodamine 123 to measure the efflux activity of P-gp.
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR, MCF7/ADR) and their parental, non-resistant cell line.
-
Cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).
-
P-gp inhibitors (test compounds and positive controls like verapamil or tariquidar).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of the test P-gp inhibitor or a positive control. Incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux Period: Remove the medium containing Rhodamine 123 and the inhibitor. Wash the cells with ice-cold PBS to stop the efflux.
-
Fluorescence Measurement: Add fresh, pre-warmed medium. The intracellular accumulation of Rhodamine 123 can be measured immediately (for influx) or after a further incubation period (30-60 minutes) to allow for efflux. Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.[4][10][13]
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in inhibitor-treated cells to that in untreated cells. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Doxorubicin Transport Assay
This assay measures the intracellular accumulation of the chemotherapeutic drug doxorubicin, which is a P-gp substrate and is naturally fluorescent.
Materials:
-
P-gp overexpressing cells and their parental cell line.
-
Cell culture medium.
-
PBS.
-
Doxorubicin stock solution.
-
P-gp inhibitors.
-
Fluorescence microscope or flow cytometer.
-
Cell lysis buffer.
-
HPLC system (for quantitative analysis).
Protocol:
-
Cell Seeding and Treatment: Seed cells as described for the Rhodamine 123 assay. Treat the cells with the P-gp inhibitor for 30-60 minutes.
-
Doxorubicin Incubation: Add doxorubicin to the desired final concentration (e.g., 10 µM) and incubate for 1-2 hours at 37°C.
-
Washing: Remove the medium and wash the cells thoroughly with ice-cold PBS to remove extracellular doxorubicin.
-
Qualitative Analysis (Fluorescence Microscopy): Observe the intracellular doxorubicin fluorescence using a fluorescence microscope. In P-gp overexpressing cells, doxorubicin accumulation will be lower (less fluorescence) compared to parental cells or cells treated with a P-gp inhibitor.[14]
-
Quantitative Analysis (Flow Cytometry): Harvest the cells and resuspend them in PBS. Analyze the intracellular doxorubicin fluorescence using a flow cytometer.
-
Quantitative Analysis (HPLC): Lyse the cells and extract the intracellular doxorubicin. Quantify the doxorubicin concentration using a validated HPLC method.[15]
-
Data Analysis: Compare the intracellular doxorubicin concentration in inhibitor-treated cells to that in untreated cells to determine the extent of P-gp inhibition.
Visualizing the Landscape: Pathways and Processes
Evolution of P-gp Inhibitors
The development of P-gp inhibitors has been a stepwise progression, with each generation building upon the knowledge gained from the last.
Caption: The evolution of P-gp inhibitors from first to third generation.
Experimental Workflow for P-gp Inhibitor Screening
A typical workflow for identifying and characterizing novel P-gp inhibitors involves a series of in vitro assays.
Caption: A standard experimental workflow for screening P-gp inhibitors.
Signaling Pathways Regulating P-gp Expression
The expression of P-gp is regulated by a complex network of signaling pathways, which can be targeted to modulate its activity.
Caption: Key signaling pathways involved in the regulation of P-gp expression.[1][16][17]
Conclusion
The journey from the first to the third generation of P-gp inhibitors reflects a significant advancement in our understanding of multidrug resistance and our ability to design targeted therapies. While the clinical translation of these inhibitors has been challenging, the tools and methodologies outlined in this guide provide a robust framework for continued research and development. By employing standardized experimental protocols and understanding the intricate signaling networks that regulate P-gp, scientists can more effectively evaluate and develop novel strategies to overcome one of the most significant hurdles in cancer therapy and drug development.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic effect of cyclosporin A and verapamil in overcoming vincristine resistance of multidrug-resistant cultured human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PSC-833, a frontier in modulation of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The multidrug resistance modulator valspodar (PSC 833) is metabolized by human cytochrome P450 3A. Implications for drug-drug interactions and pharmacological activity of the main metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of third generation P-glycoprotein inhibitors on the sensitivity of drug-resistant and -susceptible isolates of Haemonchus contortus to anthelmintics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased Expression of P-Glycoprotein and Doxorubicin Chemoresistance of Metastatic Breast Cancer Is Regulated by miR-298 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differences in Transport Characteristics and Cytotoxicity of Epirubicin and Doxorubicin in HepG2 and A549 Cells | Anticancer Research [ar.iiarjournals.org]
- 16. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 17. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Tariquidar for P-glycoprotein over other transporters.
Tariquidar, a third-generation P-glycoprotein (P-gp, ABCB1) inhibitor, has been widely recognized for its high potency and specificity in reversing multidrug resistance mediated by this transporter.[1][2][3] However, emerging evidence reveals a more complex interaction profile, with notable activity against other ATP-binding cassette (ABC) transporters, particularly the Breast Cancer Resistance Protein (BCRP, ABCG2).[4][5][6][7] This guide provides a detailed comparison of Tariquidar's specificity for P-gp over other key transporters like BCRP and the Multidrug Resistance-associated Protein 1 (MRP1, ABCC1), supported by experimental data and methodologies.
Quantitative Comparison of Inhibitory Activity
While initially developed as a highly specific P-gp inhibitor, studies have demonstrated that Tariquidar's selectivity is concentration-dependent. At lower nanomolar concentrations, it exhibits significant specificity for P-gp. However, as the concentration increases, its inhibitory activity extends to BCRP.[4][5][6][7] Tariquidar shows minimal to no activity against MRP1.[5][6][8]
| Transporter | Parameter | Value | Cell Line / System | Reference Substrate |
| P-glycoprotein (P-gp/ABCB1) | Kd | 5.1 nM | --- | --- |
| IC50 (ATPase) | 43 ± 9 nM | --- | --- | |
| IC50 | 15 - 223 nM | Various cancer cell lines | Various P-gp substrates | |
| IC50 | ~0.04 µM | in vitro | --- | |
| BCRP (ABCG2) | Inhibition | ~50% at 100 nM | ABCG2-expressing cells | Mitoxantrone |
| Ki (for ATPase) | 138.4 ± 21.4 nM | --- | --- | |
| MRP1 (ABCC1) | Inhibition | No significant inhibition | ABCC1-expressing cells | Calcein-AM |
Experimental Protocols
The determination of Tariquidar's specificity involves a variety of in vitro assays. Below are the methodologies for key experiments cited in the literature.
Fluorescent Substrate Accumulation Assay
This assay measures the ability of an inhibitor to block the efflux of a fluorescent substrate from cells overexpressing a specific transporter.
-
Cell Lines: Paired cell lines are typically used: a parental cell line with low transporter expression and a cell line overexpressing the transporter of interest (e.g., ABCB1-expressing, ABCG2-expressing, or ABCC1-expressing cells).[5][6]
-
Fluorescent Substrates:
-
P-gp: Calcein-AM is a common substrate.[5][6][8] It is non-fluorescent until intracellular esterases cleave the acetoxymethyl (AM) ester, releasing the fluorescent calcein. P-gp actively effluxes calcein-AM, thus P-gp inhibition leads to increased intracellular fluorescence. Rhodamine-123 is another substrate used.[9]
-
BCRP: Mitoxantrone, a fluorescent anticancer drug, is a known BCRP substrate.[5][6][8]
-
MRP1: Calcein-AM can also be used to assess MRP1 activity.[10]
-
-
Procedure:
-
Cells are seeded in microplates and allowed to adhere.
-
The cells are pre-incubated with varying concentrations of Tariquidar or a control inhibitor (e.g., Cyclosporin A for P-gp, Fumitremorgin C for BCRP, MK-571 for MRP1).[6]
-
The fluorescent substrate is added, and the incubation continues.
-
After incubation, cells are washed to remove the extracellular substrate.
-
Intracellular fluorescence is measured using a fluorescence plate reader or flow cytometry.[9]
-
An increase in fluorescence in the presence of the inhibitor indicates transporter inhibition.
-
ATPase Activity Assay
ABC transporters utilize ATP hydrolysis to power substrate efflux. This assay measures the effect of a compound on the ATPase activity of the transporter.
-
System: Purified transporter protein reconstituted in a lipid environment or membrane vesicles from cells overexpressing the transporter are used.
-
Procedure:
-
The transporter preparation is incubated with varying concentrations of Tariquidar.
-
ATP is added to initiate the reaction.
-
The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released, often using a colorimetric method.
-
Inhibition of ATPase activity suggests the compound is an inhibitor, while stimulation can indicate it is a substrate. Tariquidar has been shown to potently inhibit P-gp's ATPase activity.[1]
-
[³H]-Tariquidar Accumulation Assay
This assay determines if Tariquidar itself is a substrate for a particular transporter.
-
Cell Lines: Paired parental and transporter-overexpressing cell lines are used.
-
Radiolabeled Compound: [³H]-Tariquidar is used as the substrate.
-
Procedure:
-
Cells are incubated with a low concentration of [³H]-Tariquidar.
-
In parallel, some cells are co-incubated with a known inhibitor of the transporter being studied.
-
After a set time, the cells are washed and lysed.
-
The intracellular radioactivity is measured using a scintillation counter.
-
Lower accumulation of [³H]-Tariquidar in transporter-overexpressing cells compared to parental cells suggests it is a substrate. This effect should be reversible by a known inhibitor of that transporter. Studies have shown that Tariquidar is a substrate for BCRP but not for P-gp or MRP1.[5][6]
-
Visualizing Tariquidar's Specificity and Experimental Workflow
Caption: Concentration-dependent inhibition profile of Tariquidar.
Caption: Typical workflow for a fluorescent substrate accumulation assay.
Conclusion
While Tariquidar is a potent and highly specific inhibitor of P-glycoprotein at low nanomolar concentrations, its selectivity profile changes with increasing doses.[4][5][7] At concentrations of 100 nM and higher, Tariquidar also effectively inhibits BCRP, demonstrating a dual P-gp/BCRP inhibitory action.[4][5][6][7][8] Importantly, Tariquidar does not significantly inhibit MRP1.[5][6][8] Furthermore, Tariquidar has been identified as a substrate for BCRP, a characteristic that is not observed with P-gp or MRP1.[5][6] This detailed understanding of Tariquidar's specificity is crucial for researchers in drug development and for the design of experiments aimed at overcoming multidrug resistance, ensuring the accurate interpretation of in vitro and in vivo study results.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The "specific" P-glycoprotein inhibitor Tariquidar is also a substrate and an inhibitor for breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
Tariquidar's Impact on Cross-Resistance in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tariquidar's performance in reversing multidrug resistance (MDR) in cancer cells against other P-glycoprotein (P-gp) inhibitors. The information presented is supported by experimental data to aid in the evaluation and strategic design of novel cancer therapies.
Introduction to Tariquidar and Multidrug Resistance
Multidrug resistance is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). P-gp functions as a drug efflux pump, reducing the intracellular concentration of various chemotherapeutic agents and rendering cancer cells resistant to a broad spectrum of drugs. Tariquidar (XR9576) is a potent, third-generation, non-competitive P-gp inhibitor designed to reverse this resistance. This guide explores the cross-resistance profiles of cancer cells treated with Tariquidar, comparing its efficacy with other P-gp inhibitors and detailing the experimental basis of these findings.
Comparative Efficacy of P-gp Inhibitors
Tariquidar has demonstrated significant potency in reversing P-gp-mediated resistance. The following tables summarize key quantitative data from various studies, comparing Tariquidar with other P-gp inhibitors like Elacridar and Zosuquidar.
Table 1: Reversal of Chemotherapeutic Resistance by Tariquidar
| Cell Line | Chemotherapeutic Agent | Tariquidar Concentration | Fold Reversal of Resistance | IC50 without Tariquidar (nM) | IC50 with Tariquidar (nM) |
| SKOV-3TR (Ovarian) | Paclitaxel | Co-administered in liposomes | ~80.6 | 2743 | 34 |
| ABCB1-expressing | Doxorubicin | 100 nM | 30 | - | - |
| NCI/ADR-RES (Ovarian) | Doxorubicin | 300 nM | 14.9 | 15700 | 1053 |
| NCI/ADR-RES (Ovarian) | Vinblastine | 300 nM | 333.3 | - | - |
Data compiled from multiple sources, showcasing Tariquidar's ability to re-sensitize resistant cancer cells to various chemotherapeutics.[1][2][3]
Table 2: Comparative Inhibitory Activity of Third-Generation P-gp Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line/System | Assay |
| Tariquidar | P-gp | 223 | ABCB1-overexpressing | Calcein-AM efflux |
| Elacridar | P-gp | 193 | ABCB1-overexpressing | Calcein-AM efflux |
| Zosuquidar | P-gp | - | - | - |
This table provides a snapshot of the in vitro inhibitory potency of Tariquidar compared to Elacridar. Data for Zosuquidar under directly comparable conditions was not available in the reviewed literature.[4]
Table 3: Tariquidar's Activity on Other ABC Transporters
| Transporter | Effect | Concentration | Assay |
| BCRP (ABCG2) | Inhibition | ≥100 nM | Mitoxantrone Accumulation |
| BCRP (ABCG2) | Substrate | Low concentrations | [³H]tariquidar Accumulation |
| MRP1 (ABCC1) | No significant inhibition | Up to 1 µM | - |
Tariquidar also interacts with other ABC transporters, notably BCRP, which can influence its overall effect on drug resistance.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate P-gp inhibition.
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123.
-
Cell Preparation: Culture P-gp overexpressing cells and a parental (sensitive) cell line to 70-80% confluency.
-
Loading: Incubate the cells with 1-5 µM rhodamine 123 for 30-60 minutes at 37°C in the dark.
-
Inhibitor Treatment: In parallel, incubate cells with rhodamine 123 in the presence of varying concentrations of Tariquidar or other P-gp inhibitors.
-
Efflux: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123. Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for another 30-60 minutes at 37°C to allow for efflux.
-
Data Acquisition: Pellet the cells by centrifugation, resuspend in cold PBS, and immediately analyze the intracellular fluorescence using a flow cytometer (excitation at 488 nm, emission at ~525 nm).
-
Analysis: Compare the mean fluorescence intensity (MFI) of cells treated with the inhibitor to untreated resistant cells and sensitive cells. An increase in MFI in the inhibitor-treated cells indicates inhibition of P-gp-mediated efflux.
Calcein-AM Efflux Assay
Calcein-AM is another fluorescent substrate used to assess P-gp activity.
-
Cell Seeding: Seed P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of Tariquidar or other inhibitors for 30-60 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM (final concentration 0.5-1 µM) to all wells and incubate for another 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).
-
Data Analysis: Increased calcein fluorescence in the presence of an inhibitor indicates reduced efflux and therefore P-gp inhibition.
P-glycoprotein ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
-
Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cells.
-
Assay Reaction: In a 96-well plate, combine the membrane preparation with an ATP-regenerating system (containing pyruvate kinase and lactate dehydrogenase) and NADH.
-
Inhibitor Addition: Add varying concentrations of Tariquidar or other test compounds.
-
Initiation: Start the reaction by adding ATP.
-
Measurement: Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by P-gp.
-
Analysis: Determine the effect of the inhibitor on the basal and substrate-stimulated ATPase activity of P-gp.
Visualizing Cellular Pathways and Workflows
The following diagrams illustrate the mechanism of P-gp mediated drug resistance and the experimental workflow for assessing P-gp inhibition.
Caption: P-gp efflux of chemotherapeutics and its inhibition by Tariquidar.
Caption: Workflow for assessing P-gp inhibition using a fluorescent dye.
Caption: P-gp inhibition by Tariquidar promotes apoptosis.
Conclusion
Tariquidar is a highly potent, third-generation P-gp inhibitor that effectively reverses multidrug resistance in a variety of cancer cell lines. Its ability to re-sensitize resistant cells to chemotherapeutic agents like paclitaxel and doxorubicin is well-documented. While it shows high potency, it is important to consider its interactions with other ABC transporters, such as BCRP, in the design of therapeutic strategies. The provided experimental protocols offer a foundation for further investigation and comparative analysis of Tariquidar and other MDR modulators. The development of effective P-gp inhibitors like Tariquidar remains a critical area of research in the ongoing effort to overcome chemotherapy resistance in cancer.
References
- 1. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reversal of multidrug resistance in ovarian carcinoma cells by co-application of tariquidar and paclitaxel in transferrin-targeted polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of chemoresistance in ovarian cancer by co-delivery of a P-glycoprotein inhibitor and paclitaxel in a liposomal platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]
Reversing the Resistance: An In Vivo Comparative Guide to Tariquidar in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a critical hurdle in the successful treatment of many cancers. A key mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. This guide provides an in vivo comparative analysis of Tariquidar, a potent third-generation P-gp inhibitor, against other notable alternatives, supported by experimental data to aid researchers in the selection and application of MDR reversal agents.
Comparative Efficacy of P-gp Inhibitors in Vivo
Tariquidar has demonstrated significant efficacy in reversing P-gp-mediated multidrug resistance in various in vivo models. Its performance, when compared to other third-generation inhibitors such as Elacridar and Zosuquidar, highlights its potential in clinical applications.
| Inhibitor | Animal Model | Chemotherapy Agent | Fold Increase in Brain Distribution of P-gp Substrate | In Vivo P-gp Inhibition (ED50) | Key Findings |
| Tariquidar | Rat | (R)-[11C]verapamil | Up to 11-fold | 3.0 +/- 0.2 mg/kg | Effectively inhibits P-gp at the blood-brain barrier.[1] |
| Elacridar | Rat | (R)-[11C]verapamil | Up to 11-fold | 1.2 +/- 0.1 mg/kg | Approximately three times more potent than Tariquidar in this model.[1] |
| Zosuquidar | Mouse (P388/ADR xenograft) | Doxorubicin | Not directly measured | Not specified | Significantly increased survival when combined with doxorubicin.[2] |
| Inhibitor | Patient Population | Chemotherapy Agent | Effect on Chemosensitivity | Notable Toxicities |
| Tariquidar | Lung, Ovarian, Cervical Cancer | Docetaxel | 4 partial responses in 48 patients; increased sestamibi uptake in tumors of most lung cancer patients.[3] | Minimal non-hematologic grade 3/4 toxicities.[3] |
| Tariquidar | Advanced Solid Tumors | Vinorelbine | 1 partial remission (renal carcinoma), 1 minor response (breast cancer).[4] | Dose-limiting neutropenia at higher vinorelbine doses.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols employed in the in vivo assessment of Tariquidar and its alternatives.
In Vivo P-glycoprotein Inhibition Assessment using PET Imaging
Objective: To quantify the in vivo potency of P-gp inhibitors at the blood-brain barrier.
Procedure:
-
Animal Model: Sprague-Dawley rats are typically used.
-
Radiotracer: (R)-[11C]verapamil, a P-gp substrate, is synthesized and purified.
-
Inhibitor Administration: Tariquidar or Elacridar is administered intravenously at varying doses.
-
PET Scanning: Following inhibitor administration, (R)-[11C]verapamil is injected, and dynamic PET scans are acquired to measure its brain distribution.
-
Data Analysis: The distribution volumes (DV) of the radiotracer in the brain are calculated. The half-maximum effective dose (ED50) for P-gp inhibition is determined by plotting the increase in DV against the inhibitor dose.[1]
Chemosensitization in Xenograft Models
Objective: To evaluate the ability of P-gp inhibitors to enhance the efficacy of chemotherapeutic agents in tumor-bearing mice.
Procedure:
-
Cell Lines: P-gp overexpressing cancer cell lines (e.g., P388/ADR) and their sensitive parental counterparts are used.
-
Xenograft Establishment: Nude mice are subcutaneously or intraperitoneally injected with the cancer cells to establish tumors.
-
Treatment Regimen: Once tumors are established, mice are treated with the chemotherapeutic agent (e.g., doxorubicin) alone, the P-gp inhibitor (e.g., Zosuquidar) alone, or a combination of both.[2]
-
Efficacy Assessment: Tumor volume and mouse survival are monitored over time. A significant reduction in tumor growth and an increase in lifespan in the combination group compared to single-agent groups indicate successful chemosensitization.[2]
Clinical Evaluation of P-gp Inhibition and Chemosensitization
Objective: To assess the safety, pharmacokinetics, and efficacy of Tariquidar in combination with chemotherapy in cancer patients.
Procedure:
-
Patient Selection: Patients with advanced, chemotherapy-resistant cancers are enrolled.
-
Functional Imaging: Baseline and post-Tariquidar administration imaging with a P-gp substrate like 99mTc-sestamibi is performed to assess P-gp inhibition in tumors and normal tissues.[3][4]
-
Pharmacokinetic Analysis: Blood samples are collected to determine the pharmacokinetic profiles of both Tariquidar and the co-administered chemotherapeutic agent.[5]
-
Treatment Cycles: Patients receive multiple cycles of chemotherapy in combination with Tariquidar.
-
Response Evaluation: Tumor response is assessed using standard criteria (e.g., RECIST), and toxicities are monitored and graded.[3]
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the P-gp-mediated multidrug resistance pathway and a typical experimental workflow for evaluating MDR reversal in vivo.
Caption: P-gp utilizes ATP hydrolysis to efflux chemotherapeutic drugs, leading to resistance. Tariquidar inhibits this process.
Caption: A typical workflow for assessing the in vivo efficacy of an MDR reversal agent like Tariquidar in a preclinical cancer model.
References
- 1. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tariquidar Salt Forms for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical and biological properties of Tariquidar free base and its methanesulfonate, dimesylate, and dihydrochloride salts.
Tariquidar, a potent third-generation P-glycoprotein (P-gp) inhibitor, holds significant promise in overcoming multidrug resistance in oncology and enhancing drug delivery to the central nervous system. The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a compound's solubility, stability, bioavailability, and ultimately its therapeutic efficacy. This guide provides a head-to-head comparison of Tariquidar free base and its commonly available salt forms: methanesulfonate, dimesylate, and dihydrochloride, to aid researchers, scientists, and drug development professionals in selecting the optimal form for their specific applications.
Executive Summary
While direct head-to-head comparative studies under identical experimental conditions are limited, a comprehensive review of available data from various sources allows for a comparative assessment of the different salt forms of Tariquidar. The salt forms, in general, offer improved aqueous solubility compared to the free base, a critical factor for formulation development. The methanesulfonate hydrate salt has demonstrated some aqueous solubility, particularly with the aid of sonication and heat. The dihydrochloride salt is also expected to have enhanced aqueous solubility. The dimesylate salt has been successfully formulated for in vivo preclinical studies, demonstrating good oral bioavailability in rats.
From a biological standpoint, the P-gp inhibitory activity is an intrinsic property of the Tariquidar molecule. Therefore, all forms are expected to exhibit potent P-gp inhibition. However, the differences in physicochemical properties among the salt forms can influence their formulation, dissolution, and subsequent absorption, potentially leading to variations in in vivo performance.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the available quantitative data for Tariquidar free base and its salt forms. It is important to note that the data has been compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 1: Physicochemical Properties of Tariquidar and Its Salt Forms
| Property | Tariquidar (Free Base) | Tariquidar Methanesulfonate Hydrate | Tariquidar Dimesylate | Tariquidar Dihydrochloride |
| Molecular Formula | C₃₈H₃₈N₄O₆ | C₃₉H₄₂N₄O₉S | C₄₀H₄₆N₄O₁₂S₂ | C₃₈H₄₀Cl₂N₄O₆ |
| Molecular Weight | 646.73 g/mol | 746.84 g/mol | 838.95 g/mol | 719.66 g/mol |
| Aqueous Solubility | Insoluble[1] | 5.56 mg/mL (with sonication and heating)[2] | Data not available | Data not available |
| DMSO Solubility | 16 mg/mL[3] | ≥ 296 mg/mL[2] | Data not available | 35.98 mg/mL[4] |
| Hygroscopicity | Data not available | Data not available | Data not available | Data not available |
| Stability | Stable powder at -20°C for 3 years[5] | Stock solutions stable for 6 months at -80°C[3] | Data not available | Stable powder at -20°C |
Table 2: Biological Performance of Tariquidar
| Parameter | Value | Salt Form Used (if specified) |
| P-gp Binding Affinity (Kd) | 5.1 nM[5] | Not specified |
| P-gp ATPase Activity Inhibition (IC₅₀) | 43 nM[5] | Not specified |
| Reversal of P-gp Mediated Resistance (EC₅₀) | 487 nM[5] | Not specified |
| Oral Bioavailability (in rats) | ~72-86%[6][7] | Dimesylate |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different salt forms. Below are protocols for key experiments to evaluate the performance of Tariquidar.
P-glycoprotein Inhibition: Rhodamine 123 Efflux Assay
This assay is a widely used method to assess the inhibitory activity of compounds on P-gp function in cell lines overexpressing the transporter.
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR, K562/DOX) and the corresponding parental cell line.
-
Rhodamine 123 (fluorescent P-gp substrate).
-
Tariquidar salt forms to be tested.
-
Positive control inhibitor (e.g., Verapamil).
-
Cell culture medium and buffers (e.g., HBSS).
-
Fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the Tariquidar salt forms or the positive control for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C to allow for substrate accumulation.
-
Efflux: Wash the cells with cold buffer to remove extracellular Rhodamine 123. Add fresh, pre-warmed buffer (with or without the test compounds) and incubate for 1-2 hours at 37°C to allow for P-gp-mediated efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percentage of inhibition of Rhodamine 123 efflux for each concentration of the Tariquidar salt forms compared to the untreated control. Determine the IC₅₀ value for each salt form.
P-glycoprotein ATPase Activity Assay
This biochemical assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Materials:
-
P-gp-containing membrane vesicles.
-
ATP.
-
Tariquidar salt forms to be tested.
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).
-
Spectrophotometer.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the P-gp membrane vesicles with various concentrations of the Tariquidar salt forms in an appropriate assay buffer.
-
Initiate Reaction: Add ATP to initiate the ATPase reaction. Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in the presence of different concentrations of the Tariquidar salt forms. Determine the effect of each salt form on the basal and/or substrate-stimulated ATPase activity of P-gp and calculate the IC₅₀ or EC₅₀ values.
Visualizations
Signaling Pathway: P-glycoprotein Efflux Pump Mechanism and Inhibition
Experimental Workflow: Rhodamine 123 Efflux Assay
Conclusion
The choice of a salt form for Tariquidar can have significant implications for its development as a therapeutic agent. While the intrinsic P-gp inhibitory activity resides in the parent molecule, the physicochemical properties conferred by the different salt forms can impact formulation, stability, and in vivo performance. The methanesulfonate and dihydrochloride salts offer potential advantages in terms of aqueous solubility, which is a crucial parameter for many dosage forms. The dimesylate salt has demonstrated promising oral bioavailability in preclinical models.
Further head-to-head studies are warranted to provide a more definitive comparison of the dissolution profiles, stability under various conditions (temperature, humidity, pH), and hygroscopicity of these salt forms. Such data would be invaluable for the rational selection of the optimal Tariquidar salt form for clinical development and would facilitate the formulation of robust and effective drug products to combat multidrug resistance.
References
- 1. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the P-gp Inhibitor Tariquidar in Rats After Intravenous, Oral, and Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Tariquidar in Cancer Research: A Comparative Guide to P-glycoprotein Inhibition
For researchers, scientists, and drug development professionals, this guide provides a meta-analysis of studies utilizing Tariquidar for cancer research. It offers an objective comparison with alternative P-glycoprotein inhibitors, supported by experimental data, to aid in the strategic design of future oncology studies.
Tariquidar, a third-generation non-competitive inhibitor of P-glycoprotein (P-gp), has been a focal point in efforts to overcome multidrug resistance (MDR) in cancer. P-gp, an ATP-binding cassette (ABC) transporter encoded by the ABCB1 gene, functions as a drug efflux pump, reducing the intracellular concentration of various chemotherapeutic agents and thereby diminishing their efficacy. This guide delves into the comparative efficacy and experimental validation of Tariquidar against other notable P-gp inhibitors, Zosuquidar and Elacridar.
Comparative Analysis of P-gp Inhibitors
The development of P-gp inhibitors has progressed through three generations, each aiming to improve potency, specificity, and reduce toxicity. Tariquidar, Zosuquidar, and Elacridar represent the pinnacle of this development as third-generation inhibitors. While they have shown significant promise in preclinical studies, their translation to clinical success has been met with challenges.
In Vitro Potency
The intrinsic potency of these inhibitors is a critical determinant of their potential clinical utility. This is often quantified by the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), which measures the affinity of the inhibitor for P-gp.
| Inhibitor | P-gp Affinity (Kd) | P-gp Inhibition (IC50) | Cell Line | Assay | Reference |
| Tariquidar | 5.1 nM | 4.1 nM | P-gp overexpressing cells | [³H]-azidopine photolabeling | [1] |
| 78 nM | A2780/ADR | Calcein AM efflux | |||
| Zosuquidar | 59 nM (Ki) | 59 nM | SW-620/AD300 | Paclitaxel cytotoxicity reversal | |
| Elacridar | Not explicitly found | ~50 nM | MCF7R | Rhodamine 123 accumulation |
Note: IC50 values can vary significantly based on the cell line and experimental conditions used. The data presented here is for comparative purposes.
Clinical Performance and Toxicity
Clinical trials have been conducted to evaluate the safety and efficacy of these P-gp inhibitors when used in combination with standard chemotherapy regimens. A consistent finding across trials is the effective inhibition of P-gp at tolerated doses. However, this has not consistently translated into significantly improved tumor response rates.
| Inhibitor | Cancer Type(s) Studied | Key Findings | Common Toxicities (in combination with chemotherapy) | References |
| Tariquidar | Lung, Ovarian, Cervical, Breast, Refractory Solid Tumors | Demonstrated potent P-gp inhibition. Modest clinical activity with some partial responses observed. No significant pharmacokinetic interactions with co-administered chemotherapy. | Neutropenia, abdominal pain, anorexia, fatigue. | [2] |
| Zosuquidar | Advanced Malignancies, Metastatic Breast Cancer | Well-tolerated with evidence of P-gp inhibition. Limited improvement in overall response rates. | Cerebellar dysfunction, hallucinations (oral formulation). | [2] |
| Elacridar | Solid Tumors | Increased bioavailability of orally administered chemotherapeutics (e.g., paclitaxel, topotecan). Generally well-tolerated. | Neutropenia. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of P-gp inhibitors.
Rhodamine 123 Efflux Assay for P-gp Function
This assay is a standard method to functionally assess P-gp activity in vitro. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, the dye is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence, which can be quantified using flow cytometry.
Materials:
-
P-gp overexpressing cancer cell line (e.g., K562/DOX, MCF-7/ADR) and a parental control cell line.
-
Rhodamine 123 (stock solution in DMSO).
-
P-gp inhibitors (Tariquidar, Verapamil - as a positive control).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Culture P-gp overexpressing and parental cells to 70-80% confluency. Harvest and wash the cells with PBS. Resuspend the cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Incubation: Aliquot the cell suspension into flow cytometry tubes. Add the P-gp inhibitors at the desired concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Verapamil). Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C in the dark.
-
Efflux: Pellet the cells by centrifugation and remove the supernatant. Resuspend the cells in fresh, pre-warmed culture medium (without Rhodamine 123 but with the respective inhibitors). Incubate for 1-2 hours at 37°C to allow for dye efflux.
-
Flow Cytometry Analysis: Wash the cells with ice-cold PBS and resuspend in PBS. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., excitation at 488 nm, emission at 525 nm).
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell populations is determined. An increase in MFI in the presence of an inhibitor compared to the vehicle control indicates P-gp inhibition.
99mTc-Sestamibi Scintigraphy for In Vivo P-gp Function
Technetium-99m Sestamibi (99mTc-sestamibi) is a radiopharmaceutical that is a substrate of P-gp. Its accumulation in tumors and normal tissues can be visualized and quantified using single-photon emission computed tomography (SPECT). Inhibition of P-gp results in increased retention of 99mTc-sestamibi.
Materials:
-
Patient or animal model with a tumor expressing P-gp.
-
99mTc-sestamibi.
-
P-gp inhibitor (e.g., Tariquidar).
-
SPECT scanner.
Procedure:
-
Baseline Imaging: A baseline scan is performed before the administration of the P-gp inhibitor. The subject is injected intravenously with a weight-adjusted dose of 99mTc-sestamibi.
-
Image Acquisition: Dynamic or static images are acquired over a specified period (e.g., 1-2 hours) to measure the uptake and washout of the radiotracer in the tumor and reference tissues (e.g., liver, heart).
-
P-gp Inhibitor Administration: The P-gp inhibitor is administered to the subject (e.g., intravenously).
-
Post-Inhibitor Imaging: After a predetermined time to allow for the inhibitor to reach effective concentrations, a second dose of 99mTc-sestamibi is administered, and the imaging protocol is repeated.
-
Data Analysis: Regions of interest (ROIs) are drawn around the tumor and reference tissues on the SPECT images. Time-activity curves are generated, and parameters such as peak uptake, washout rate, and area under the curve (AUC) are calculated. An increase in 99mTc-sestamibi retention in the tumor after inhibitor administration indicates P-gp inhibition.
Visualizing Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate the P-gp mediated multidrug resistance pathway and the experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Tariquidar Methanesulfonate, Hydrate
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of chemical reagents. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Tariquidar methanesulfonate, hydrate, a potent P-glycoprotein inhibitor. Adherence to these protocols is critical not only for laboratory safety but also for environmental protection, given the compound's potential for long-lasting aquatic toxicity.
Key Safety and Hazard Information
This compound is classified as hazardous to the aquatic environment. It is crucial to prevent its release into waterways. The primary hazard classification and precautionary statements are summarized below.
| Hazard Classification | Precautionary Statement |
| Aquatic Hazard, Chronic, Category 4 (H413) : May cause long lasting harmful effects to aquatic life. | P273 : Avoid release to the environment. |
| P501 : Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for the disposal of this compound waste and its empty containers.
Part 1: Disposal of Unused or Waste this compound
-
Waste Identification and Collection:
-
Treat all unused, expired, or contaminated this compound as hazardous chemical waste.
-
Collect this waste in a designated, compatible, and clearly labeled container. The container must be in good condition and have a secure, leak-proof lid.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container immediately upon starting waste collection.
-
The label must include:
-
The full chemical name: "this compound" (do not use abbreviations).
-
The words "Hazardous Waste".
-
An indication of the hazard (e.g., "Aquatic Toxin").
-
The date when the first waste was added to the container.
-
The name of the principal investigator and the laboratory location (building and room number).
-
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Segregate the waste from incompatible materials to prevent accidental reactions.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Part 2: Disposal of Empty this compound Containers
-
Decontamination (Triple Rinsing):
-
Once the container is empty of all visible solid material, it must be decontaminated by triple rinsing.
-
Use a solvent in which this compound is soluble, such as Dimethyl Sulfoxide (DMSO).
-
Rinsing Procedure:
-
Add a small amount of the solvent to the container (approximately 10% of the container's volume).
-
Securely cap and shake the container to rinse all interior surfaces.
-
Pour the solvent rinsate into the designated "this compound Hazardous Waste" container.
-
Repeat this rinsing process two more times.
-
-
-
Disposal of Rinsate:
-
The collected solvent rinsate is considered hazardous waste and must be disposed of along with the solid waste as described in Part 1.
-
-
Final Container Disposal:
-
After triple rinsing, the container is considered decontaminated.
-
Deface or remove the original product label.
-
The clean, empty container can now be disposed of in the regular laboratory glass or solid waste stream, in accordance with your institution's policies.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling Tariquidar Methanesulfonate, Hydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Tariquidar methanesulfonate, hydrate. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. Adherence to these protocols is critical to minimize exposure risk and ensure the integrity of experimental work.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for potent pharmaceutical compounds.
| Protection Type | Required PPE | Specifications and Standards |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[7] |
| Skin Protection | Appropriate protective gloves and a lab coat or gown | Wear chemically resistant gloves (e.g., nitrile) and a dedicated lab coat. Gowns tested for resistance to chemotherapy drugs (ASTM D6978) are recommended when handling larger quantities or during procedures with a high risk of splashing.[6] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when weighing or handling the powder outside of a certified chemical fume hood or ventilated balance enclosure to avoid inhalation. A surgical N-95 respirator can provide both respiratory and splash protection.[6][7] |
Operational Plan for Safe Handling
Following a systematic operational plan is crucial to minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control airborne particles.[6]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing paper, spatulas, solvent, and waste containers, are within the containment area.
2. Weighing and Reconstitution:
-
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[7]
-
Ventilation: If weighing the powder, use a ventilated balance enclosure or a chemical fume hood.
-
Reconstitution: If preparing a stock solution, add the solvent slowly to the powder to avoid splashing. Information from suppliers suggests that this compound is insoluble in water and ethanol, but soluble in DMSO at ≥56.2 mg/mL.[3]
3. Experimental Procedures:
-
Contained Operations: All manipulations, including dilutions and transfers, should be performed within the designated containment area.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
4. Storage:
-
Short-term Storage: Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
Container: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[7]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a dedicated, sealed waste bag labeled as "Hazardous Chemical Waste" or "Cytotoxic Waste."
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Sharps: Needles and syringes should be disposed of in a designated sharps container.
2. Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory detergent) after completing the work.
-
Equipment: Non-disposable equipment should be thoroughly cleaned according to standard laboratory procedures for potent compounds.
3. Final Disposal:
-
Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national environmental regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
